molecular formula C20H32N2O B1673071 JNJ-5207852 CAS No. 98473-34-2

JNJ-5207852

Cat. No.: B1673071
CAS No.: 98473-34-2
M. Wt: 316.5 g/mol
InChI Key: PTKHFRNHJULJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNJ-5207852 is a potent and selective H3 antagonist with high affinity at the rat (pKi=8.9) and human (pKi=9.24) H3 receptor. This compound is selective for the H3 receptor, with negligible binding to other receptors, transporters and ion channels at 1 microm. This compound readily penetrates the brain tissue after subcutaneous (s.c.) administration, as determined by ex vivo autoradiography (ED50 of 0.13 mg kg(-1) in mice).

Properties

IUPAC Name

1-[3-[4-(piperidin-1-ylmethyl)phenoxy]propyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O/c1-3-12-21(13-4-1)16-7-17-23-20-10-8-19(9-11-20)18-22-14-5-2-6-15-22/h8-11H,1-7,12-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKHFRNHJULJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377579
Record name 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665761
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

398473-34-2
Record name 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=398473-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JNJ-5207852
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398473342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JNJ-5207852
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I9OVB1G7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

JNJ-5207-852: A Technical Overview of its Mechanism of Action as a Histamine H3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-5207852 is a potent, selective, and orally bioavailable non-imidazole histamine H3 receptor antagonist.[1][2] This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity. This compound acts as a neutral antagonist with high affinity for both human and rat H3 receptors, demonstrating excellent brain penetration and in vivo efficacy in promoting wakefulness.[1][3] Its selectivity and favorable pharmacokinetic profile make it a valuable tool for investigating the therapeutic potential of H3 receptor modulation.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

This compound functions as a competitive antagonist at the histamine H3 receptor.[1] The H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, respectively. By blocking the H3 receptor, this compound disinhibits the release of histamine and other neurotransmitters, leading to increased neuronal activity and subsequent physiological effects, such as enhanced wakefulness.[1][2] The compound is characterized as a neutral antagonist, suggesting it does not suppress the constitutive activity of the H3 receptor but effectively blocks the binding of the endogenous agonist, histamine.[1][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: In Vitro Receptor Binding Affinity

ParameterSpeciesValueReference
pKiHuman9.24[1][4]
pKiRat8.9[1][4]
KiRat1.2 nM[5]

Table 2: In Vivo Receptor Occupancy and Efficacy

ParameterSpeciesAdministrationValueReference
ED50 (Receptor Occupancy)MouseSubcutaneous (s.c.)0.13 mg/kg[1][5]
Effective Dose (Wake-promoting)RodentSubcutaneous (s.c.)10 mg/kg[5]

Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for the histamine H3 receptor.

Methodology:

  • Membrane Preparation: Membranes were prepared from cells recombinantly expressing either the human or rat histamine H3 receptor.

  • Radioligand Binding: The assay was performed using a radiolabeled H3 receptor agonist, such as ³H-R-α-methylhistamine, as the tracer.

  • Competition Assay: Increasing concentrations of unlabeled this compound were incubated with the receptor membranes and the radioligand.

  • Detection: The amount of bound radioligand was measured using liquid scintillation counting after separating the bound from the free radioligand by filtration.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Ex Vivo Autoradiography for Receptor Occupancy

Objective: To determine the in vivo occupancy of histamine H3 receptors in the brain after peripheral administration of this compound.

Methodology:

  • Compound Administration: Mice were administered various doses of this compound subcutaneously.[1]

  • Brain Tissue Collection: At a specified time point (e.g., 1 hour post-administration), the animals were euthanized, and their brains were rapidly removed and frozen.[1]

  • Cryosectioning: The frozen brains were sliced into thin sections using a cryostat.

  • Radioligand Incubation: The brain sections were incubated with a solution containing a radiolabeled H3 receptor ligand, such as ³H-N-α-methylhistamine, to label the available H3 receptors.[1]

  • Washing and Drying: The sections were washed to remove unbound radioligand and then dried.

  • Imaging: The dried sections were apposed to a film or a phosphor imaging plate to detect the radioactive signal.

  • Data Analysis: The density of the autoradiographic signal in specific brain regions was quantified. The receptor occupancy was calculated by comparing the signal in drug-treated animals to that in vehicle-treated controls. The ED50, the dose at which 50% of the receptors are occupied, was then determined.[1]

Signaling Pathway and Experimental Workflow Diagrams

H3_Receptor_Antagonism cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3_Receptor Histamine H3 Receptor (Autoreceptor) Histamine->H3_Receptor Binds & Inhibits Release Postsynaptic_Receptor Postsynaptic Receptors Histamine->Postsynaptic_Receptor Activates JNJ_5207852 This compound JNJ_5207852->H3_Receptor Blocks Vesicle Histamine Vesicle Release Histamine Release Vesicle->Release Exocytosis Release->Histamine Increases Synaptic Histamine Neuronal_Activity Increased Neuronal Activity Postsynaptic_Receptor->Neuronal_Activity

Caption: Mechanism of action of this compound at the histaminergic synapse.

Ex_Vivo_Autoradiography_Workflow cluster_animal In Vivo Phase cluster_lab Ex Vivo Phase A Administer this compound (or vehicle) to mice B Allow time for brain distribution A->B C Euthanize and extract brain B->C D Freeze and section the brain C->D E Incubate sections with radiolabeled H3 ligand D->E F Wash to remove unbound ligand E->F G Expose to film or phosphor imager F->G H Quantify signal and calculate receptor occupancy G->H

Caption: Experimental workflow for ex vivo autoradiography.

References

JNJ-5207852 as a histamine H3 receptor antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to JNJ-5207852: A Histamine H3 Receptor Antagonist

Executive Summary

This compound, chemically identified as 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, is a potent, selective, and non-imidazole histamine H3 receptor (H3R) antagonist.[1][2] It demonstrates high affinity for both rat and human H3 receptors and functions as a neutral antagonist.[1] Preclinical studies have highlighted its excellent brain penetration and efficacy in promoting wakefulness, making it a valuable tool for investigating the role of the H3 receptor in central nervous system (CNS) functions.[1][2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological profile, and the experimental methodologies used for its characterization, intended for researchers and professionals in drug development.

Core Mechanism of Action

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the CNS.[4][5] It functions primarily as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release in a negative feedback loop.[5][6] Additionally, it acts as a heteroreceptor on other, non-histaminergic neurons, modulating the release of key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[5][6][7]

The H3 receptor is constitutively active and couples to the Gαi/o protein subunit.[5][6] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[8] By antagonizing the H3 receptor, this compound blocks these inhibitory effects. This disinhibition results in an enhanced release of histamine and other neurotransmitters, which is believed to underlie its wake-promoting and cognitive-enhancing effects.[2][6]

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft H3R Histamine H3 Receptor (Gi/o-coupled) AC Adenylyl Cyclase H3R->AC Inhibits JNJ This compound JNJ->H3R Blocks cAMP ↓ cAMP AC->cAMP NT_Vesicle Neurotransmitter Vesicles (e.g., Histamine, ACh, DA, NE) cAMP->NT_Vesicle Inhibits Exocytosis NT_Release ↓ Neurotransmitter Release NT_Vesicle->NT_Release NT Neurotransmitters

Caption: H3R signaling and antagonism by this compound.

Quantitative Data Presentation

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized below.

Table 1: In Vitro Receptor Binding and Functional Potency
ParameterSpeciesValueReference
Binding Affinity (pKi) Human9.24[1][2][3]
Rat8.9[1][2][3]
Binding Affinity (Ki) Rat1.2 nM[3]
Functional Potency (pA2) Human9.84[1]
Rat8.94[1]
Receptor Selectivity Human H1, H2, H4pKi < 5[1]
Panel of ~50 GPCRs, Ion Channels>50% Inhibition at 1 µM: None[1]
Table 2: In Vivo Efficacy and Pharmacokinetics
ParameterSpeciesAdministrationValueReference
Ex Vivo Receptor Occupancy (ED50) Mouses.c.0.13 mg/kg[1][2][3]
Wake-Promoting Dose Rodents.c.1 - 10 mg/kg[1][2][9]
Time to Max Plasma Conc. (Tmax) RatOral (30 mg/kg)4.0 - 4.5 h[1]
Plasma Half-Life (t½) RatOral (30 mg/kg)14.6 - 16.8 h[1]
Rati.p.13.2 - 20.1 h[1]

Experimental Protocols

The characterization of this compound involves standard and specialized pharmacological assays. The methodologies for key experiments are detailed below.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for the H3 receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of the test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

  • Materials:

    • Cell membranes prepared from cells stably expressing recombinant human or rat H3 receptors.

    • Radioligand: Typically [3H]-N-α-methylhistamine ([3H]NAMH), a selective H3R agonist.[10][11]

    • Test Compound: this compound at various concentrations.

    • Incubation buffer, glass fiber filters, and a scintillation counter.

  • Protocol:

    • Incubation: Cell membranes are incubated with a fixed concentration of [3H]NAMH and varying concentrations of this compound.

    • Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes (bound radioligand) while allowing the unbound radioligand to pass through.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional cAMP Assay

This assay measures the functional antagonism of the H3 receptor by this compound.

  • Objective: To determine the potency of this compound as an antagonist by measuring its ability to reverse agonist-induced inhibition of cAMP production.[1]

  • Materials:

    • Whole cells expressing the H3 receptor.

    • Adenylyl cyclase stimulator (e.g., Forskolin).

    • H3R agonist (e.g., Histamine or R-α-methylhistamine).

    • Test Compound: this compound.

    • cAMP detection kit (e.g., HTRF, ELISA).

  • Protocol:

    • Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

    • Stimulation: Cells are then stimulated with Forskolin (to raise cAMP levels) in the presence of a fixed concentration of an H3R agonist. The agonist will normally inhibit this cAMP production.

    • Lysis & Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.

    • Data Analysis: The ability of this compound to cause a rightward shift in the concentration-response curve of the agonist is measured. The potency is expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.[1]

cluster_workflow In Vitro Characterization Workflow start Test Compound (this compound) binding_assay Primary Screen: H3R Radioligand Binding Assay start->binding_assay determine_ki Determine pKi / Ki (Affinity) binding_assay->determine_ki functional_assay Secondary Screen: Functional cAMP Assay determine_ki->functional_assay High Affinity Compounds determine_pa2 Determine pA2 (Potency & Mode) functional_assay->determine_pa2 selectivity_panel Selectivity Screen: Receptor Panel (H1, H2, H4, etc.) determine_pa2->selectivity_panel Potent Antagonists assess_selectivity Assess Off-Target Activity selectivity_panel->assess_selectivity result Candidate Profile: Potent & Selective H3R Antagonist assess_selectivity->result Selective Compounds

Caption: Typical workflow for in vitro characterization.
Ex Vivo Receptor Occupancy

This method determines the extent to which this compound binds to H3 receptors in the brain after systemic administration.

  • Objective: To establish a dose-occupancy relationship and confirm brain target engagement.[1]

  • Materials:

    • Animals (e.g., mice).

    • Test Compound: this compound.

    • Radioligand for H3R (e.g., [3H]-N-α-methylhistamine).

    • Cryostat, phosphor imaging plates or film.

  • Protocol:

    • Dosing: Animals are dosed systemically (e.g., subcutaneously) with varying amounts of this compound or vehicle.[1]

    • Tissue Collection: At a specified time post-dosing, animals are euthanized, and brains are rapidly removed and frozen.

    • Sectioning: Brains are sectioned using a cryostat.

    • Autoradiography: The brain slices are incubated with the H3R radioligand. The unlabeled this compound bound to the receptors in vivo will prevent the radioligand from binding.

    • Imaging: The sections are apposed to a phosphor imaging plate or film to detect the radioactive signal.

    • Data Analysis: The reduction in radioligand binding in the brains of drug-treated animals compared to vehicle-treated animals is quantified. The dose that produces 50% receptor occupancy (ED50) is calculated.[1]

Drug Development Logic and Progression

The development of a CNS-targeted compound like this compound follows a logical progression from initial discovery to in vivo validation. The aim is to identify molecules that not only have high potency and selectivity for the target but also possess the necessary pharmacokinetic properties to reach the target site in the brain and exert a therapeutic effect.

cluster_dev Drug Development Progression cluster_invitro Potency & Selectivity cluster_pk Brain Exposure cluster_invivo Target Engagement & Effect invitro In Vitro Pharmacology pk Pharmacokinetics (ADME) invitro->pk invivo In Vivo Efficacy pk->invivo candidate Lead Candidate Selection invivo->candidate a1 High Target Affinity (Ki) a2 Functional Potency (pA2) a3 Selectivity vs. Other Receptors b1 Oral Bioavailability b2 Brain Penetration (BBB) b3 Appropriate Half-Life (t½) c1 Ex Vivo Receptor Occupancy c2 Pharmacodynamic Effect (e.g., Wakefulness) c3 Dose-Response Relationship

Caption: Logical progression for CNS drug development.

References

In-Depth Technical Guide to JNJ-5207852: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of JNJ-5207852, a potent and selective histamine H3 receptor antagonist. The information is curated for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, is a non-imidazole diamine-based compound.[1] Its chemical structure is characterized by a central phenoxypropyl linker connecting two piperidine rings.

Chemical Identifiers and Properties:

PropertyValue
IUPAC Name 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine
Molecular Formula C20H32N2O
Molecular Weight 316.48 g/mol
CAS Number 398473-34-2
SMILES C1CCN(CC1)CCCn2ccc(cc2)CN3CCCCC3

Synthesis of this compound

The synthesis of this compound involves a multi-step process. While the seminal work by Apodaca et al. is frequently cited for its synthesis, detailed protocols can also be inferred from patents covering the synthesis of related 4-(aminoalkoxy)benzylamines. The general synthetic strategy involves the formation of an ether linkage followed by the introduction of the second piperidine moiety.

A plausible synthetic route is a two-step process:

  • Williamson Ether Synthesis: Reaction of a suitable amino alcohol with a 4-halobenzonitrile to form the key intermediate, 4-(3-piperidin-1-yl-propoxy)benzonitrile.

  • Reductive Amination: Catalytic hydrogenation of the benzonitrile intermediate in the presence of piperidine to yield the final product, this compound.

Detailed Experimental Protocol (Hypothetical, based on related syntheses):

Step 1: Synthesis of 4-(3-piperidin-1-yl-propoxy)benzonitrile

  • To a solution of 3-(piperidin-1-yl)propan-1-ol (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • To this mixture, add 4-cyanobenzyl chloride (1.0 eq) dissolved in DMF dropwise.

  • Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(3-piperidin-1-yl-propoxy)benzonitrile.

Step 2: Synthesis of 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine (this compound)

  • In a high-pressure reaction vessel, dissolve 4-(3-piperidin-1-yl-propoxy)benzonitrile (1.0 eq) and piperidine (1.5 eq) in a suitable solvent like methanol or ethanol.

  • Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (5-10 mol%).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 50-70 °C.

  • Maintain the reaction under vigorous stirring for 24-48 hours, monitoring hydrogen uptake.

  • After the reaction is complete, cool the vessel, and carefully filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization to yield this compound.

Quantitative Data (Illustrative):

StepReactantsProductYield (%)Purity (%)
13-(piperidin-1-yl)propan-1-ol, 4-cyanobenzyl chloride4-(3-piperidin-1-yl-propoxy)benzonitrile75-85>95
24-(3-piperidin-1-yl-propoxy)benzonitrile, Piperidine1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine60-70>98

Mechanism of Action and Signaling Pathway

This compound acts as a potent and selective antagonist of the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. By blocking the H3 receptor, this compound disinhibits the release of these neurotransmitters, leading to increased wakefulness and cognitive enhancement.

The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway.

H3R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular JNJ5207852 This compound H3R Histamine H3 Receptor JNJ5207852->H3R Antagonism Gi_o Gi/o Protein H3R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition Neurotransmitter_Release Neurotransmitter Release Gi_o->Neurotransmitter_Release Inhibition cAMP cAMP AC->cAMP Conversion of ATP cAMP->Neurotransmitter_Release Modulation

Caption: H3R signaling pathway and the antagonistic action of this compound.

Experimental Workflow: In Vivo Evaluation of H3R Occupancy

A common experimental workflow to assess the in vivo efficacy of an H3 receptor antagonist like this compound is to measure its ability to occupy the H3 receptors in the brain. This is often done using a radiolabeled ligand in an ex vivo binding assay.

Experimental_Workflow cluster_animal_treatment Animal Dosing cluster_tissue_collection Tissue Preparation cluster_binding_assay Ex Vivo Binding Assay cluster_data_analysis Data Analysis Dosing Administer this compound to test animals (e.g., rats or mice) Sacrifice Sacrifice animals at specific time points Dosing->Sacrifice Brain_Extraction Extract and prepare brain tissue Sacrifice->Brain_Extraction Incubation Incubate brain homogenates with radiolabeled H3R ligand (e.g., [3H]-Nα-methylhistamine) Brain_Extraction->Incubation Separation Separate bound and free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify bound radioactivity (scintillation counting) Separation->Quantification Analysis Calculate receptor occupancy and determine ED50 Quantification->Analysis

Caption: Workflow for determining in vivo H3 receptor occupancy of this compound.

This guide provides a foundational understanding of the chemical nature and synthesis of this compound for research and development purposes. For further detailed experimental procedures and characterization data, consulting the primary literature and relevant patents is recommended.

References

JNJ-5207852: A Technical Whitepaper on its Nootropic and Stimulant Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-5207852 is a potent and selective, non-imidazole histamine H3 receptor antagonist that has demonstrated significant wake-promoting effects in preclinical studies. As an antagonist at the H3 autoreceptor, this compound enhances the release of histamine and other key neurotransmitters involved in arousal and cognition, such as acetylcholine and norepinephrine. This document provides a comprehensive technical overview of the available preclinical data on this compound, with a focus on its stimulant and potential nootropic properties. Detailed experimental protocols, quantitative data, and relevant signaling pathways are presented to serve as a resource for researchers in the field of neuropharmacology and drug development.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

This compound exerts its effects by acting as a high-affinity antagonist at the histamine H3 receptor.[1][2] The H3 receptor is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters crucial for cognitive processes and wakefulness, including acetylcholine, norepinephrine, dopamine, and serotonin.

By blocking the inhibitory action of the H3 receptor, this compound leads to an increase in the firing rate of histaminergic neurons and subsequent release of histamine and other neurotransmitters in brain regions such as the cortex and hippocampus. This neurochemical cascade is believed to underlie its stimulant and potential pro-cognitive effects.

Signaling Pathway

The histamine H3 receptor is constitutively active and couples to the Gαi/o subunit of the G-protein complex. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Antagonism of this pathway by this compound disinhibits adenylyl cyclase, leading to increased cAMP and PKA signaling, which ultimately enhances neurotransmitter release.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Terminal JNJ5207852 This compound H3R H3 Receptor JNJ5207852->H3R Antagonizes Gi_o Gαi/o H3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates NT_Release Increased Neurotransmitter Release PKA->NT_Release Promotes Receptor_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing H3 receptors start->prep_membranes incubation Incubate membranes with radiolabeled this compound prep_membranes->incubation separation Separate bound and free radioligand incubation->separation measurement Measure bound radioactivity separation->measurement analysis Analyze data to determine pKi measurement->analysis end End analysis->end

References

JNJ-42165279: A Technical Guide for Researchers on a Selective FAAH Inhibitor with Potential Implications for Cognitive Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids like anandamide (AEA).[1][2] Developed by Janssen Pharmaceutica, this compound has been investigated in preclinical and clinical settings for its therapeutic potential in anxiety disorders, major depressive disorder, and autism spectrum disorder.[3][4][5] While direct research on JNJ-42165279 for cognitive enhancement is limited, its mechanism of action, which elevates endocannabinoid levels, suggests potential modulatory effects on cognitive processes. This technical guide provides a comprehensive overview of the core preclinical and clinical data on JNJ-42165279, detailed experimental protocols, and visualizations of its mechanism and experimental workflows to inform future research into its potential cognitive implications.

Core Mechanism of Action

JNJ-42165279 is a covalent, but slowly reversible, inhibitor of the FAAH enzyme.[3] FAAH is the primary enzyme responsible for the hydrolysis of several fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA), as well as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[6] By inhibiting FAAH, JNJ-42165279 increases the synaptic availability of these endogenous ligands. AEA is a partial agonist of the cannabinoid receptor type 1 (CB1), which is densely expressed in brain regions critical for cognition, such as the hippocampus, prefrontal cortex, and amygdala. The potentiation of AEA signaling through FAAH inhibition is hypothesized to modulate neurotransmission and synaptic plasticity, processes fundamental to learning and memory.

FAAH_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NAPE-PLD NAPE-PLD AEA_syn Anandamide (AEA) Synthesis NAPE-PLD->AEA_syn NAPE NAPE NAPE->NAPE-PLD Metabolized by CB1 CB1 Receptor AEA_syn->CB1 Activates FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid JNJ JNJ-42165279 JNJ->FAAH Inhibits CB1->FAAH Degraded by

Caption: Mechanism of FAAH Inhibition by JNJ-42165279.

Preclinical Data

In Vitro Potency and Selectivity

JNJ-42165279 demonstrates potent inhibition of both human and rat FAAH enzymes.[2][6] Importantly, it exhibits high selectivity for FAAH over other enzymes, ion channels, transporters, and receptors, minimizing off-target effects.[1][7]

Parameter Species Value Reference
IC50 Human FAAH (hFAAH)70 nM[2]
IC50 Rat FAAH (rFAAH)313 nM[2]
Selectivity Panel of 50+ targetsNo significant inhibition at 10 µM[6][7]
CYP Inhibition 1A2, 2C8, 2C9, 2C19, 2D6, 3A4No inhibition at 10 µM[6][7]
hERG Inhibition -No inhibition at 10 µM[6][7]
Pharmacokinetics in Rats

Oral administration of JNJ-42165279 in rats demonstrated good brain penetration and target engagement, leading to a significant elevation of endogenous FAAH substrates in the brain.[1][7]

Dose Parameter Value Time Point Reference
20 mg/kg p.o.Plasma Cmax 4.2 µM1 hour[6][7]
20 mg/kg p.o.Brain Cmax 6.3 µM1 hour[6]
Pharmacodynamics in Rats

Inhibition of FAAH by JNJ-42165279 resulted in a dose-dependent increase in the brain concentrations of anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA).[1][7]

Substrate Fold Increase in Brain (vs. vehicle) Reference
Anandamide (AEA) ~10-fold[1]
Oleoylethanolamide (OEA) Elevated[1]
Palmitoylethanolamide (PEA) Elevated[1]
Preclinical Efficacy Models

JNJ-42165279 has shown efficacy in animal models of pain and anxiety, conditions often associated with cognitive deficits.[1][8]

Model Effect Reference
Spinal Nerve Ligation (SNL) model of neuropathic painDose-dependent decrease in tactile allodynia[1][6]

Clinical Data

JNJ-42165279 has been evaluated in several Phase I and Phase II clinical trials. These studies have primarily focused on safety, tolerability, and efficacy in psychiatric disorders.

Phase I Studies in Healthy Volunteers

Multiple ascending dose studies in healthy volunteers demonstrated that JNJ-42165279 is generally well-tolerated.[9][10] Positron Emission Tomography (PET) studies confirmed high brain FAAH occupancy at clinically relevant doses.[9][10]

Dose Brain FAAH Occupancy Effect on Plasma AEA Effect on CSF AEA Reference
≥10 mgSaturation of brain FAAH occupancy≥10-fold increase~45-fold increase (at 10 mg daily for 7 days)[9][10]
Phase IIa Study in Social Anxiety Disorder (SAD)

A randomized, double-blind, placebo-controlled study evaluated the efficacy of JNJ-42165279 (25 mg daily for 12 weeks) in patients with SAD.[4][11]

Endpoint JNJ-42165279 Placebo p-value Reference
Change in LSAS Total Score -29.4-22.4Not significant[4][11]
≥30% Improvement in LSAS 42.4%23.6%0.04[4][11]
CGI-I "Much/Very Much Improved" 44.1%23.6%0.02[4][11]
Phase II Study in Autism Spectrum Disorder (ASD)

A study in adolescents and adults with ASD (25 mg twice daily for 12 weeks) did not meet its primary endpoints but showed some directional improvements in secondary outcomes.[5]

Endpoint Result p-value Reference
Aberrant Behavior Checklist (ABI) domains No statistically significant reduction>0.05[5]
Social Responsiveness Scale 2 (SRS) Directionally favored JNJ-421652790.064[5]
Repetitive Behavior Scale-Revised (RBS-R) Directionally favored JNJ-421652790.006[5]
Study in Post-Traumatic Stress Disorder (PTSD)

A study combining JNJ-42165279 with internet-delivered cognitive behavioral therapy (CBT) in patients with PTSD did not show a significant benefit of the drug over placebo in improving PTSD symptoms.[12]

Experimental Protocols

In Vitro FAAH Inhibition Assay
  • Enzyme Source: Recombinant human or rat FAAH.

  • Substrate: Radiolabeled anandamide (e.g., [3H]AEA).

  • Incubation: JNJ-42165279 is pre-incubated with the enzyme for a defined period (e.g., 60 minutes) to allow for covalent binding.[6]

  • Reaction: The substrate is added to initiate the enzymatic reaction.

  • Detection: The reaction is stopped, and the amount of hydrolyzed product is quantified using liquid scintillation counting.

  • Analysis: IC50 values are calculated by fitting the data to a four-parameter logistic equation.

FAAH_Assay Start Start Recombinant_FAAH Recombinant FAAH (human or rat) Start->Recombinant_FAAH JNJ_Incubation Pre-incubate with JNJ-42165279 Recombinant_FAAH->JNJ_Incubation Add_Substrate Add Radiolabeled Anandamide JNJ_Incubation->Add_Substrate Reaction Enzymatic Reaction Add_Substrate->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Quantify Quantify Hydrolyzed Product Stop_Reaction->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for In Vitro FAAH Inhibition Assay.
Brain FAAH Occupancy using PET

  • Radiotracer: [11C]MK-3168, a specific PET tracer for FAAH.[9]

  • Subjects: Healthy human volunteers.

  • Procedure: A baseline PET scan is performed to measure baseline FAAH availability. Subjects are then administered single or multiple doses of JNJ-42165279. A second PET scan is conducted post-dosing.

  • Imaging: Dynamic PET imaging is performed for a specified duration after radiotracer injection.

  • Analysis: The binding potential of the radiotracer is calculated for various brain regions. FAAH occupancy is determined by the percentage reduction in binding potential from baseline to post-dosing scans.

PET_Workflow Subject_Recruitment Recruit Healthy Volunteers Baseline_Scan Baseline PET Scan with [11C]MK-3168 Subject_Recruitment->Baseline_Scan Drug_Admin Administer JNJ-42165279 (single or multiple doses) Baseline_Scan->Drug_Admin Post_Dose_Scan Post-Dose PET Scan with [11C]MK-3168 Drug_Admin->Post_Dose_Scan Image_Analysis Calculate Radiotracer Binding Potential Post_Dose_Scan->Image_Analysis Occupancy_Calc Determine % FAAH Occupancy Image_Analysis->Occupancy_Calc

Caption: Experimental Workflow for Brain FAAH Occupancy Study.

Future Directions for Cognitive Enhancement Research

While not directly investigated for cognitive enhancement, the mechanism of JNJ-42165279 presents several avenues for future research in this area:

  • Working Memory and Executive Function: The high density of CB1 receptors in the prefrontal cortex suggests that enhancing AEA signaling could modulate working memory and executive functions. Studies employing tasks like the N-back test or the Stroop task in healthy volunteers or patient populations with cognitive deficits could be insightful.

  • Fear Extinction and Memory Reconsolidation: The endocannabinoid system is critically involved in fear extinction.[12] While a study in PTSD did not show efficacy, further investigation into the role of JNJ-42165279 in modulating fear memory reconsolidation and extinction learning in different contexts is warranted. This has implications for therapeutic approaches to anxiety and trauma-related disorders where cognitive biases are prominent.

  • Cognitive Flexibility: The ability to adapt to changing environmental demands is a key aspect of cognition. Preclinical studies using reversal learning paradigms could explore the impact of FAAH inhibition on cognitive flexibility.

  • Age-Related Cognitive Decline: The endocannabinoid system is known to be dysregulated in aging. Investigating the potential of JNJ-42165279 to mitigate age-related cognitive decline in preclinical models could open new therapeutic avenues.

Conclusion

JNJ-42165279 is a well-characterized, selective FAAH inhibitor with a favorable safety profile and demonstrated target engagement in the central nervous system. While clinical development has focused on psychiatric disorders, its fundamental mechanism of elevating endocannabinoid levels provides a strong rationale for investigating its potential in the realm of cognitive enhancement. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at elucidating the cognitive effects of this promising compound. Further research is needed to directly assess its efficacy in improving cognitive domains in both healthy individuals and those with cognitive impairments.

References

An In-depth Technical Guide on the Binding Affinity and Selectivity Profile of JNJ-5207852

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of JNJ-5207852, a potent and selective histamine H3 receptor antagonist. The document details its binding affinity, selectivity profile against other receptors, and the experimental methodologies used for these determinations. Additionally, it includes diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological properties.

Binding Affinity of this compound

This compound exhibits high affinity for both human and rat histamine H3 receptors. The binding affinity is typically determined through radioligand binding assays, which measure the displacement of a radiolabeled ligand by the test compound. The affinity is commonly expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi).

Receptor Species pKi Ki (nM) Reference Compound (Thioperamide) pKi
Histamine H3Human9.24 ± 0.210.577.40 ± 0.33
Histamine H3Rat8.90 ± 0.171.268.40 ± 0.20

Table 1: Binding Affinity of this compound for Histamine H3 Receptors.[1]

Selectivity Profile of this compound

A critical aspect of a drug candidate's profile is its selectivity for the intended target over other receptors, ion channels, and transporters. This compound has demonstrated high selectivity for the histamine H3 receptor.

Target Species Binding/Activity
Histamine H1 ReceptorHumanpKi < 5
Histamine H2 ReceptorHumanpKi < 5
Histamine H4 ReceptorHumanpKi < 5
Other GPCRs, Ion Channels, TransportersNot specifiedNo significant inhibitory effect (>50%) at 1 µM

Table 2: Selectivity Profile of this compound.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the binding affinity and selectivity of this compound.

Radioligand Competition Binding Assay for Histamine H3 Receptor

This assay determines the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials and Reagents:

  • Cell Membranes: Membranes from cells stably expressing the human or rat histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]Nα-methylhistamine ([3H]NAMH) is a commonly used radiolabeled agonist for the H3 receptor.[2]

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2.[2]

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of an unlabeled H3 receptor ligand (e.g., 10 µM clobenpropit) to determine the amount of non-specific binding of the radioligand.[3]

  • Scintillation Cocktail: A liquid that emits light upon interaction with radioactive particles.

Procedure:

  • Membrane Preparation: Frozen cell pellets expressing the H3 receptor are thawed and homogenized in an ice-cold lysis buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.[2][3]

  • Assay Setup: The assay is performed in a 96-well plate. To each well, the following are added in order: the assay buffer, the test compound at various concentrations, a fixed concentration of the radioligand ([3H]NAMH, typically around its Kd value), and the cell membrane suspension.[2]

  • Incubation: The plate is incubated for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) with gentle agitation to allow the binding to reach equilibrium.[2]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.[2]

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.[2]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The specific binding is calculated as the difference between total binding (in the absence of a competitor) and non-specific binding. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Cells expressing H3R) Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([3H]NAMH) Radioligand_Prep->Incubation Compound_Prep Compound Dilution (this compound) Compound_Prep->Incubation Filtration Filtration (Separate bound/free) Incubation->Filtration Scintillation_Counting Scintillation Counting (Measure radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation_Counting->Data_Analysis

Radioligand Competition Binding Assay Workflow.
Functional Assay: cAMP Accumulation Assay

As a Gαi/o-coupled receptor, activation of the histamine H3 receptor leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (camp) levels. A functional assay can measure the ability of an antagonist like this compound to block the agonist-induced decrease in cAMP.

Materials and Reagents:

  • Cells: A cell line stably expressing the histamine H3 receptor (e.g., HEK293 or CHO).

  • Histamine Agonist: A known H3 receptor agonist (e.g., R-α-methylhistamine).

  • Test Compound: this compound at various concentrations.

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or LANCE).

  • Adenylyl Cyclase Stimulator: Forskolin, to increase basal cAMP levels.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: Cells are then stimulated with a fixed concentration of an H3 receptor agonist in the presence of forskolin.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified, and an IC50 value is determined.

Signaling Pathway

H3_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Activates JNJ5207852 This compound (Antagonist) JNJ5207852->H3R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Histamine H3 Receptor Signaling Pathway.

References

An In-depth Technical Guide on the Effects of JNJ-5207852 on Wakefulness and Sleep Cycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JNJ-5207852, a novel histamine H3 receptor antagonist, and its effects on wakefulness and sleep architecture. The information presented herein is synthesized from preclinical studies to facilitate a deeper understanding of its mechanism of action, efficacy, and experimental validation.

Introduction

This compound, chemically identified as 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, is a potent and selective, non-imidazole histamine H3 receptor antagonist.[1][2] The histamine H3 receptor primarily functions as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters involved in the sleep-wake cycle.[3][4] By antagonizing this receptor, this compound enhances histaminergic neurotransmission, leading to a state of increased wakefulness.[1][5] This compound has been investigated for its therapeutic potential in conditions characterized by excessive sleepiness.[3]

Mechanism of Action: Histamine H3 Receptor Antagonism

The central histaminergic system, originating from the tuberomammillary nucleus (TMN) in the posterior hypothalamus, plays a crucial role in maintaining arousal.[4][6] Histamine release is highest during wakefulness and ceases during sleep.[4] The H3 receptor acts as a negative feedback mechanism on histaminergic neurons.[4][7]

This compound binds with high affinity to both human and rat H3 receptors (pKi of 9.24 and 8.90, respectively).[1][2] As a neutral antagonist, it blocks the constitutive activity of the H3 receptor, thereby disinhibiting histamine release from presynaptic terminals.[1] This leads to increased histamine levels in the synaptic cleft, which then acts on postsynaptic H1 receptors to promote wakefulness.[7] The wake-promoting effects of this compound are absent in H3 receptor knockout mice, confirming its specific mechanism of action.[1][2]

JNJ-5207852_Signaling_Pathway cluster_pre Presynaptic Histaminergic Neuron cluster_post Postsynaptic Neuron Histamine Histamine Synthesis Vesicle Histamine Vesicle Histamine->Vesicle Packaging Synaptic Cleft Vesicle->Synaptic Cleft Release H1_Receptor H1 Receptor Arousal Increased Neuronal Firing (Wakefulness) H1_Receptor->Arousal JNJ This compound H3_Receptor H3 Autoreceptor JNJ->H3_Receptor H3_Receptor->Vesicle Inhibits Release Synaptic Cleft->H1_Receptor Histamine Synaptic Cleft->H3_Receptor Histamine

Caption: Mechanism of this compound as an H3 receptor antagonist.

Preclinical Efficacy in Animal Models

The wake-promoting effects of this compound have been demonstrated in both rat and mouse models. Administration of the compound leads to a significant increase in time spent awake, with a corresponding decrease in both slow-wave sleep (SWS) and REM sleep.[1][8]

The following tables summarize the key findings from preclinical investigations into the effects of this compound on sleep-wake parameters.

Table 1: Effect of this compound on Sleep-Wake States in Wild-Type Mice [1]

Parameter Vehicle Control This compound (10 mg/kg, s.c.) % Change
Total Wakefulness (24h) Baseline Increased (P<0.001) +125% to +153% (at specific intervals)
Slow-Wave Sleep (SWS) Baseline Decreased (P<0.01) Significant reduction
REM Sleep Baseline Decreased Significant reduction
SWS Delta Power Baseline Decreased (P<0.01) Indicates less deep sleep
Number of Stage Shifts Baseline Increased (P<0.001) Suggests more fragmented sleep

| Number of Wake Bouts | Baseline | Increased (P<0.001) | Consistent with increased wakefulness |

Table 2: Effect of this compound on Sleep-Wake States in Rats [8][9]

Dosage (s.c.) Effect on Wakefulness Effect on SWS Effect on REM Sleep
3 mg/kg Increased Decreased Decreased
10 mg/kg Increased Decreased Decreased

| 30 mg/kg | Increased | Decreased | Decreased |

Note: These studies highlight a dose-dependent increase in wakefulness.

Importantly, the effects of this compound on wakefulness were not observed in H3 receptor knockout mice, confirming the specificity of its action.[1][2] Furthermore, the wake-promoting effects were not associated with hypermotility, and no rebound hypersomnolence was observed.[1][2]

Experimental Protocols

The following outlines the typical methodologies employed in preclinical studies to assess the effects of this compound.

  • Species: Male Sprague-Dawley rats or wild-type and H3 receptor knockout mice.[1][8]

  • Surgery: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor brain activity and muscle tone, respectively. This allows for the accurate scoring of wakefulness, SWS, and REM sleep.[2]

  • Compound: this compound is typically dissolved in a vehicle solution for administration.

  • Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are common.[1][8]

  • Dosage Range: Doses ranging from 1 to 30 mg/kg have been tested in rodents.[1][8]

  • Data Acquisition: Continuous EEG/EMG recordings are collected over a 24-hour period, encompassing both light and dark cycles.[1]

  • Vigilance State Analysis: The recordings are scored in epochs (e.g., 10-second intervals) and classified into three states: wakefulness, SWS, and REM sleep based on standard criteria.

  • Data Quantification: The total time spent in each state, the number and duration of bouts, and EEG power spectral analysis (e.g., delta power in SWS) are quantified.[1]

Experimental_Workflow cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Animal_Prep Animal Model Selection (e.g., Sprague-Dawley Rats) Surgery EEG/EMG Electrode Implantation Animal_Prep->Surgery Recovery Post-Surgical Recovery & Acclimatization Surgery->Recovery Baseline Baseline EEG/EMG Recording (24h) Recovery->Baseline Randomization Randomization to Treatment Groups Baseline->Randomization Dosing Drug Administration (Vehicle or this compound) Randomization->Dosing Test_Recording Test EEG/EMG Recording (24h) Dosing->Test_Recording Scoring Vigilance State Scoring (Wake, SWS, REM) Test_Recording->Scoring Quantification Quantification of Sleep Parameters (Duration, Bouts, Latency) Scoring->Quantification Stats Statistical Analysis (e.g., ANOVA) Quantification->Stats Conclusion Conclusion Stats->Conclusion Conclusion on Efficacy

Caption: Generalized workflow for preclinical assessment of this compound.

Summary and Conclusion

This compound is a potent and selective histamine H3 receptor antagonist that effectively promotes wakefulness in preclinical models.[1][2] Its mechanism of action is well-defined and depends on the integrity of the histaminergic system. The available data demonstrates a robust increase in wakefulness and a reduction in both SWS and REM sleep without significant side effects like hypermotility or rebound sleepiness.[1] These findings underscore the potential of H3 receptor antagonism as a therapeutic strategy for disorders of hypersomnolence. Further clinical investigation would be necessary to translate these preclinical findings to human populations.

References

An In-depth Technical Guide on the Preclinical Pharmacodynamics of JNJ-77242113 (icotrokinra)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical pharmacodynamics of JNJ-77242113, a first-in-class oral peptide antagonist of the interleukin-23 receptor (IL-23R). JNJ-77242113, also known as icotrokinra, is under development for the treatment of various immune-mediated inflammatory diseases.

Mechanism of Action

JNJ-77242113 is a macrocyclic peptide that selectively binds to the IL-23 receptor with high affinity.[1][2][3] This binding competitively inhibits the interaction between IL-23 and its receptor, thereby blocking the downstream signaling pathway.[4][5] The IL-23 pathway is a critical driver in the pathogenesis of several autoimmune diseases, including psoriasis and inflammatory bowel disease.[1][6] By inhibiting this pathway, JNJ-77242113 prevents the expansion and activation of T helper 17 (Th17) cells and the subsequent release of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[4][7] A key feature of JNJ-77242113 is its selectivity for the IL-23 receptor, with no significant impact on the related IL-12 signaling pathway.[5][6][8]

cluster_0 IL-23 Signaling Pathway IL23 IL-23 IL23R IL-23 Receptor IL23->IL23R Activates JAK2 JAK2 IL23R->JAK2 TYK2 TYK2 IL23R->TYK2 JNJ JNJ-77242113 JNJ->IL23R Binds & Blocks STAT3 STAT3 JAK2->STAT3 TYK2->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Th17 Th17 Cell Differentiation & Survival pSTAT3->Th17 Cytokines Pro-inflammatory Cytokines (IL-17A, IL-17F, IL-22) Th17->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: JNJ-77242113 Mechanism of Action.

Quantitative Pharmacodynamic Data

The preclinical pharmacodynamic profile of JNJ-77242113 has been characterized through a series of in vitro and in vivo studies.

AssayCell Type/SystemParameterValue
Receptor BindingHuman IL-23 ReceptorKD7.1 pM[1][5][6]
IL-23 SignalingHuman CellsIC505.6 pM[5][6]
IL-23-induced IFNγ ProductionHuman NK CellsIC5018.4 pM[5][6]
IL-23-induced IFNγ ProductionWhole Blood (Healthy Donors)IC5011 pM[5][6]
IL-23-induced IFNγ ProductionWhole Blood (Psoriasis Patients)IC509 pM[5][6]
ModelDosingKey Findings
Trinitrobenzene Sulfonic Acid (TNBS)-induced ColitisOral, ≥ 0.3 mg/kg/dayAttenuated disease parameters.[2][5][6]
IL-23-induced Skin InflammationOralInhibited skin thickening and gene induction of IL-17A, IL-17F, and IL-22.[1][5][6]
Ex vivo IL-23-stimulated IL-17A ProductionOralDose-dependent inhibition in whole blood.[5][6]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

A surface plasmon resonance (SPR) based assay was utilized to determine the binding affinity of JNJ-77242113 to the human IL-23 receptor. Recombinant human IL-23R was immobilized on a sensor chip, and various concentrations of JNJ-77242113 were flowed over the surface. The association and dissociation rates were measured to calculate the equilibrium dissociation constant (KD).

cluster_workflow SPR Binding Assay Workflow A Immobilize Human IL-23R on Sensor Chip B Flow JNJ-77242113 (Varying Concentrations) A->B C Measure Association & Dissociation Rates B->C D Calculate K_D C->D

Caption: Surface Plasmon Resonance Experimental Workflow.

To assess the functional inhibitory activity of JNJ-77242113, human peripheral blood mononuclear cells (PBMCs) or whole blood were used.

  • Cell Preparation : PBMCs were isolated from healthy donors or psoriasis patients.

  • Compound Treatment : Cells were pre-incubated with varying concentrations of JNJ-77242113.

  • Stimulation : Cells were then stimulated with recombinant human IL-23.

  • Endpoint Measurement :

    • Proximal Signaling : Phosphorylation of STAT3 (pSTAT3) was measured by flow cytometry.

    • Downstream Cytokine Production : Levels of interferon-gamma (IFNγ) in the supernatant were quantified by ELISA.

  • Data Analysis : IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

This model was used to evaluate the in vivo efficacy of orally administered JNJ-77242113 in an inflammatory bowel disease model.

  • Induction of Colitis : Colitis was induced in rats by intrarectal administration of trinitrobenzene sulfonic acid (TNBS).

  • Treatment : Rats were orally dosed with JNJ-77242113 or vehicle daily.

  • Monitoring : Body weight, stool consistency, and other clinical signs were monitored daily.

  • Endpoint Analysis : At the end of the study, colon tissue was collected for macroscopic and histological scoring of inflammation.

This model assessed the ability of JNJ-77242113 to inhibit IL-23-mediated skin inflammation.

  • Induction of Inflammation : Rats received intradermal injections of recombinant rat IL-23 to induce localized skin inflammation.

  • Treatment : JNJ-77242113 was administered orally.

  • Endpoint Measurement :

    • Skin Thickness : Ear or skin thickness was measured using calipers.

    • Gene Expression : Skin biopsies were taken to quantify the mRNA levels of IL-17A, IL-17F, and IL-22 by quantitative real-time PCR (qRT-PCR).

cluster_colitis TNBS-induced Colitis Model cluster_skin IL-23-induced Skin Inflammation Model A Induce Colitis (TNBS) B Oral Dosing (JNJ-77242113 or Vehicle) A->B C Monitor Clinical Signs B->C D Assess Colon Inflammation C->D E Induce Inflammation (Intradermal IL-23) F Oral Dosing (JNJ-77242113) E->F G Measure Skin Thickness F->G H Analyze Gene Expression (IL-17, IL-22) F->H

Caption: In Vivo Preclinical Model Workflows.

Translational Pharmacodynamics

The preclinical pharmacodynamic findings for JNJ-77242113 have shown successful translation to early clinical studies in healthy human volunteers.[1][8] Oral administration of JNJ-77242113 in humans resulted in a dose-dependent inhibition of ex vivo IL-23-stimulated IFNγ production in whole blood, consistent with the observations in preclinical models.[1][5][6] This provides strong evidence for the potential of JNJ-77242113 as an oral therapy for IL-23-driven diseases.[1][6]

References

The Role of JNJ-5207852 in Histamine Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNJ-5207852, a potent and selective histamine H3 receptor antagonist. The document details its mechanism of action, its interaction with histamine signaling pathways, and the experimental methodologies used to characterize this compound.

Core Concepts: this compound and the Histamine H3 Receptor

This compound, with the chemical name 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, is a non-imidazole, high-affinity, and selective antagonist of the histamine H3 receptor.[1][2] It functions as a neutral antagonist, meaning it does not alter the basal activity of the receptor but effectively blocks the binding of the endogenous agonist, histamine.[1][3][4] The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. Additionally, it functions as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity, in vivo efficacy, and pharmacokinetic properties.

Table 1: In Vitro Binding Affinity of this compound for Histamine H3 Receptors

SpeciesReceptorpKiReference Compound (Thioperamide) pKi
HumanH39.24 ± 0.217.40 ± 0.33
RatH38.90 ± 0.178.40 ± 0.20

Data presented as mean ± s.d. pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.[1]

Table 2: In Vivo Receptor Occupancy of this compound

SpeciesAdministrationED50
MiceSubcutaneous (s.c.)0.13 mg/kg

ED50 represents the dose required to achieve 50% occupancy of the H3 receptors in the brain.[1]

Table 3: Pharmacokinetic Parameters of this compound in Rats

GenderAdministrationDoseTmax (h)Half-life (h)
MaleOral30 mg/kg4.514.6
FemaleOral30 mg/kg4.016.8
MaleIntraperitoneal (i.p.)10 mg/kg-13.2
FemaleIntraperitoneal (i.p.)10 mg/kg-20.1

Tmax is the time to reach maximum plasma concentration.

Histamine H3 Receptor Signaling Pathways and the Action of this compound

The histamine H3 receptor primarily couples to the Gαi/o family of G proteins. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The βγ subunit of the G protein can also modulate other downstream effectors, such as ion channels.

This compound, as a neutral antagonist, blocks the binding of histamine to the H3 receptor, thereby preventing the initiation of this signaling cascade. This leads to a disinhibition of histamine release from histaminergic neurons and also enhances the release of other neurotransmitters that are under the inhibitory control of H3 heteroreceptors.

Histamine_H3_Signaling Histamine H3 Receptor Signaling Pathway and this compound Action cluster_intracellular Intracellular Space Histamine Histamine H3R Histamine H3 Receptor (GPCR) Histamine->H3R Activates JNJ5207852 This compound JNJ5207852->H3R G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_PI3K MAPK / PI3K Pathways G_protein->MAPK_PI3K cAMP cAMP AC->cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_Release Inhibition of Neurotransmitter Release PKA->Neurotransmitter_Release Leads to

Caption: Histamine H3 Receptor Signaling and this compound Inhibition.

Experimental Protocols

The characterization of this compound involved several key in vitro and in vivo experiments. Below are detailed methodologies for these assays.

Radioligand Binding Assay for Histamine H3 Receptor

This assay is used to determine the binding affinity of a compound for the histamine H3 receptor.

  • Materials and Reagents:

    • Cell membranes expressing the human or rat histamine H3 receptor (e.g., from HEK293 or CHO cells).

    • Radioligand: [³H]-Nα-methylhistamine.

    • Test compound: this compound.

    • Assay buffer: Typically 50 mM Tris-HCl, pH 7.4.

    • Wash buffer: Ice-cold assay buffer.

    • Scintillation cocktail.

  • Procedure:

    • Membrane Preparation: Cell membranes are prepared from cells overexpressing the H3 receptor.

    • Assay Setup: The assay is performed in a 96-well plate. Each well contains cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

    • Incubation: The plate is incubated to allow the binding to reach equilibrium.

    • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the cell membranes.

    • Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

    • Quantification: The radioactivity on the filters is measured using a scintillation counter.

    • Data Analysis: The data are analyzed to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow A Prepare H3 Receptor Membranes B Incubate Membranes with [³H]-Radioligand and This compound (Varying Conc.) A->B C Separate Bound and Free Radioligand by Filtration B->C D Wash Filters to Remove Unbound Radioligand C->D E Quantify Radioactivity (Scintillation Counting) D->E F Calculate IC50 and Ki Values E->F

Caption: Workflow for Radioligand Binding Assay.

Ex Vivo Autoradiography for H3 Receptor Occupancy

This technique is used to determine the extent to which a drug occupies its target receptor in the brain after in vivo administration.

  • Materials and Reagents:

    • Animals (e.g., mice or rats).

    • Test compound: this compound.

    • Radioligand for H3 receptor (e.g., [³H]-Nα-methylhistamine).

    • Cryostat for sectioning frozen tissue.

    • Phosphor imaging screen or film.

  • Procedure:

    • Animal Dosing: Animals are treated with various doses of this compound.

    • Tissue Collection: At a specific time point after dosing, animals are euthanized, and their brains are rapidly removed and frozen.

    • Sectioning: The frozen brains are sliced into thin sections using a cryostat.

    • Incubation: The brain sections are incubated with the radioligand.

    • Washing: The sections are washed to remove unbound radioligand.

    • Imaging: The sections are exposed to a phosphor imaging screen or film to detect the radioactivity.

    • Data Analysis: The amount of radioligand binding in different brain regions is quantified. The receptor occupancy is calculated by comparing the binding in drug-treated animals to that in vehicle-treated animals.

ExVivo_Autoradiography_Workflow Ex Vivo Autoradiography Workflow A Administer this compound to Animals B Collect and Freeze Brains A->B C Section Frozen Brains (Cryostat) B->C D Incubate Sections with [³H]-Radioligand C->D E Wash Sections and Expose to Phosphor Screen D->E F Quantify Receptor Occupancy E->F

Caption: Workflow for Ex Vivo Autoradiography.

Selectivity Profile

This compound is highly selective for the histamine H3 receptor. At a concentration of 1 µM, it showed no significant binding to a wide range of other receptors, transporters, and ion channels, including histamine H1, H2, and H4 receptors.[1] This high selectivity is a crucial attribute for a therapeutic agent, as it minimizes the potential for off-target side effects.

Conclusion

This compound is a potent and selective histamine H3 receptor neutral antagonist with good brain penetration. Its mechanism of action, through the blockade of H3 autoreceptors and heteroreceptors, leads to an increase in the release of histamine and other neurotransmitters in the brain. This profile suggests its potential therapeutic utility in disorders characterized by a deficit in these neurotransmitter systems. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working in the field of neuroscience and pharmacology.

References

The Discovery and Preclinical Development of JNJ-5207852: A Potent and Selective Histamine H3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-5207852, chemically identified as 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, is a novel, non-imidazole, diamine-based compound that acts as a potent and selective antagonist for the histamine H3 receptor.[1] Developed by Johnson & Johnson Pharmaceutical Research and Development, this compound demonstrated high affinity for both human and rat H3 receptors and exhibited significant wake-promoting effects in preclinical rodent models.[1][2] Despite its promising pharmacological profile, including excellent brain penetration and a long half-life, unfavorable pharmacokinetic characteristics ultimately halted its progression into clinical development.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical pharmacology, and the experimental methodologies employed in the evaluation of this compound.

Introduction

The histamine H3 receptor, a G-protein coupled receptor (GPCR), functions as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and glutamate in the central nervous system.[3] Antagonism of the H3 receptor is a promising therapeutic strategy for treating a variety of neurological and psychiatric disorders, including sleep-wake disturbances and cognitive deficits, by enhancing neurotransmitter release.[3] this compound was developed as a novel, non-imidazole H3 antagonist with the aim of providing a therapeutic agent with improved properties over existing imidazole-based compounds.[1]

Discovery and Synthesis

The synthesis and structure-activity relationship (SAR) studies of this compound and its analogs have been detailed in prior work.[1] The development of this non-imidazole class of compounds was driven by the need to overcome the limitations of earlier imidazole-containing H3 antagonists.

Mechanism of Action

This compound functions as a selective and high-affinity antagonist of the histamine H3 receptor.[1][2] It is characterized as a neutral antagonist, meaning it does not alter the basal activity of the receptor but competitively blocks the binding of the endogenous agonist, histamine.[1][4] The H3 receptor is coupled to the Gi protein; its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of neurotransmitter release.[3] By blocking this receptor, this compound disinhibits the presynaptic nerve terminal, leading to an increased release of histamine and other neurotransmitters involved in arousal and cognition.[3]

Signaling Pathway Diagram

H3_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_antagonist Action of this compound Histamine_release Histamine Release H3R Histamine H3 Receptor (Gi-coupled) Histamine_release->H3R Binds to AC_inhibition Adenylyl Cyclase Inhibition H3R->AC_inhibition Activates Gi, which inhibits cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Neurotransmitter_inhibition ↓ Neurotransmitter Release (e.g., Histamine, ACh, NE, Glu) cAMP_decrease->Neurotransmitter_inhibition Neurotransmitter_inhibition->Histamine_release Feedback Inhibition JNJ_5207852 This compound JNJ_5207852->Blockade Increased_Neurotransmitter_Release ↑ Neurotransmitter Release JNJ_5207852->Increased_Neurotransmitter_Release Leads to

Caption: Histamine H3 Receptor Signaling and the Antagonistic Action of this compound.

Preclinical Pharmacology

In Vitro Studies

Binding Affinity:

This compound demonstrated high affinity for both human and rat H3 receptors in radioligand binding assays.[1] The binding affinity (pKi) values are summarized in the table below. Notably, this compound showed significantly higher affinity for the human H3 receptor compared to the reference antagonist, thioperamide.[1]

CompoundHuman H3 Receptor (pKi)Rat H3 Receptor (pKi)
This compound 9.24[1][2]8.90[1][2]
Thioperamide7.40[1]8.40[1]

Receptor Selectivity:

The selectivity of this compound was assessed against a panel of other receptors, transporters, and ion channels. At a concentration of 1 µM, it showed negligible binding to other targets, indicating its high selectivity for the H3 receptor.[1]

Functional Activity:

Functional assays to definitively characterize this compound as a neutral antagonist versus an inverse agonist proved challenging due to inconsistent constitutive activity of the H3 receptor in the cell-based systems used.[1] However, a binding assay variant measuring the affinity in the presence and absence of GppNHp and NaCl, which uncouple the receptor from its G-protein, suggested that this compound is likely a neutral antagonist, with a Ki ratio (uncoupled/coupled) of 1.25.[1]

In Vivo Studies

Brain Receptor Occupancy:

This compound demonstrated excellent brain penetration following subcutaneous administration in mice.[1] Ex vivo autoradiography was used to determine the in vivo receptor occupancy.

ParameterValueSpecies
ED50 for Receptor Occupancy 0.13 mg/kg (s.c.)[1]Mouse
Full Receptor Occupancy1 mg/kg (s.c.)[1]Mouse

Wake-Promoting Effects:

In both mice and rats, this compound produced a dose-dependent increase in time spent awake and a corresponding decrease in both REM and slow-wave sleep.[1][2] These effects were absent in H3 receptor knockout mice, confirming that the wake-promoting activity is mediated through H3 receptor blockade.[1][2] Importantly, the wake-promoting effects were not associated with hypermotility.[1]

Dose (s.c.)Effect on WakefulnessSpecies
1-10 mg/kgIncreased time spent awake[1][2]Mouse, Rat

Pharmacokinetics:

Pharmacokinetic studies in rats revealed that this compound is extensively absorbed after oral administration and achieves high levels in the brain.[1] It was found to have a relatively long half-life of 13-20 hours after intravenous administration and a very high volume of distribution, suggesting extensive tissue distribution.[1]

Experimental Protocols

Radioligand Binding Assays
  • Objective: To determine the binding affinity of this compound for the histamine H3 receptor.

  • Methodology: Membranes from cells stably expressing either human or rat recombinant H3 receptors were used. The assay was performed in a competitive binding format using a radiolabeled H3 receptor ligand (e.g., [3H]-N-α-methylhistamine). Various concentrations of this compound were incubated with the membranes and the radioligand. The amount of bound radioactivity was measured, and the inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

Ex Vivo Autoradiography
  • Objective: To determine the in vivo occupancy of H3 receptors in the brain after peripheral administration of this compound.

  • Methodology: Mice were administered various doses of this compound subcutaneously. After a specified time (e.g., 1 hour), the animals were euthanized, and their brains were rapidly removed and frozen. Brain sections were then incubated with a radiolabeled H3 receptor ligand (e.g., [3H]-N-α-methylhistamine). The density of bound radioligand was quantified using autoradiography. The ED50, the dose required to achieve 50% receptor occupancy, was then calculated.[1]

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay Selectivity_Screen Receptor Selectivity Screening Functional_Assay Functional Assay (Neutral Antagonist vs. Inverse Agonist) PK_Studies Pharmacokinetic Studies (Oral & IV) Receptor_Occupancy Ex Vivo Autoradiography PK_Studies->Receptor_Occupancy Efficacy_Studies Sleep-Wake EEG Studies in Rodents Receptor_Occupancy->Efficacy_Studies KO_Mice_Studies Studies in H3 Receptor Knockout Mice Efficacy_Studies->KO_Mice_Studies Discovery Compound Discovery (Synthesis & SAR) Lead_Optimization Lead Optimization Discovery->Lead_Optimization Preclinical_Candidate This compound Lead_Optimization->Preclinical_Candidate Preclinical_Candidate->Binding_Assay Preclinical_Candidate->Selectivity_Screen Preclinical_Candidate->Functional_Assay Preclinical_Candidate->PK_Studies

References

Methodological & Application

Application Notes and Protocols for JNJ-5207852 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview of the in vivo characterization of JNJ-5207852, a potent and selective histamine H3 receptor antagonist. The following protocols are based on published research and are intended for researchers, scientists, and drug development professionals working on similar compounds.

Core Compound Information

ParameterValueReference
Compound Name 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine[1]
Internal ID This compound[1]
Mechanism of Action Non-imidazole histamine H3 receptor antagonist[1]
Affinity (pKi) Rat H3 Receptor: 8.9, Human H3 Receptor: 9.24[1][2]
Key In Vivo Effects Wake-promoting, decreases REM and slow-wave sleep[1][2][3]

Quantitative In Vivo Data Summary

The following tables summarize key quantitative data from in vivo studies with this compound.

Table 1: Pharmacokinetic Parameters
Animal ModelFormulationAdministrationKey Findings
Sprague-Dawley Rats10% solutol/5% dextrose (IV), 0.5% methocel (Oral)Intravenous (IV), OralExtensively absorbed after oral administration with high brain levels.[1][3]
Table 2: Ex Vivo Receptor Occupancy
Animal ModelAdministrationED50
MiceSubcutaneous (s.c.)0.13 mg/kg[1][3]
Wistar RatsSubcutaneous (s.c.)ED50 not explicitly stated, but doses from 0.16 to 2.5 mg/kg were used.[1]
Table 3: In Vivo Efficacy - Wakefulness and Sleep
Animal ModelAdministrationDosageEffects
Mice & RatsSubcutaneous (s.c.)1-10 mg/kgIncreased time spent awake, decreased REM and slow-wave sleep.[1][2][3]
H3 Receptor Knockout MiceSubcutaneous (s.c.)1-10 mg/kgNo effect on wakefulness or sleep.[1][3]
MiceIntraperitoneal (i.p.)10 mg/kg (4-week daily treatment)No change in body weight.[1][3]

Experimental Protocols

Protocol 1: Ex Vivo Autoradiography for H3 Receptor Occupancy

This protocol details the procedure to determine the in vivo occupancy of histamine H3 receptors by this compound.

Materials:

  • This compound (hydrochloride or fumarate salt)[1]

  • Vehicle (e.g., sterile physiological saline)[1]

  • Male Wistar rats (200 g)[1]

  • 2-methylbutane, dry ice

  • Radioligand (e.g., ³H-N-α-methylhistamine)[1]

  • Autoradiography equipment (e.g., β-imager)[1]

Procedure:

  • Compound Administration:

    • Prepare fresh solutions of this compound in the appropriate vehicle.

    • Administer this compound subcutaneously (s.c.) to male Wistar rats at various dosages (e.g., 0.16, 0.63, 2.5 mg/kg).[1] A vehicle-treated group should be included as a control.

  • Brain Tissue Collection:

    • One hour after compound administration, decapitate the animals.[1]

    • Immediately remove the brains and freeze them in dry-ice-cooled 2-methylbutane (-40°C).[1]

  • Cryosectioning:

    • Mount the frozen brains on a cryostat.

    • Cut coronal sections (e.g., 20 µm thick) at the level of the striatum and cortex.

    • Thaw-mount the sections onto gelatin-coated slides.

  • Autoradiography:

    • Incubate the brain sections with a saturating concentration of the H3 receptor radioligand (e.g., ³H-N-α-methylhistamine).

    • Wash the sections to remove unbound radioligand.

    • Appose the dried slides to a phosphor imaging plate or film.

  • Data Analysis:

    • Quantify the specific binding of the radioligand in brain regions of interest (e.g., cortex, striatum, hypothalamus).[1]

    • Calculate the percentage of receptor occupancy for each dose of this compound compared to the vehicle-treated group.

    • Determine the ED50 value (the dose that produces 50% receptor occupancy) by non-linear regression analysis.[1]

Experimental Workflow for Ex Vivo Autoradiography

G cluster_animal Animal Phase cluster_lab Laboratory Phase cluster_analysis Data Analysis Phase admin Compound Administration (s.c. to rats) wait 1-hour Post-Dose admin->wait decap Decapitation wait->decap brain Brain Extraction & Freezing decap->brain section Cryosectioning brain->section incubation Radioligand Incubation section->incubation wash Washing incubation->wash expose Autoradiography Exposure wash->expose quant Quantification of Binding expose->quant calc Calculate % Occupancy quant->calc ed50 Determine ED50 calc->ed50

Caption: Workflow for determining in vivo H3 receptor occupancy.

Protocol 2: Assessment of Wakefulness and Sleep in Rodents

This protocol describes the methodology for evaluating the effects of this compound on sleep-wake patterns in rats.

Materials:

  • This compound (hydrochloride salt)[1]

  • Vehicle (e.g., sterile physiological saline)[1]

  • Male Sprague-Dawley rats (280-350 g)[1]

  • Surgical instruments for electrode implantation

  • EEG/EMG recording system

  • Sleep scoring software

Procedure:

  • Surgical Implantation of Electrodes:

    • Anesthetize the rats according to standard laboratory procedures.

    • Using a stereotaxic frame, implant EEG electrodes over the cortex and EMG electrodes in the nuchal muscles for polysomnography recordings.

    • Allow the animals to recover from surgery for at least one week.

  • Habituation:

    • Habituate the animals to the recording chambers and tethered recording cables for several days before the experiment.

  • Compound Administration and Recording:

    • On the day of the experiment, administer this compound (e.g., 1, 3, 10 mg/kg, s.c.) or vehicle at the beginning of the light or dark cycle.[2]

    • Record EEG and EMG data continuously for a defined period (e.g., 24 hours).

  • Data Analysis:

    • Score the EEG/EMG recordings in epochs (e.g., 10-30 seconds) to identify states of wakefulness, REM sleep, and non-REM (slow-wave) sleep.

    • Quantify the total time spent in each state for specific time blocks post-dosing.

    • Analyze the data for statistically significant differences between the this compound-treated groups and the vehicle-treated group.

Signaling Pathway: Histamine H3 Receptor Antagonism and Wakefulness

G JNJ This compound H3R Histamine H3 Receptor (Autoreceptor) JNJ->H3R Antagonizes Histamine Histamine Release JNJ->Histamine Disinhibits H3R->Histamine Inhibits (normally) Arousal Increased Wakefulness Histamine->Arousal Promotes

Caption: Mechanism of wake promotion by this compound.

General Considerations for In Vivo Studies

  • Animal Welfare: All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Formulation: The salt form and vehicle for this compound may vary depending on the study. The hydrochloride salt was used for most in vivo pharmacology studies, while the fumarate salt was used for locomotor and pharmacokinetic studies.[1]

  • Route of Administration: this compound has been shown to be active following subcutaneous, intraperitoneal, intravenous, and oral administration.[1][3]

  • Control Groups: Appropriate vehicle-treated control groups are essential for all in vivo experiments.

  • Knockout Models: The use of H3 receptor knockout mice can be a valuable tool to confirm the on-target effects of this compound.[1][3]

References

Application Notes and Protocols for JNJ-5207852 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the experimental use of JNJ-5207852, a selective and potent histamine H3 receptor (H3R) antagonist, in mice and rats. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound acts as a selective antagonist for the histamine H3 receptor, with high affinity for both rat (pKi = 8.9) and human (pKi = 9.24) receptors.[1][2][3][4] The H3 receptor is a Gi-coupled presynaptic autoreceptor and heteroreceptor. Its activation typically leads to a decrease in the release of several neurotransmitters, including histamine, glutamate, norepinephrine, and acetylcholine in the brain.[4][5] By antagonizing the H3 receptor, this compound is expected to increase the release of these neurotransmitters, which can influence various physiological processes such as sleep/wake cycles and cognitive function.[4][5]

Signaling Pathway

The histamine H3 receptor is primarily coupled to the Gi/o family of G-proteins. Upon binding of an agonist, the receptor activates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a neutral antagonist, this compound blocks the action of agonists at the H3 receptor, thereby preventing this inhibitory effect and leading to a relative increase in neurotransmitter release from the presynaptic terminal.

H3R_signaling cluster_presynaptic Presynaptic Neuron Histamine Histamine (Agonist) H3R Histamine H3 Receptor Histamine->H3R Binds and Activates JNJ5207852 This compound (Antagonist) JNJ5207852->H3R Binds and Blocks Gi Gi/o Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate Neurotransmitter_Vesicle Neurotransmitter Vesicle (e.g., Histamine, Glutamate) cAMP->Neurotransmitter_Vesicle Modulates Release (Inhibition) Release Neurotransmitter Release Neurotransmitter_Vesicle->Release

Caption: Histamine H3 Receptor Signaling Pathway

Experimental Dosages and Administration

This compound has been administered to both mice and rats through various routes, including subcutaneous (s.c.), intraperitoneal (i.p.), and oral (p.o.) administration. The choice of dosage and route depends on the specific experimental goals.

Dosage Summary for Mice
StrainDosageAdministration RouteObserved EffectsReference
C57BL/6 & ob/ob3 - 10 mg/kgi.p. (daily for 4 weeks)No significant change in body weight.[6][7]
Not Specified1 - 10 mg/kgs.c.Increased time spent awake; decreased REM and slow-wave sleep. No effect in H3 receptor knockout mice.[1][6]
Not Specified10 mg/kgi.p.A 4-week daily treatment did not lead to a change in body weight.[1][2][8]
Balb/cNot specifiedNot specifiedUsed in a radial-arm maze experiment to assess effects on anxiety.[9]
Not Specified10 and 15 mg/kgi.p.Investigated for effects on nociceptive response in the formalin test.[10]
Dosage Summary for Rats
StrainDosageAdministration RouteObserved EffectsReference
Sprague-Dawley3, 10, 30 mg/kgs.c.Increased time spent awake; decreased REM and slow-wave sleep. No associated hypermotility.[1][2][8]
WistarNot specifiedi.p.Used in an open-field test to assess effects on anxiety-like behavior.[9]
Sprague-Dawley10 mg/kgi.p. (single dose)Pharmacokinetic analysis showed extensive brain penetration and retention.[7]
Sprague-Dawley30 mg/kgp.o. (single dose)Pharmacokinetic analysis showed high oral bioavailability.[7]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Assessment of Wake-Promoting Effects in Mice

Objective: To evaluate the effect of this compound on the sleep-wake cycle in mice.

Materials:

  • This compound hydrochloride salt

  • Sterile physiological saline

  • EEG/EMG recording system

  • Sleep-recording chambers

Procedure:

  • Animal Acclimation: Allow mice to adapt to the sleep-recording chamber, connected to an EEG/EMG recording cable/swivel system, for one week. Maintain a controlled environment with a 12-hour light/12-hour dark cycle and ad libitum access to food and water.[7]

  • Drug Preparation: Dissolve this compound in sterile physiological saline to the desired concentration (e.g., to achieve a 10 mg/kg dose in a 4 ml/kg injection volume).[7]

  • Administration:

    • On the first day, inject each mouse with saline (4 ml/kg) as a vehicle control.[7]

    • On the following day, administer this compound (e.g., 10 mg/kg) via subcutaneous injection.[7]

    • Perform all injections at the onset of the circadian light phase.[7]

  • Data Recording: Continuously record EEG/EMG signals for 24 hours post-injection.[7]

  • Data Analysis: Analyze the recorded data to quantify the time spent in wakefulness, REM sleep, and slow-wave sleep.

Protocol 2: Evaluation of Locomotor Activity in Rats

Objective: To determine if the wake-promoting effects of this compound are associated with hypermotility.

Materials:

  • This compound fumarate salt

  • Sterile physiological saline

  • Locomotor activity monitoring system (e.g., photocell arrays)

Procedure:

  • Animal Acclimation: Individually house rats and allow a one-week acclimation period to the colony. Handle the animals daily.[7]

  • Habituation: On the day of testing, place the animals in the activity chambers for a 2-hour habituation period.[7]

  • Drug Preparation: Dissolve this compound in sterile physiological saline to the desired concentrations (e.g., 3, 10, 30 mg/kg).[7]

  • Administration: Following the habituation period, briefly interrupt the session and inject the rats subcutaneously with either saline (1 ml/kg) or a dose of this compound.[7]

  • Data Recording: Immediately resume testing and continuously monitor locomotor activity for a 4-hour observation period.[7]

  • Data Analysis: Quantify locomotor activity counts (e.g., basic movements, fine movements, XY ambulations) in defined time intervals.

Experimental Workflow

The following diagram illustrates a general experimental workflow for studying the effects of this compound in rodents.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (1 week) Habituation Habituation to Test Environment (e.g., 2 hours) Animal_Acclimation->Habituation Drug_Preparation Drug Preparation (this compound in Saline) Administration Drug Administration (s.c., i.p., or p.o.) Drug_Preparation->Administration Habituation->Administration Data_Collection Data Collection (e.g., EEG/EMG, Locomotor Activity) Administration->Data_Collection Data_Processing Data Processing and Quantification Data_Collection->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Results Interpretation of Results Statistical_Analysis->Results

Caption: General Experimental Workflow

References

Application Notes and Protocols: JNJ-5207852 Solubility and Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for determining the solubility and stability of JNJ-5207852, a potent and selective histamine H3 receptor antagonist. The provided data and methodologies are intended to guide researchers in the proper handling and use of this compound in various experimental settings. Adherence to these protocols will ensure the accurate and reproducible application of this compound in preclinical and drug development research.

Introduction

This compound is a non-imidazole, high-affinity histamine H3 receptor antagonist that has demonstrated wake-promoting effects in animal models.[1][2] Accurate characterization of its solubility and stability in solution is critical for ensuring reliable experimental outcomes in pharmacological and toxicological studies. This document outlines the solubility of this compound in common laboratory solvents and provides protocols for assessing its stability under various conditions.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC20H32N2O (free base)[3]
C20H32N2O.2HCl (dihydrochloride)[1]
Molecular Weight316.5 g/mol (free base)[3]
389.4 g/mol (dihydrochloride)[1]
CAS Number398473-34-2 (free base)[3][4]
1782228-76-5 (dihydrochloride)[1][5]

Solubility Data

The solubility of this compound can vary depending on whether it is in its free base or salt form (dihydrochloride). The following tables summarize the available solubility data.

Table 1: Solubility of this compound Dihydrochloride

SolventMaximum ConcentrationNotesReference
Water50 mM (19.47 mg/mL)---[1]
DMSO20 mM (7.79 mg/mL)Gentle warming may be required.[1]

Table 2: Solubility of this compound (Free Base)

SolventMaximum ConcentrationNotesReference
DMSO5 mg/mL (approx. 15.8 mM)---[3]
77.5 mg/mL (244.88 mM)Ultrasonic treatment may be necessary. Hygroscopic DMSO can impact solubility.[4]
Ethanol16 mg/mL (approx. 50.5 mM)---[3]
DMF20 mg/mL (approx. 63.2 mM)---[3]
PBS (pH 7.2)0.25 mg/mL (approx. 0.79 mM)---[3]

Note on Discrepancies: Differences in reported DMSO solubility may be attributed to the form of the compound (free base vs. dihydrochloride salt) and the experimental conditions used to determine solubility (e.g., temperature, use of sonication). Researchers should verify the solubility for their specific batch and experimental setup.

Stability Profile

The stability of this compound in solution is a critical factor for ensuring the integrity of experimental results.

Storage Recommendations:

  • Solid Form: The solid compound should be desiccated at room temperature for short-term storage and stored at -20°C for long-term stability (up to 3 years).[4][5]

  • In Solution: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5] Repeated freeze-thaw cycles should be avoided.

Experimental Protocols

The following protocols provide a framework for determining the solubility and stability of this compound in a laboratory setting.

Protocol for Solubility Determination

This protocol describes a method for determining the equilibrium solubility of this compound in a given solvent.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Analysis prep1 Weigh excess this compound prep2 Add to a known volume of solvent prep1->prep2 equil1 Incubate at a constant temperature prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Collect the supernatant sep1->sep2 ana1 Quantify concentration (e.g., HPLC-UV) sep2->ana1 ana2 Determine solubility ana1->ana2

Caption: Workflow for solubility determination.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., Water, DMSO, Ethanol, PBS)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC-UV system or other suitable analytical instrument

Procedure:

  • Add an excess amount of solid this compound to a vial.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it on an orbital shaker or rotator at a controlled temperature (e.g., 25°C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method such as HPLC-UV.

  • The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Protocol for Stability Assessment in Solution

This protocol outlines a method to evaluate the stability of this compound in solution under various stress conditions.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Time Points cluster_3 Analysis prep1 Prepare a stock solution of this compound prep2 Aliquot into multiple vials prep1->prep2 stress1 Incubate at different temperatures prep2->stress1 stress2 Expose to light (photostability) prep2->stress2 stress3 Adjust pH prep2->stress3 time1 Collect samples at T=0, 2, 4, 8, 24 hours stress1->time1 stress2->time1 stress3->time1 ana1 Quantify remaining this compound (HPLC-UV) time1->ana1 ana2 Assess degradation products ana1->ana2

Caption: Experimental workflow for stability assessment.

Materials:

  • This compound stock solution (in a relevant solvent)

  • Buffers of varying pH (e.g., pH 3, 7, 9)

  • Temperature-controlled incubators

  • Photostability chamber or light source

  • HPLC-UV system

Procedure:

  • Preparation of Test Samples:

    • Prepare a stock solution of this compound in the desired solvent (e.g., 1 mg/mL in DMSO).

    • For pH stability, dilute the stock solution into buffers of different pH values.

    • Aliquot the solutions into separate vials for each time point and condition.

  • Incubation under Stress Conditions:

    • Temperature Stability: Incubate vials at various temperatures (e.g., 4°C, 25°C, 40°C).

    • Photostability: Expose vials to a controlled light source (e.g., ICH-compliant photostability chamber) alongside dark controls wrapped in aluminum foil.

    • pH Stability: Incubate the buffered solutions at a constant temperature (e.g., 25°C).

  • Sample Collection and Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), retrieve a vial from each condition.

    • Immediately analyze the samples by a stability-indicating HPLC method.

    • Quantify the peak area of the parent this compound and monitor for the appearance of any degradation peaks.

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Conclusion

These application notes provide essential information and protocols for the handling and evaluation of this compound in a research setting. Understanding the solubility and stability of this compound is paramount for the design of robust and reproducible experiments. Researchers are encouraged to perform their own validation experiments based on their specific experimental conditions.

References

Application Notes and Protocols for the Preparation of JNJ-5207852 for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of JNJ-5207852, a potent and selective histamine H3 receptor antagonist, for in vivo animal studies. The following sections outline the physicochemical properties of this compound and provide step-by-step instructions for its formulation for subcutaneous (S.C.), intraperitoneal (I.P.), oral (P.O.), and intravenous (I.V.) administration in rodents.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties, particularly solubility, is crucial for selecting the appropriate vehicle and preparation method. This compound is available as a dihydrochloride salt, which is soluble in water.[1][2][3]

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource
Form Dihydrochloride salt[1][2]
Molecular Weight 389.4 g/mol [1][2]
Formula C₂₀H₃₂N₂O·2HCl[1][2]
Purity ≥98%[1][3]
Storage (Powder) Desiccate at Room Temperature or -20°C for long-term storage[1][4]
Solubility in Water Up to 50 mM (approximately 19.47 mg/mL)[1][2][3]
Solubility in DMSO Up to 20 mM (approximately 7.79 mg/mL), gentle warming may be required[1][2][3]
Solubility in Ethanol 16 mg/mL[5]
Solubility in PBS (pH 7.2) 0.25 mg/mL[5]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific experimental needs and animal models. Always use aseptic techniques when preparing formulations for animal administration.

Protocol 1: Preparation for Subcutaneous (S.C.) or Intraperitoneal (I.P.) Administration

For S.C. or I.P. administration, this compound can be dissolved in sterile physiological saline. This is a straightforward method suitable for delivering a clear solution.[6]

Materials:

  • This compound dihydrochloride powder

  • Sterile physiological saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sterile syringes and needles (25-27 G)[7][8]

Procedure:

  • Calculate the required amount of this compound and saline based on the desired final concentration and volume. For example, to prepare a 1 mg/mL solution, weigh 1 mg of this compound for each mL of saline.

  • Aseptically transfer the weighed this compound powder to a sterile vial.

  • Add the calculated volume of sterile saline to the vial.

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure it is clear and free of particulates before administration.

  • Draw the solution into a sterile syringe using a sterile needle for administration.

Workflow for S.C./I.P. Solution Preparation

G cluster_0 Preparation of this compound for S.C./I.P. Administration start Start: Calculate Required This compound and Saline weigh Weigh this compound Powder start->weigh Step 1 transfer Aseptically Transfer to Sterile Vial weigh->transfer Step 2 add_saline Add Sterile Saline transfer->add_saline Step 3 dissolve Vortex to Dissolve (Warm if necessary) add_saline->dissolve Step 4 inspect Visually Inspect for Clarity dissolve->inspect Step 5 prepare_admin Draw into Sterile Syringe inspect->prepare_admin Step 6 end_node Ready for Administration prepare_admin->end_node

Caption: Workflow for preparing this compound in saline.

Protocol 2: Preparation for Oral Gavage (P.O.) Administration

For oral administration, this compound can be prepared as a suspension in 0.5% methylcellulose (methocel). This is particularly useful for delivering higher doses or when the compound's solubility in a simple aqueous vehicle is a concern.[6]

Materials:

  • This compound dihydrochloride powder

  • 0.5% (w/v) methylcellulose in sterile water

  • Sterile vials or tubes

  • Mortar and pestle (optional)

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

  • Oral gavage needles (16-20 G)[9]

Procedure:

  • Calculate the required amount of this compound and 0.5% methylcellulose.

  • Weigh the this compound powder. For a more uniform suspension, the powder can be triturated in a mortar and pestle to a fine consistency.

  • Create a paste: In a sterile beaker, add a small amount of the 0.5% methylcellulose to the this compound powder and mix to form a smooth paste.

  • Gradually add the remaining vehicle: While continuously stirring with a magnetic stirrer, slowly add the rest of the 0.5% methylcellulose to the paste until the desired final volume is reached.

  • Homogenize the suspension (optional): For a more stable and uniform suspension, use a homogenizer.

  • Store the suspension appropriately. It is recommended to prepare the suspension fresh daily. If stored, keep it refrigerated and protected from light. Bring to room temperature and vortex thoroughly before each use.

Workflow for Oral Suspension Preparation

G cluster_1 Preparation of this compound for Oral Gavage start Start: Calculate Required This compound and Vehicle weigh Weigh this compound Powder (Triturate if needed) start->weigh Step 1 create_paste Create a Paste with Small Amount of Vehicle weigh->create_paste Step 2 add_vehicle Gradually Add Remaining 0.5% Methylcellulose with Stirring create_paste->add_vehicle Step 3 homogenize Homogenize Suspension (Optional) add_vehicle->homogenize Step 4 store Store Appropriately (Prepare Fresh Recommended) homogenize->store Step 5 end_node Ready for Oral Administration store->end_node

Caption: Workflow for preparing an oral suspension of this compound.

Protocol 3: Preparation for Intravenous (I.V.) Administration

For intravenous administration, this compound should be prepared as a sterile, clear solution, free of any particulates, to prevent embolization.[10] A 5% dextrose solution in water (D5W) has been used as a vehicle for I.V. administration of this compound.[6]

Materials:

  • This compound dihydrochloride powder

  • Sterile 5% Dextrose in Water (D5W)

  • Sterile vials

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

  • Sterile syringes and needles (27-30 G)[11]

Procedure:

  • Calculate the required amount of this compound and D5W.

  • Aseptically transfer the weighed this compound powder to a sterile vial.

  • Add the calculated volume of sterile D5W to the vial.

  • Vortex the solution until the powder is completely dissolved. Gentle warming can be applied if necessary.

  • Sterile filter the solution: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This step is critical to remove any potential microbial contamination or particulates.

  • Visually inspect the final solution for clarity and absence of particles before administration.

  • Use the solution immediately after preparation.

Workflow for I.V. Solution Preparation

G cluster_2 Preparation of this compound for I.V. Administration start Start: Calculate Required This compound and D5W weigh Weigh this compound Powder start->weigh Step 1 transfer Aseptically Transfer to Sterile Vial weigh->transfer Step 2 add_d5w Add Sterile 5% Dextrose transfer->add_d5w Step 3 dissolve Vortex to Dissolve add_d5w->dissolve Step 4 filter Sterile Filter (0.22 µm) dissolve->filter Step 5 inspect Visually Inspect for Clarity and Particulates filter->inspect Step 6 end_node Ready for I.V. Administration inspect->end_node

Caption: Workflow for preparing this compound for intravenous administration.

In Vivo Administration and Dosage

This compound has been shown to be effective in rodents at doses ranging from 1 to 10 mg/kg for S.C. and I.P. administration.[12][13] For oral administration, doses up to 30 mg/kg have been used.[6] The specific dose and administration volume should be determined based on the experimental design and the animal's body weight. Always adhere to institutional guidelines for animal care and use.

References

Application Notes and Protocols for JNJ-5207852 Administration in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of JNJ-5207852, a potent and selective histamine H3 receptor antagonist, for preclinical research. This document includes detailed protocols for various administration routes in rodents, quantitative data summaries, and a visualization of the relevant signaling pathway.

Introduction

This compound is a non-imidazole, high-affinity neutral antagonist of the histamine H3 receptor, with pKi values of 8.9 for the rat receptor and 9.24 for the human receptor.[1][2][3] It is a valuable tool for investigating the role of the H3 receptor in various physiological processes, including wakefulness, cognitive function, and neurotransmitter release.[2][4][5] this compound is brain-penetrant and has been shown to be orally active.[3][6]

Data Presentation

In Vitro and In Vivo Activity of this compound
ParameterSpeciesValueReference
pKi (H3 Receptor)Rat8.9[1][2][3]
pKi (H3 Receptor)Human9.24[1][2][3]
ED50 (ex vivo receptor occupancy)Mouse0.13 mg/kg (s.c.)[2]
Pharmacokinetic Parameters of this compound in Rats
Administration RouteDoseTmax (h)Half-life (h)Reference
Oral30 mg/kg4.0 - 4.514.6 - 16.8[7]
Intraperitoneal (i.p.)10 mg/kg-13.2 - 20.1[7]

Signaling Pathway

This compound acts as a neutral antagonist at the histamine H3 receptor, which is a G protein-coupled receptor (GPCR) primarily coupled to the Gi/o pathway. As a neutral antagonist, this compound blocks the action of agonists at the H3 receptor but does not affect its basal (constitutive) activity. The canonical signaling pathway of the H3 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

References

Application Notes and Protocols for JNJ-5207852 in Behavioral Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of JNJ-5207852, a potent and selective histamine H3 receptor antagonist, for its application in behavioral neuroscience research. Detailed protocols for key behavioral assays are provided to guide researchers in investigating the effects of this compound on wakefulness, cognition, and anxiety-like behaviors.

Introduction to this compound

This compound is a non-imidazole, brain-penetrant histamine H3 receptor antagonist with high affinity for both rat and human H3 receptors.[1][2] As an antagonist of the H3 receptor, which acts as a presynaptic autoreceptor, this compound blocks the feedback inhibition of histamine release, thereby increasing histaminergic neurotransmission in the brain. This mechanism of action underlies its primary pharmacological effect: the promotion of wakefulness.[1] Studies in rodents have demonstrated that this compound increases time spent awake and reduces both REM and slow-wave sleep without inducing hypermotility, a common side effect of traditional psychostimulants.[1]

Mechanism of Action and Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound disinhibits adenylyl cyclase, leading to an increase in cAMP production and subsequent activation of protein kinase A (PKA). This signaling cascade ultimately modulates the release of histamine and other neurotransmitters, influencing arousal, cognition, and other behavioral states.

This compound Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron JNJ This compound H3R Histamine H3 Receptor JNJ->H3R Antagonizes G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Histamine_release Histamine Release PKA->Histamine_release Promotes Histamine Histamine Histamine_release->Histamine Releases Postsynaptic_receptors Postsynaptic Histamine Receptors Histamine->Postsynaptic_receptors Activates Neuronal_activity Increased Neuronal Activity Postsynaptic_receptors->Neuronal_activity Leads to caption This compound antagonizes the H3 receptor, leading to increased histamine release.

Mechanism of this compound action.

Pharmacokinetic Properties

This compound is orally bioavailable and readily penetrates the blood-brain barrier.[1][2]

Table 1: Pharmacokinetic Parameters of this compound in Rodents

ParameterSpeciesRouteDoseValueReference
pKi (rat H3R)Rat--8.9[1][2]
pKi (human H3R)Human--9.24[1][2]
ED50 (ex vivo receptor occupancy)Mouses.c.-0.13 mg/kg[1][2]
Brain Concentration (24h post-dose)Rat (Male)p.o.30 mg/kg5306 ± 282 ng/mL[1]
Brain Concentration (24h post-dose)Rat (Female)p.o.30 mg/kg6726 ± 826 ng/mL[1]
Brain Concentration (24h post-dose)Rat (Male)i.p.10 mg/kg2096 ± 46 ng/mL[1]
Brain Concentration (24h post-dose)Rat (Female)i.p.10 mg/kg2483 ± 54 ng/mL[1]

Data Presentation: Behavioral Effects of this compound

The primary behavioral effect of this compound is the promotion of wakefulness. Limited studies have explored its effects on anxiety, with results suggesting a lack of anxiolytic effect in a 3D radial arm maze.

Table 2: Effects of this compound on Sleep-Wake Architecture in Rodents

SpeciesDose (Route)Effect on WakefulnessEffect on REM SleepEffect on Slow-Wave SleepReference
Mouse1-10 mg/kg (s.c.)IncreasedDecreasedDecreased[1]
Rat1-10 mg/kg (s.c.)IncreasedDecreasedDecreased[1]
H3 Receptor Knockout Mice10 mg/kg (s.c.)No effectNo effectNo effect[1]

Table 3: Effects of this compound on Locomotor Activity in Rats

Dose (s.c.)Observation PeriodLocomotor Activity vs. VehicleReference
3 mg/kg90 minNo significant effect[1]
10 mg/kg90 minNo significant effect[1]
30 mg/kg90 minNo significant effect[1]

Table 4: Effects of this compound on Anxiety-Like Behavior in Mice

Behavioral TestSpeciesDoses (i.p.)OutcomeReference
3D Radial Arm MazeBalb/c Mice0.5, 1, and 5 mg/kgNo anxiolytic effects observed (no increase in open arm entries)[3]

Experimental Protocols

The following are detailed protocols for key behavioral assays relevant to the study of this compound. These protocols are based on standard laboratory procedures and should be adapted to the specific experimental design.

Assessment of Locomotor Activity (Open-Field Test)

This protocol assesses the effect of this compound on spontaneous locomotor activity and can be used to confirm its non-stimulant profile.

Open-Field Test Workflow acclimation Acclimation (30-60 min) administration This compound or Vehicle Administration (s.c. or i.p.) acclimation->administration placement Place animal in the center of the open-field arena administration->placement recording Record activity for a set duration (e.g., 30-90 min) placement->recording analysis Analyze data for total distance, stereotypy, and center time recording->analysis caption Workflow for the open-field test.

Open-Field Test Workflow.

Materials:

  • Open-field arena (e.g., 40 x 40 x 30 cm)

  • Video tracking system and software

  • This compound

  • Vehicle (e.g., saline or as appropriate for the compound's solubility)

  • Rodents (rats or mice)

Procedure:

  • Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection). Doses of 3, 10, and 30 mg/kg have been shown to not affect locomotor activity in rats.[1]

  • Placement: 30 minutes post-injection, gently place the animal in the center of the open-field arena.

  • Recording: Record the animal's activity using the video tracking system for a predetermined duration (e.g., 90 minutes).[1]

  • Data Analysis: Analyze the recorded data for parameters such as:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency

    • Stereotypic counts

Assessment of Anxiety-Like Behavior (Elevated Plus-Maze)

This protocol is designed to evaluate the potential anxiolytic or anxiogenic effects of this compound.

Elevated Plus-Maze Workflow acclimation Acclimation (30-60 min) administration This compound or Vehicle Administration (i.p.) acclimation->administration placement Place animal on the central platform, facing a closed arm administration->placement recording Record activity for 5 min placement->recording analysis Analyze data for time spent and entries into open and closed arms recording->analysis caption Workflow for the elevated plus-maze test.

Elevated Plus-Maze Workflow.

Materials:

  • Elevated plus-maze apparatus

  • Video tracking system and software

  • This compound

  • Vehicle

  • Rodents (mice or rats)

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes.

  • Drug Administration: Administer this compound or vehicle intraperitoneally. Doses of 0.5, 1, and 5 mg/kg have been used in mice to assess anxiety-like behavior.[3]

  • Placement: 30 minutes after injection, place the animal on the central platform of the maze, facing one of the closed arms.

  • Recording: Record the animal's behavior for 5 minutes.

  • Data Analysis: Analyze the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total number of arm entries

Assessment of Learning and Memory (Morris Water Maze)

This protocol can be used to investigate the potential cognitive-enhancing effects of this compound on spatial learning and memory.

Morris Water Maze Workflow habituation Habituation to the pool (1-2 days) acquisition Acquisition Phase (Multiple trials over several days) Administer this compound/Vehicle daily habituation->acquisition probe Probe Trial (Platform removed) Administer this compound/Vehicle acquisition->probe analysis Analyze escape latency, path length, and time in target quadrant probe->analysis caption Workflow for the Morris water maze test.

Morris Water Maze Workflow.

Materials:

  • Circular water tank (water maze)

  • Submersible platform

  • Video tracking system and software

  • This compound

  • Vehicle

  • Rodents (rats or mice)

Procedure:

  • Habituation: For 1-2 days, allow the animals to swim freely in the pool without the platform to acclimate them to the environment.

  • Acquisition Phase:

    • Place the hidden platform in one quadrant of the pool.

    • Administer this compound or vehicle daily, 30-60 minutes before the first trial.

    • Conduct multiple trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).

    • For each trial, place the animal in the water at a different starting position, facing the wall of the tank.

    • Allow the animal to search for the platform for a maximum of 60-90 seconds. If the animal does not find the platform, gently guide it there.

    • Allow the animal to remain on the platform for 15-30 seconds.

  • Probe Trial:

    • 24 hours after the last acquisition trial, remove the platform from the pool.

    • Administer this compound or vehicle.

    • Place the animal in the pool and allow it to swim for 60 seconds.

  • Data Analysis:

    • Acquisition Phase: Analyze the escape latency (time to find the platform) and path length across trials and days.

    • Probe Trial: Analyze the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

Conclusion

This compound is a valuable research tool for investigating the role of the histaminergic system in the regulation of sleep-wake cycles and other behavioral processes. Its potent and selective antagonism of the H3 receptor, coupled with its favorable pharmacokinetic profile, makes it a suitable compound for in vivo behavioral neuroscience experiments. The protocols provided herein offer a framework for researchers to explore the effects of this compound on arousal, anxiety, and cognition. Further research is warranted to fully elucidate the therapeutic potential of this compound in various neurological and psychiatric disorders.

References

Application Notes and Protocols for JNJ-5207852 in Animal Models of Memory and Learning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-5207852 is a potent and selective, non-imidazole histamine H3 receptor antagonist with high affinity for both rat (pKi = 8.9) and human (pKi = 9.24) H3 receptors.[1] As a brain-penetrant and orally active compound, this compound has demonstrated efficacy in various preclinical models, making it a valuable tool for investigating the role of the histaminergic system in cognitive processes.[1][2] Histamine H3 receptor antagonists are known to enhance the release of histamine and other neurotransmitters crucial for learning and memory, such as acetylcholine, by blocking presynaptic autoreceptors and heteroreceptors.[3] This document provides detailed application notes and experimental protocols for utilizing this compound to study memory and learning in animal models.

Mechanism of Action

This compound acts as a neutral antagonist at the histamine H3 receptor.[2] The H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, respectively. By blocking these receptors, this compound disinhibits the release of several key neurotransmitters involved in arousal, attention, and cognitive functions, including histamine and acetylcholine.[3] The procognitive effects of H3 receptor antagonists are also linked to the modulation of intracellular signaling cascades such as the PI3K/AKT/GSK-3β pathway, which is critically involved in synaptic plasticity and memory formation.

Signaling Pathway

JNJ-5207852_Signaling_Pathway JNJ This compound H3R Histamine H3 Receptor (Presynaptic) JNJ->H3R Antagonism Histamine_release Increased Histamine Release JNJ->Histamine_release Leads to H3R_hetero Histamine H3 Receptor (Heteroreceptor on non-histaminergic neurons) JNJ->H3R_hetero Antagonism ACh_release Increased Acetylcholine Release JNJ->ACh_release Leads to PI3K PI3K JNJ->PI3K Indirectly Inhibits AC Adenylyl Cyclase H3R->AC Inhibition H3R->Histamine_release Inhibits H3R->PI3K Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Synaptic_Plasticity Synaptic Plasticity & Memory Formation Histamine_release->Synaptic_Plasticity H3R_hetero->ACh_release Inhibits ACh_release->Synaptic_Plasticity AKT AKT PI3K->AKT Activates GSK3b GSK-3β (inactive) AKT->GSK3b Inhibits (phosphorylates) GSK3b->Synaptic_Plasticity Inhibits

Caption: Signaling pathway of this compound.

Data Presentation

Table 1: Representative Effects of a Histamine H3 Antagonist in the Social Recognition Test in Rats

Treatment GroupDose (mg/kg)Recognition Index (Mean ± SEM)p-value vs. Vehicle
Vehicle-0.55 ± 0.05-
H3 Antagonist0.010.75 ± 0.06<0.05
H3 Antagonist0.10.82 ± 0.07<0.01
H3 Antagonist1.00.78 ± 0.05<0.05

Note: The Recognition Index is calculated as (time spent with novel juvenile) / (time spent with novel juvenile + time spent with familiar juvenile). A higher index indicates better memory.

Table 2: Representative Effects of a Histamine H3 Antagonist in the Passive Avoidance Test in Rats

Treatment GroupDose (mg/kg)Step-through Latency (s) (Mean ± SEM)p-value vs. Vehicle
Vehicle-120 ± 15-
H3 Antagonist0.1210 ± 20<0.05
H3 Antagonist0.3250 ± 18<0.01
H3 Antagonist1.0235 ± 22<0.05

Note: Increased step-through latency indicates enhanced memory of the aversive stimulus.

Experimental Protocols

The following are detailed protocols for key behavioral assays used to evaluate the effects of this compound on memory and learning in rodents.

Protocol 1: Social Recognition Test in Rats

This test assesses short-term social memory based on the natural tendency of rats to investigate novel conspecifics more than familiar ones.

Materials:

  • Adult male rats (e.g., Sprague-Dawley or Wistar)

  • Juvenile male conspecific rats (as social stimuli)

  • Test arena (e.g., a clean, standard rat cage with fresh bedding)

  • This compound solution

  • Vehicle solution (e.g., saline or distilled water)

  • Syringes and needles for administration (e.g., intraperitoneal, oral)

  • Timer

  • Video recording and analysis software (optional, but recommended for accurate scoring)

Experimental Workflow:

Social_Recognition_Workflow cluster_0 Day 1: Habituation cluster_1 Day 2: Test Day Habituation Place adult rat in test arena for 10 min Administration Administer this compound or vehicle T1 Trial 1 (T1): Introduce juvenile 1 for 4 min Administration->T1 Pre-treatment interval (e.g., 30-60 min) ITI Inter-Trial Interval (ITI) (e.g., 60 min) T1->ITI T2 Trial 2 (T2): Re-introduce juvenile 1 (familiar) & introduce juvenile 2 (novel) for 4 min ITI->T2 Analysis Analyze investigation time T2->Analysis

Caption: Workflow for the Social Recognition Test.

Procedure:

  • Habituation (Day 1):

    • Individually place each adult rat in the test arena for 10 minutes to allow for exploration and reduce novelty-induced stress on the test day.

  • Administration (Day 2):

    • Administer this compound or vehicle to the adult rats at the desired dose and route. A pre-treatment time of 30-60 minutes is typical for intraperitoneal injections. Effective doses for improving memory retention have been reported to be in the range of 0.003-0.01 mg/kg.

  • Trial 1 (T1 - Acquisition):

    • After the pre-treatment interval, place a juvenile rat (juvenile 1) into the home cage of the adult rat.

    • Allow the adult rat to interact with the juvenile for a fixed period, typically 4 minutes.

    • Measure the total time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming, following closely).

    • After the interaction period, remove the juvenile rat.

  • Inter-Trial Interval (ITI):

    • Return the adult rat to its home cage for a specific ITI, for example, 60 minutes. The length of the ITI can be adjusted to test short-term or long-term memory.

  • Trial 2 (T2 - Recognition):

    • After the ITI, re-introduce the now-familiar juvenile (juvenile 1) along with a novel juvenile rat (juvenile 2) into the adult rat's cage.

    • Allow the adult rat to interact with both juveniles for 4 minutes.

    • Record the time spent investigating each juvenile separately.

  • Data Analysis:

    • Calculate the time spent investigating the familiar juvenile (T_familiar) and the novel juvenile (T_novel).

    • Calculate a recognition index: Recognition Index = T_novel / (T_familiar + T_novel) .

    • A recognition index significantly above 0.5 indicates successful memory of the familiar juvenile.

    • Compare the recognition indices between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Passive Avoidance Test in Rats

This test assesses fear-motivated, long-term memory.

Materials:

  • Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, with an electrifiable grid floor in the dark chamber)

  • Adult male rats

  • This compound solution

  • Vehicle solution

  • Syringes and needles for administration

  • Timer

Experimental Workflow:

Passive_Avoidance_Workflow cluster_0 Day 1: Training (Acquisition) cluster_1 Day 2: Retention Test Place_Light Place rat in light compartment Enter_Dark Rat enters dark compartment Place_Light->Enter_Dark Footshock Deliver mild footshock Enter_Dark->Footshock Administer Administer this compound or vehicle (post-training) Footshock->Administer Place_Light_Test Place rat in light compartment Administer->Place_Light_Test 24 hours Measure_Latency Measure step-through latency Place_Light_Test->Measure_Latency

Caption: Workflow for the Passive Avoidance Test.

Procedure:

  • Training (Day 1):

    • Place the rat in the light compartment of the passive avoidance apparatus, facing away from the door to the dark compartment.

    • The door between the compartments is initially closed. After a short acclimatization period (e.g., 30 seconds), the door is opened.

    • Rats have a natural tendency to move to darker areas. When the rat enters the dark compartment with all four paws, the door closes automatically.

    • A mild, inescapable footshock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.

    • Immediately after the footshock, the rat is removed from the apparatus and returned to its home cage.

    • Administer this compound or vehicle immediately after the training trial (post-training administration) to assess its effect on memory consolidation. An effective dose for improving learning and attention has been reported to be around 0.3 mg/kg.

  • Retention Test (Day 2):

    • Approximately 24 hours after the training session, place the rat back into the light compartment.

    • After a brief period (e.g., 5 seconds), the door to the dark compartment is opened.

    • Record the latency for the rat to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive experience. A cut-off time (e.g., 300 or 600 seconds) is typically set.

  • Data Analysis:

    • Compare the mean step-through latencies between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA).

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the histamine H3 receptor in memory and learning. The protocols outlined in this document provide a framework for assessing the pro-cognitive effects of this compound in established animal models. Researchers should carefully consider dose-response relationships and appropriate control groups to ensure the generation of robust and reliable data. While specific quantitative data for this compound in these paradigms is not widely published, the provided information on its mechanism of action and representative data from similar compounds offer a strong basis for designing and interpreting experiments.

References

Application of JNJ-5207852 in Narcolepsy Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy, and other symptoms related to the dysregulation of the sleep-wake cycle. A primary cause of narcolepsy type 1 is the loss of neurons that produce orexin (also known as hypocretin), a neuropeptide crucial for maintaining wakefulness. The histaminergic system plays a key role in promoting arousal, and targeting this system presents a therapeutic strategy for narcolepsy. JNJ-5207852 is a potent and selective histamine H3 receptor antagonist. The H3 receptor acts as an autoreceptor on histaminergic neurons, inhibiting histamine release. By blocking this receptor, this compound enhances histamine release in the brain, thereby promoting wakefulness. These application notes provide a comprehensive overview of the use of this compound in preclinical narcolepsy research models, including detailed experimental protocols and data.

Mechanism of Action: H3 Receptor Antagonism

This compound is a non-imidazole, high-affinity antagonist of the histamine H3 receptor.[1][2] It exhibits high potency at both rat and human H3 receptors.[1][2] The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the constitutive activity of the H3 receptor, leading to an increase in histamine synthesis and release from presynaptic histaminergic neurons. This elevated histamine then acts on postsynaptic H1 receptors, which are known to have a critical role in promoting and maintaining arousal.[1] The wake-promoting effects of this compound are absent in H3 receptor knockout mice, confirming its mechanism of action.[1][2]

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo pharmacological data for this compound.

ParameterSpeciesValueReference(s)
pKi (H3 Receptor) Rat8.9[1][2]
Human9.24[1][2]
ED50 (ex vivo receptor occupancy) Mouse0.13 mg/kg (s.c.)[1][2]
Effective Dose (Wake-promoting) Mouse & Rat1-10 mg/kg (s.c.)[1][2]

Signaling Pathway

H3_Receptor_Signaling cluster_pre Presynaptic Histaminergic Neuron cluster_post Postsynaptic Neuron JNJ This compound H3R H3 Receptor (Autoreceptor) JNJ->H3R Antagonizes Gai Gαi/o H3R->Gai Activates AC_pre Adenylyl Cyclase Gai->AC_pre Inhibits cAMP_pre ↓ cAMP AC_pre->cAMP_pre Produces Histamine_release Histamine Release cAMP_pre->Histamine_release Inhibits H1R H1 Receptor Histamine_release->H1R Activates Gq Gαq H1R->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Produces Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Leads to Wakefulness Wakefulness Promotion Ca->Wakefulness Promotes

Caption: H3 Receptor Antagonism by this compound and Downstream Signaling.

Experimental Protocols

The following protocols are designed for the use of this compound in orexin knockout (KO) mice, a common animal model for narcolepsy.[3]

Animal Model
  • Model: Orexin knockout (KO) mice on a C57BL/6J background are a suitable model as they exhibit narcolepsy-like symptoms such as fragmented sleep and cataplexy-like episodes.[3]

  • Housing: Mice should be individually housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Preparation of this compound Solution
  • Compound: this compound dihydrochloride.[4]

  • Vehicle: Sterile physiological saline (0.9% NaCl).

  • Preparation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the weight of the animals.

    • Dissolve the calculated amount of this compound in the appropriate volume of sterile physiological saline to achieve the final desired concentration.

    • Ensure the solution is clear and free of particulates before administration. Prepare fresh on the day of the experiment.

Administration of this compound
  • Route: Subcutaneous (s.c.) injection is a commonly used and effective route for this compound.[1][2]

  • Procedure:

    • Gently restrain the mouse.

    • Lift the loose skin over the back/scruff area to form a "tent".

    • Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.

    • Administer the this compound solution.

    • Withdraw the needle and return the mouse to its home cage.

Assessment of Wakefulness: EEG/EMG Recording
  • Objective: To measure changes in sleep-wake states following this compound administration.

  • Surgical Implantation of Electrodes:

    • Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).

    • Secure the mouse in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Implant stainless steel screw electrodes for electroencephalogram (EEG) recording over the frontal and parietal cortices.

    • Insert flexible wire electrodes into the nuchal (neck) muscles for electromyogram (EMG) recording.

    • Secure the electrode assembly to the skull with dental cement.

    • Allow the animal to recover for at least one week post-surgery.

  • Recording:

    • Connect the recovered mouse to a recording tether in its home cage, allowing for free movement.

    • Record baseline EEG/EMG data for at least 24 hours to establish a stable sleep-wake pattern.

    • Administer this compound or vehicle at a specific time point (e.g., at the beginning of the light phase).

    • Continue recording EEG/EMG for at least 24 hours post-injection.

  • Data Analysis:

    • Score the EEG/EMG recordings in 10-second epochs into three stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

    • Quantify the total time spent in each state, the number of state transitions, and the duration of sleep/wake bouts.

    • Compare the data from this compound-treated animals to vehicle-treated controls.

Assessment of Locomotor Activity
  • Objective: To determine if the wake-promoting effects of this compound are associated with hyperactivity.

  • Apparatus: An open-field arena equipped with infrared beams to automatically track movement.

  • Procedure:

    • Habituate the mice to the open-field arena for a set period before the experiment.

    • Administer this compound or vehicle.

    • Place the mouse in the center of the open-field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60 minutes).

  • Data Analysis: Compare locomotor activity parameters between the this compound and vehicle groups.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Model Select Orexin KO Mice Surgery Implant EEG/EMG Electrodes Animal_Model->Surgery Recovery Allow for Surgical Recovery (≥ 1 week) Surgery->Recovery Baseline Record Baseline EEG/EMG (24 hours) Recovery->Baseline Solution_Prep Prepare this compound and Vehicle Solutions Administration Administer this compound or Vehicle (s.c.) Solution_Prep->Administration Baseline->Administration Post_Admin_EEG Record Post-Administration EEG/EMG (24 hours) Administration->Post_Admin_EEG Locomotor Assess Locomotor Activity (Open-Field Test) Administration->Locomotor Scoring Score Sleep-Wake States Post_Admin_EEG->Scoring Loco_Analysis Analyze Locomotor Data Locomotor->Loco_Analysis Quantification Quantify Sleep Parameters Scoring->Quantification Comparison Compare this compound vs. Vehicle Quantification->Comparison Loco_Analysis->Comparison

Caption: Workflow for Investigating this compound in a Narcolepsy Mouse Model.

Logical Relationships

Logical_Relationships Narcolepsy Narcolepsy (Orexin Deficiency) Histamine_System Hypoactive Histaminergic System Narcolepsy->Histamine_System Contributes to H3_Receptor H3 Receptor (Inhibitory Autoreceptor) Histamine_System->H3_Receptor is modulated by Histamine_Release Increased Histamine Release H3_Receptor->Histamine_Release Inhibition of JNJ This compound (H3 Receptor Antagonist) JNJ->H3_Receptor Blocks JNJ->Histamine_Release Leads to H1_Activation Postsynaptic H1 Receptor Activation Histamine_Release->H1_Activation Causes Wakefulness Increased Wakefulness H1_Activation->Wakefulness Promotes Therapeutic_Potential Therapeutic Potential for Narcolepsy Wakefulness->Therapeutic_Potential Indicates

Caption: Rationale for this compound in Narcolepsy Research.

Conclusion

This compound serves as a valuable research tool for investigating the role of the histaminergic system in narcolepsy and for the preclinical evaluation of H3 receptor antagonists as a potential therapeutic strategy. The protocols outlined above provide a framework for conducting robust in vivo studies to assess the wake-promoting effects of this compound in a relevant animal model of narcolepsy. Careful adherence to these methodologies will enable researchers to generate reliable and reproducible data, contributing to the development of novel treatments for this debilitating sleep disorder.

References

Application Notes and Protocols for JNJ-5207852 as a Tool Compound in H3 Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JNJ-5207852 as a selective tool compound for studying the histamine H3 receptor (H3R). This document includes key pharmacological data, detailed experimental protocols for common assays, and visual representations of relevant pathways and workflows.

Introduction to this compound

Data Presentation

The following tables summarize the quantitative data for this compound, providing a clear comparison of its pharmacological properties.

Table 1: In Vitro Binding Affinity of this compound for H3 Receptors

SpeciesReceptorAssay TypeParameterValueReference
HumanH3Radioligand BindingpKi9.24 ± 0.21[3]
RatH3Radioligand BindingpKi8.90 ± 0.17[3]

Table 2: In Vivo Receptor Occupancy of this compound

SpeciesAdministration RouteAssay TypeParameterValueReference
MouseSubcutaneous (s.c.)Ex Vivo AutoradiographyED500.13 mg/kg[3]

Table 3: Selectivity Profile of this compound

TargetActivityConcentrationReference
Various receptors, transporters, and ion channelsNegligible binding1 µM[2]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the H3 receptor signaling pathway, a typical experimental workflow for a radioligand binding assay, and the logical framework for using this compound as a tool compound.

H3_Receptor_Signaling_Pathway cluster_membrane Cell Membrane H3R H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates Neurotransmitter_Release Reduced Neurotransmitter Release H3R->Neurotransmitter_Release Leads to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Histamine Histamine (Agonist) Histamine->H3R Activates JNJ5207852 This compound (Antagonist) JNJ5207852->H3R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates

Caption: Histamine H3 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow prep 1. Membrane Preparation (from cells/tissue expressing H3R) incubation 2. Incubation - Membranes - Radioligand ([3H]-N-α-methylhistamine) - this compound (or other competitor) prep->incubation filtration 3. Rapid Filtration (Separates bound from free radioligand) incubation->filtration wash 4. Washing (Removes non-specifically bound radioligand) filtration->wash scintillation 5. Scintillation Counting (Quantifies bound radioactivity) wash->scintillation analysis 6. Data Analysis (Determine Ki values) scintillation->analysis

Caption: Radioligand Binding Assay Workflow.

JNJ5207852_Tool_Compound_Logic JNJ This compound Properties Key Properties: - High Affinity for H3R - High Selectivity - Brain Penetrant - Neutral Antagonist JNJ->Properties InVitro In Vitro Applications (e.g., Radioligand Binding, Functional Assays) Properties->InVitro InVivo In Vivo Applications (e.g., Sleep/Wake Studies, Cognition Models) Properties->InVivo Outcome Elucidation of H3R Function InVitro->Outcome InVivo->Outcome

Caption: this compound as a Tool Compound.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

H3 Receptor Radioligand Binding Assay (Competition)

This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for the H3 receptor using a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from cells (e.g., HEK293 or CHO) stably expressing the human or rat H3 receptor, or brain tissue homogenates (e.g., rat cortex or striatum).

  • Radioligand: [³H]-N-α-methylhistamine (a commonly used H3 receptor agonist radioligand).

  • Competitor: this compound.

  • Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., 10 µM clobenpropit or unlabeled N-α-methylhistamine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Cell harvester.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add assay buffer, a fixed concentration of [³H]-N-α-methylhistamine (typically at or below its Kd), and the membrane preparation.

    • Non-specific Binding: Add the non-specific binding control, [³H]-N-α-methylhistamine, and the membrane preparation.

    • Competition Binding: Add serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M), [³H]-N-α-methylhistamine, and the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing:

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

H3 Receptor Functional Assay (cAMP Accumulation)

This protocol outlines a method to assess the functional antagonism of this compound at the Gαi-coupled H3 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cell Line: A cell line (e.g., CHO-K1) stably expressing the human or rat H3 receptor.

  • Agonist: A potent H3 receptor agonist (e.g., (R)-α-methylhistamine).

  • Antagonist: this compound.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Cell Culture Medium: Appropriate medium for the chosen cell line.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar, buffered with HEPES.

  • cAMP Detection Kit: A commercially available kit for measuring cAMP (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well or 384-well cell culture plates (white, opaque plates for luminescence assays).

Procedure:

  • Cell Preparation:

    • Seed the H3R-expressing cells into the appropriate microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Antagonist Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Remove the cell culture medium and wash the cells once with assay buffer.

    • Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Agonist and Forskolin Stimulation:

    • Prepare a solution containing the H3R agonist at a concentration that gives a submaximal response (e.g., EC80) and a fixed concentration of forskolin (to stimulate adenylyl cyclase and create a measurable cAMP window).

    • Add this solution to the wells containing the antagonist and cells.

  • Incubation:

    • Incubate the plate for 15-30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the measured signal (which is inversely or directly proportional to the cAMP concentration, depending on the kit) against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.

In Vivo Assessment of H3 Receptor Occupancy (Ex Vivo Autoradiography)

This protocol describes a method to determine the in vivo occupancy of H3 receptors in the brain by this compound.

Materials:

  • Animals: Mice or rats.

  • Compound: this compound dissolved in an appropriate vehicle.

  • Radioligand: [³H]-N-α-methylhistamine.

  • Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., clobenpropit).

  • Cryostat.

  • Microscope slides.

  • Incubation buffer (e.g., 50 mM Na/K phosphate buffer, pH 7.4).

  • Phosphor imaging plates or film.

  • Image analysis software.

Procedure:

  • Compound Administration:

    • Administer this compound via the desired route (e.g., subcutaneous, intraperitoneal, or oral) at various doses to different groups of animals. Include a vehicle-treated control group.

  • Tissue Collection:

    • At a specified time after administration (e.g., 1 hour), euthanize the animals and rapidly remove the brains.

    • Freeze the brains immediately in isopentane cooled with dry ice.

  • Sectioning:

    • Cut thin (e.g., 20 µm) coronal brain sections using a cryostat.

    • Thaw-mount the sections onto microscope slides and store at -20°C until use.

  • Autoradiographic Labeling:

    • Thaw the brain sections and dry them under a stream of cold air.

    • Incubate the sections with a solution containing [³H]-N-α-methylhistamine at a concentration near its Kd in incubation buffer.

    • For non-specific binding, incubate adjacent sections in the same radioligand solution containing the non-specific binding control.

  • Washing:

    • Wash the slides in ice-cold incubation buffer to remove unbound radioligand, followed by a quick rinse in ice-cold distilled water.

    • Dry the sections rapidly under a stream of cold air.

  • Imaging:

    • Expose the labeled sections to phosphor imaging plates or autoradiographic film.

    • Develop the film or scan the imaging plates to visualize the distribution and density of radioligand binding.

  • Data Analysis:

    • Quantify the optical density of the autoradiographic signal in specific brain regions of interest (e.g., striatum, cortex).

    • Calculate the percentage of receptor occupancy for each dose of this compound by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals.

    • Plot the percentage of receptor occupancy against the dose of this compound to determine the ED50 value.

References

Commercial sources and purity of JNJ-5207852 for research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the commercial sources, purity, and experimental protocols for the use of JNJ-5207852 in a research setting. This compound is a potent and selective histamine H3 receptor antagonist widely used in preclinical studies to investigate the role of the histaminergic system in various physiological processes.

Commercial Sources and Purity

This compound is available from several commercial suppliers as a research-grade chemical, typically as a dihydrochloride salt. It is crucial for researchers to source high-purity compounds to ensure the validity and reproducibility of experimental results. The purity of this compound is predominantly determined by High-Performance Liquid Chromatography (HPLC).

Table 1: Commercial Suppliers and Purity of this compound

SupplierStated PurityAnalysis Method
R&D Systems (Tocris)≥98%HPLC[1][2][3]
TargetMol99.51%HPLC, HNMR, LCMS[4]
MedChemExpress≥98%Not specified[5]
Cayman Chemical≥98%Not specified
APExBIO98.00%Not specified

Note: For batch-specific data, researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier.

Quality Control and Analysis

While suppliers generally guarantee a purity of at least 98%, it is good laboratory practice to independently verify the purity and identity of the compound. Standard analytical techniques for small molecules like this compound include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound by separating it from any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the compound.

Researchers can request the CoA, and in some cases, HNMR and LCMS data from the supplier to verify the quality of the specific batch received[4].

Signaling Pathway of this compound

This compound acts as an antagonist at the histamine H3 receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o protein. As a presynaptic autoreceptor and heteroreceptor, the H3 receptor plays a crucial role in regulating the release of histamine and other neurotransmitters in the central nervous system.[3][5]

By antagonizing the H3 receptor, this compound blocks the inhibitory effect of histamine on neurotransmitter release, leading to an increase in the levels of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine. This mechanism of action underlies its wake-promoting and cognitive-enhancing effects observed in preclinical models.

H3_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor (Gi/o) Histamine->H3R Activates AC Adenylyl Cyclase H3R->AC Inhibits JNJ This compound JNJ->H3R Blocks cAMP ↓ cAMP AC->cAMP Produces Neurotransmitter Neurotransmitter Release (e.g., Histamine, ACh, NE) cAMP->Neurotransmitter Inhibits Postsynaptic_Receptor Postsynaptic Receptors Neurotransmitter->Postsynaptic_Receptor Effect Neuronal Excitation Postsynaptic_Receptor->Effect

Caption: Simplified signaling pathway of the Histamine H3 receptor and the action of this compound.

Experimental Protocols

The following are general protocols for in vitro and in vivo experiments using this compound. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Assays

1. Receptor Binding Assay

This assay is used to determine the binding affinity of this compound to the histamine H3 receptor.

  • Cell Lines: CHO or HEK293 cells stably expressing the human or rat histamine H3 receptor.

  • Radioligand: [3H]-R-α-methylhistamine or another suitable H3 receptor agonist.

  • Protocol:

    • Prepare cell membranes from the H3 receptor-expressing cells.

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Separate the bound and free radioligand using filtration through a glass fiber filter.

    • Measure the radioactivity of the bound ligand using liquid scintillation counting.

    • Calculate the Ki value for this compound by analyzing the competition binding data.

2. cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.

  • Cell Lines: H3 receptor-expressing CHO or HEK293 cells.

  • Protocol:

    • Culture the cells in a suitable multi-well plate.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with an H3 receptor agonist (e.g., R-α-methylhistamine) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase).

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

    • Determine the potency of this compound as an antagonist by analyzing the dose-response curves.

experimental_workflow cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow start_vitro H3R-expressing Cells binding_assay Receptor Binding Assay start_vitro->binding_assay functional_assay cAMP Functional Assay start_vitro->functional_assay affinity Determine Ki (Affinity) binding_assay->affinity potency Determine IC50 (Potency) functional_assay->potency start_vivo Rodent Model (Mouse/Rat) administration This compound Administration (s.c., i.p., p.o.) start_vivo->administration behavior Behavioral Testing (e.g., Wakefulness) administration->behavior exvivo Ex Vivo Analysis (e.g., Autoradiography) administration->exvivo behavior_data Behavioral Endpoint Data behavior->behavior_data occupancy_data Receptor Occupancy Data exvivo->occupancy_data

Caption: General experimental workflows for in vitro and in vivo studies with this compound.
In Vivo Studies

This compound is brain penetrant and orally active, making it suitable for in vivo studies in rodents.[1]

  • Animal Models: Mice and rats are commonly used.

  • Formulation: this compound dihydrochloride is soluble in water (up to 50 mM) and DMSO (up to 20 mM with gentle warming). For in vivo administration, it is often dissolved in saline.[1]

  • Administration and Dosage:

    • Routes: Subcutaneous (s.c.), intraperitoneal (i.p.), or oral (p.o.) administration.

    • Dosage Range: Effective doses typically range from 1 to 30 mg/kg.[5]

  • Pharmacokinetic Considerations: Researchers should perform pharmacokinetic studies to determine the optimal dosing regimen for their specific animal model and experimental paradigm.

  • Example Application: Wakefulness Study

    • Implant animals with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

    • Allow animals to recover from surgery and acclimate to the recording chambers.

    • Administer this compound or vehicle at the desired dose and route.

    • Continuously record EEG and EMG to monitor sleep-wake states (wakefulness, non-REM sleep, REM sleep).

    • Analyze the data to determine the effect of this compound on the time spent in each state.

Conclusion

This compound is a valuable research tool for investigating the pharmacology of the histamine H3 receptor. By carefully selecting a reputable commercial source, verifying the purity of the compound, and employing appropriate experimental protocols, researchers can obtain reliable and reproducible data to advance our understanding of the role of the histaminergic system in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: JNJ-5207852 Pharmacokinetic Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the JNJ-5207852 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the histamine H₃ receptor antagonist, this compound. While preclinical data in rodents have shown promising results, including high oral absorption and brain penetration, its advancement to clinical trials was halted due to reported poor pharmacokinetic characteristics. This guide provides troubleshooting advice and frequently asked questions to address potential issues you may encounter during your in vitro and in vivo experiments.

Troubleshooting Guides

This section provides solutions to common problems researchers may face when characterizing the pharmacokinetics of this compound.

Problem 1: Inconsistent or Low Oral Bioavailability in Non-Rodent Species

Symptoms:

  • Lower than expected plasma concentrations following oral administration in species such as dogs or non-human primates compared to rats.

  • High variability in plasma exposure between individual animals of the same species.

Possible Causes:

  • Species-Specific First-Pass Metabolism: this compound may be subject to extensive first-pass metabolism in the liver or gut wall of certain species, a phenomenon not as prevalent in rats.

  • Poor Solubility in Gastrointestinal Fluids: The solubility of this compound may differ in the gastrointestinal (GI) tract of different species due to variations in pH and bile salt concentrations.

  • Efflux Transporter Activity: The compound might be a substrate for efflux transporters (e.g., P-glycoprotein) that are more active in the GI tract of higher species.

Troubleshooting Workflow:

start Low/Variable Oral Bioavailability metabolism Investigate Metabolism (In vitro liver microsomes/hepatocytes from different species) start->metabolism solubility Assess Solubility (Simulated gastric and intestinal fluids) start->solubility transporter Evaluate Transporter Interaction (Caco-2 permeability assays) start->transporter formulation Optimize Formulation (e.g., amorphous solid dispersion, lipid-based formulation) metabolism->formulation solubility->formulation transporter->formulation conclusion Identify Limiting Factor formulation->conclusion

Troubleshooting low oral bioavailability.

Solutions:

  • Conduct In Vitro Metabolism Studies: Use liver microsomes or hepatocytes from various species (including human) to assess the metabolic stability of this compound. This will help identify if a particular species exhibits significantly higher metabolic clearance.

  • Solubility Assessment: Determine the solubility of this compound in simulated gastric and intestinal fluids to predict its dissolution in vivo.

  • Caco-2 Permeability Assays: Perform bidirectional Caco-2 assays to determine if this compound is a substrate of efflux transporters like P-gp.

  • Formulation Optimization: If solubility is a limiting factor, consider developing advanced formulations such as amorphous solid dispersions or lipid-based formulations to enhance dissolution and absorption.

Problem 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy

Symptoms:

  • High in vitro potency at the H₃ receptor does not translate to the expected level of in vivo efficacy in certain animal models.

  • Requirement of unexpectedly high doses to observe a pharmacological effect.

Possible Causes:

  • High Plasma Protein Binding: Extensive binding of this compound to plasma proteins would result in low concentrations of the free (active) drug available to interact with the target receptor.

  • Rapid Metabolism and Clearance: The compound may be cleared too rapidly in vivo to maintain therapeutic concentrations at the receptor for a sufficient duration.

  • Poor Target Engagement: Despite good brain penetration, the compound may not be efficiently engaging the H₃ receptor in the specific brain regions of interest.

Troubleshooting Workflow:

start Poor In Vitro-In Vivo Correlation ppb Measure Plasma Protein Binding (Equilibrium dialysis) start->ppb pkpd Conduct PK/PD Studies (Correlate plasma/brain concentrations with receptor occupancy) start->pkpd dose_response Refine Dosing Regimen (Multiple dosing, infusion studies) ppb->dose_response receptor_occupancy Determine Receptor Occupancy (Ex vivo autoradiography or PET imaging) pkpd->receptor_occupancy receptor_occupancy->dose_response conclusion Optimize for Efficacy dose_response->conclusion

Addressing poor in vitro-in vivo correlation.

Solutions:

  • Determine Plasma Protein Binding: Use techniques like equilibrium dialysis to measure the fraction of this compound bound to plasma proteins from different species.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the pharmacokinetic profile (plasma and brain concentrations over time) with a pharmacodynamic readout (e.g., receptor occupancy or a downstream biomarker) to understand the exposure-response relationship.

  • Ex Vivo Autoradiography: Perform ex vivo autoradiography to quantify H₃ receptor occupancy in the brain at different doses and time points. This will directly measure target engagement.

  • Refine Dosing Regimen: Based on PK/PD data, explore alternative dosing regimens, such as multiple daily doses or continuous infusion, to maintain therapeutic concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the reported pharmacokinetic parameters of this compound in rats?

A1: In Sprague-Dawley rats, this compound has demonstrated good oral bioavailability. Key pharmacokinetic parameters are summarized in the table below.

ParameterMale RatsFemale Rats
Dose (Oral) 30 mg/kg30 mg/kg
Tₘₐₓ (h) 4.54.0
Half-life (h) 14.616.8
Oral Bioavailability (%) 10785
Dose (Intraperitoneal) 10 mg/kg10 mg/kg
Half-life (h) 13.220.1
Volume of Distribution (mL/kg) 100,070105,737
Data from Barbier et al., 2004.

Q2: How can I prepare this compound for in vivo dosing?

A2: The solubility of this compound can be a challenge. For oral administration in rats, a suspension in 0.5% methylcellulose has been used. For intravenous administration, a solution in 10% Solutol® HS 15 in 5% dextrose has been reported. It is crucial to ensure the homogeneity of suspensions before each administration.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective antagonist of the histamine H₃ receptor.[1] The H₃ receptor is a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters. By blocking this receptor, this compound increases the release of these neurotransmitters, which is thought to be the basis for its wake-promoting and cognitive-enhancing effects.

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R H3 Receptor Histamine->H3R Activates Release Histamine Release H3R->Release Inhibits JNJ This compound JNJ->H3R Blocks Histamine_cleft Histamine Release->Histamine_cleft Postsynaptic_R Postsynaptic Receptors Histamine_cleft->Postsynaptic_R Activates

Simplified histamine H₃ receptor signaling.

Experimental Protocols

Protocol 1: Oral and Intravenous Pharmacokinetic Study in Rats

1. Animal Preparation:

  • Use male Sprague-Dawley rats (250-300g).

  • Acclimate animals for at least 3 days with free access to food and water.

  • Fast animals overnight (approximately 12 hours) before dosing, with water ad libitum.

2. Dosing Solution Preparation:

  • Oral (PO): Prepare a suspension of this compound in 0.5% methylcellulose in water to a final concentration of 6 mg/mL (for a 30 mg/kg dose at a dosing volume of 5 mL/kg). Ensure the suspension is continuously stirred during dosing.

  • Intravenous (IV): Prepare a solution of this compound in 10% Solutol® HS 15 in 5% dextrose to a final concentration of 2 mg/mL (for a 10 mg/kg dose at a dosing volume of 5 mL/kg).

3. Drug Administration:

  • PO: Administer the suspension via oral gavage.

  • IV: Administer the solution via a bolus injection into the lateral tail vein.

4. Blood Sampling:

  • Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collect samples into tubes containing an appropriate anticoagulant (e.g., K₂EDTA).

  • Centrifuge the blood at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

5. Sample Analysis:

  • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

6. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, CL, Vd) using non-compartmental analysis software.

Protocol 2: Ex Vivo Brain Autoradiography for H₃ Receptor Occupancy

1. Animal Dosing:

  • Dose animals with this compound or vehicle via the desired route of administration (e.g., subcutaneous, oral).

  • Include a dose range to determine a dose-occupancy curve.

2. Tissue Collection:

  • At a specified time post-dose (e.g., 1 hour), euthanize the animals.

  • Rapidly excise the brains and freeze them in isopentane cooled with dry ice.

  • Store brains at -80°C until sectioning.

3. Cryosectioning:

  • Mount the frozen brains onto a cryostat chuck.

  • Cut coronal brain sections (e.g., 20 µm thickness) at the desired anatomical level.

  • Thaw-mount the sections onto gelatin-coated microscope slides.

4. Radioligand Binding:

  • Incubate the slides with a solution containing a radiolabeled H₃ receptor ligand (e.g., [³H]-Nα-methylhistamine) in a suitable buffer.

  • To determine non-specific binding, incubate a parallel set of slides in the presence of a high concentration of a non-radiolabeled H₃ receptor antagonist.

5. Washing and Drying:

  • Wash the slides in ice-cold buffer to remove unbound radioligand.

  • Perform a final quick rinse in cold deionized water.

  • Dry the slides under a stream of cool air.

6. Imaging:

  • Expose the slides to a phosphor imaging screen or autoradiographic film.

  • Scan the screen or develop the film to visualize the distribution of the radioligand.

7. Data Analysis:

  • Quantify the signal intensity in specific brain regions of interest using densitometry software.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Determine receptor occupancy as the percentage reduction in specific binding in the drug-treated animals compared to the vehicle-treated animals.

References

JNJ-5207852 off-target effects and potential artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-7706621.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of JNJ-7706621?

JNJ-7706621 is a potent, cell-permeable dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora kinases.[1][2] It exhibits the highest potency for CDK1 and CDK2.[3] By inhibiting these key regulators of the cell cycle, JNJ-7706621 can induce cell cycle arrest, apoptosis, and inhibit cell proliferation in various tumor cell lines.[1][4]

Q2: What are the known "on-target" effects of JNJ-7706621 in cellular assays?

At the cellular level, JNJ-7706621 treatment leads to a variety of well-documented effects consistent with its mechanism of action. At lower concentrations, it slows cell growth, while at higher concentrations, it induces cytotoxicity.[1] Key cellular effects include:

  • Inhibition of CDK1 kinase activity and altered CDK1 phosphorylation status.[1]

  • Delayed progression through the G1 phase and arrest at the G2-M phase of the cell cycle.[1]

  • Induction of endoreduplication (repeated DNA replication without cell division).[1]

  • Inhibition of histone H3 phosphorylation, a marker of Aurora B kinase activity.[1]

  • Activation of apoptosis.[1]

  • Reduction in colony formation ability.[1]

Q3: My cells are showing resistance to JNJ-7706621. What could be the cause?

Resistance to JNJ-7706621 has been observed in some cell lines. One potential mechanism of acquired resistance is the upregulation of the ATP-binding cassette (ABC) transporter ABCG2, which can efflux the compound from the cell, thereby reducing its intracellular concentration.[3]

Q4: I am observing unexpected cellular phenotypes. What are the potential off-target effects of JNJ-7706621?

While JNJ-7706621 is a potent inhibitor of CDKs and Aurora kinases, it can interact with other proteins, leading to off-target effects. Some known or potential off-target effects include:

  • Inhibition of other centrosomal proteins such as TOG, Nek2, and TACC3 in the early mitotic phase.[2]

  • Binding to the pseudo (JH2) kinase domain of Janus kinase 2 (JAK2) has been reported, which may represent a novel mechanism of JAK inhibition.[5]

  • It is important to note that off-target effects of kinase inhibitors can be a source of both efficacy and toxicity.[6]

Troubleshooting Guides

Problem: Inconsistent IC50 values in cell proliferation assays.

  • Possible Cause 1: Cell Line Variability. Different cell lines exhibit varying sensitivity to JNJ-7706621. For example, IC50 values have been reported to range from 112 to 514 nM across different human cancer cell lines.[3]

    • Solution: Ensure you are using the appropriate concentration range for your specific cell line. Refer to published data for your cell line or perform a dose-response curve to determine the optimal concentration range.

  • Possible Cause 2: Compound Stability and Storage. Improper storage or handling of JNJ-7706621 can lead to its degradation.

    • Solution: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2] For in vitro stock solutions, follow the manufacturer's storage recommendations.

  • Possible Cause 3: Assay Method. The method used to assess cell proliferation can influence the determined IC50 value.

    • Solution: A common method is to measure the incorporation of radiolabeled thymidine (e.g., 14C or 3H) into newly synthesized DNA.[3] Ensure your chosen method is validated and appropriate for your experimental goals.

Problem: Observing high levels of cytotoxicity at low concentrations.

  • Possible Cause: Off-target toxicity. While JNJ-7706621 is more potent against tumor cells, it can still inhibit the growth of normal cells at higher concentrations (IC50 values in the range of 3.67-5.42 μM for normal cell types).[3]

    • Solution: Carefully titrate the concentration of JNJ-7706621 to find a window where on-target effects are maximized and off-target cytotoxicity is minimized. Consider using a lower concentration for longer exposure times.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621

Target KinaseIC50 (nM)
CDK19[2]
CDK23[2]
Aurora A11[2]
Aurora B15[2]

Table 2: Anti-proliferative Activity of JNJ-7706621 in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer284[2]
HCT116Colon Carcinoma254[2]
A375Melanoma447[2]
SK-OV-3Ovarian Cancer112-514 (range)[3]
PC3Prostate Cancer112-514 (range)[3]
DU145Prostate Cancer112-514 (range)[3]
MDA-MB-231Breast Cancer112-514 (range)[3]

Experimental Protocols

1. CDK1 Kinase Activity Assay

This protocol measures the ability of JNJ-7706621 to inhibit the phosphorylation of a peptide substrate by the CDK1/cyclin B complex.[3]

  • Materials:

    • Purified CDK1/cyclin B complex

    • Biotinylated peptide substrate (containing the consensus phosphorylation site for histone H1)

    • ³³P-γ-ATP

    • Streptavidin-coated 96-well scintillating microplates

    • JNJ-7706621

  • Procedure:

    • Add the CDK1/cyclin B complex, biotinylated peptide substrate, and varying concentrations of JNJ-7706621 to the wells of the streptavidin-coated microplate.

    • Initiate the kinase reaction by adding ³³P-γ-ATP.

    • Incubate the plate to allow for phosphorylation.

    • Wash the plate to remove unincorporated ³³P-γ-ATP.

    • Measure the amount of ³³P incorporated into the immobilized substrate using a scintillation counter.

    • Calculate the percent inhibition of CDK1 activity for each concentration of JNJ-7706621 and determine the IC50 value using linear regression analysis.

2. Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of JNJ-7706621 on cell cycle progression.[1]

  • Materials:

    • HeLa cells (or other cell line of interest)

    • JNJ-7706621

    • Propidium iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Synchronize HeLa cells in the G1 phase by mitotic shake-off.

    • Treat the synchronized cells with either vehicle control or JNJ-7706621 at the desired concentration.

    • At various time points, harvest the cells.

    • Fix the cells in ethanol.

    • Stain the cells with PI solution.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2-M phases.

Visualizations

G JNJ JNJ-7706621 CDK1_CyclinB CDK1/Cyclin B JNJ->CDK1_CyclinB CDK2_CyclinE CDK2/Cyclin E JNJ->CDK2_CyclinE AuroraA Aurora A Kinase JNJ->AuroraA AuroraB Aurora B Kinase JNJ->AuroraB Apoptosis Apoptosis JNJ->Apoptosis G2_M G2/M Transition CDK1_CyclinB->G2_M G1_S G1/S Transition CDK2_CyclinE->G1_S Spindle Mitotic Spindle Formation AuroraA->Spindle Cytokinesis Cytokinesis AuroraB->Cytokinesis

Caption: Intended signaling pathway of JNJ-7706621.

G Start Start: Inconsistent IC50 Values Cause1 Possible Cause: Cell Line Variability? Start->Cause1 Solution1 Solution: Verify appropriate concentration range for cell line. Cause1->Solution1 Yes Cause2 Possible Cause: Compound Instability? Cause1->Cause2 No End End: Consistent IC50 Values Solution1->End Solution2 Solution: Prepare fresh working solutions and follow storage recommendations. Cause2->Solution2 Yes Cause3 Possible Cause: Assay Method Differences? Cause2->Cause3 No Solution2->End Solution3 Solution: Standardize and validate the proliferation assay method. Cause3->Solution3 Yes Solution3->End

Caption: Troubleshooting inconsistent IC50 values.

G cluster_cell_based Cell-Based Assay cluster_analysis Analysis Synchronize 1. Synchronize Cells (e.g., Mitotic Shake-off) Treat 2. Treat with JNJ-7706621 or Vehicle Control Synchronize->Treat Harvest 3. Harvest Cells at Time Points Treat->Harvest Fix 4. Fix Cells Harvest->Fix Stain 5. Stain with Propidium Iodide Fix->Stain Flow 6. Analyze by Flow Cytometry Stain->Flow Data 7. Determine Cell Cycle Phase Distribution Flow->Data

Caption: Experimental workflow for cell cycle analysis.

References

Optimizing JNJ-5207852 dosage for maximal cognitive effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of JNJ-5207852 dosage for maximal cognitive effects in preclinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective histamine H3 receptor antagonist.[1][2] It functions as a neutral antagonist, meaning it blocks the receptor without affecting its basal activity.[1][2] The histamine H3 receptor is a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters involved in cognitive processes, such as acetylcholine and dopamine. By blocking this receptor, this compound increases the release of these neurotransmitters, which is the proposed mechanism for its cognitive-enhancing effects.

Q2: What is the evidence for the cognitive-enhancing effects of this compound?

Direct, publicly available, peer-reviewed studies detailing the dose-response of this compound on cognitive performance in animal models are limited. However, the rationale for its use as a cognitive enhancer is strong based on the known function of histamine H3 receptor antagonists. Studies on other H3 receptor antagonists have demonstrated pro-cognitive effects in various preclinical models. For instance, a related compound, JNJ-10181457, has been shown to improve cognitive performance in spontaneously hypertensive rat pups at a dose of 10 mg/kg.

Q3: What are the known effective doses of this compound in preclinical models?

This compound has been primarily characterized for its wake-promoting effects in rodents. Subcutaneous (s.c.) administration of 1-10 mg/kg has been shown to significantly increase wakefulness.[1][2] In a study investigating anxiety-like behavior in mice, intraperitoneal (i.p.) doses of 0.5, 1, and 5 mg/kg were used, though cognitive outcomes were not assessed in this particular study. Based on the data from related compounds and the wake-promoting studies, a starting dose range of 1-10 mg/kg (either s.c. or i.p.) is a reasonable starting point for cognitive studies.

Troubleshooting Guide

Q1: I am not observing any cognitive improvement with this compound. What could be the reason?

  • Dosage: The optimal dose for cognitive effects may differ from the doses reported for wakefulness. A full dose-response study is recommended. Consider testing a wider range of doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg).

  • Route of Administration: The bioavailability and brain penetration can vary with the route of administration. While s.c. and i.p. routes have been used, oral administration may yield different results.

  • Timing of Administration: The time between drug administration and behavioral testing is critical. The peak plasma and brain concentrations should coincide with the testing period.

  • Animal Model: The choice of animal model (species, strain, age, disease model) can significantly influence the outcome.

  • Cognitive Task: The specific cognitive domain being tested (e.g., working memory, spatial memory, recognition memory) may be differentially affected by H3 receptor antagonism.

Q2: I am observing hyperactivity in my animals, which is confounding the cognitive data. What should I do?

This compound is reported to have wake-promoting effects without associated hypermotility at doses up to 30 mg/kg s.c.[1] If you observe hyperactivity, it could be dose-dependent or specific to your experimental conditions. It is crucial to include a locomotor activity test as a control experiment to assess any potential hyperactive effects of the tested doses of this compound.

Q3: Are there any known side effects of this compound in preclinical studies?

The available literature on this compound primarily focuses on its efficacy and does not extensively report on adverse effects. As with any investigational compound, careful observation for any signs of toxicity or distress in the animals is essential.

Data Presentation

Table 1: Summary of In Vivo Dosages of this compound in Rodents

SpeciesRoute of AdministrationDosage RangeObserved EffectReference
Rat, MouseSubcutaneous (s.c.)1 - 10 mg/kgIncreased wakefulness[1][2]
MouseIntraperitoneal (i.p.)0.5, 1, 5 mg/kgInvestigated for anxiety-like behavior (no cognitive data)N/A
RatOral30 mg/kgPharmacokinetic studies[1]

Experimental Protocols

Novel Object Recognition (NOR) Test in Rats

This protocol is designed to assess recognition memory.

1. Habituation (Day 1 & 2):

  • Individually place each rat in the empty open-field arena (e.g., 50x50x50 cm) for 10 minutes per day for two consecutive days. This allows the animals to acclimate to the environment.

2. Familiarization/Training Phase (Day 3):

  • Place two identical objects (e.g., small plastic blocks of the same shape and color) in two adjacent corners of the arena.

  • Administer this compound or vehicle at the desired dose and route of administration.

  • After the appropriate pre-treatment time (e.g., 30-60 minutes), place the rat in the center of the arena and allow it to explore the objects for 5-10 minutes.

  • Record the time spent exploring each object. Exploration is defined as the nose being within 2 cm of the object and oriented towards it.

3. Test Phase (Day 3 or 4):

  • After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.

  • Place the rat back into the arena and allow it to explore for 5 minutes.

  • Record the time spent exploring the familiar and the novel object.

4. Data Analysis:

  • Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

  • A higher DI indicates better recognition memory.

Scopolamine-Induced Cognitive Deficit Model

This model is used to induce a transient cognitive impairment, against which the efficacy of a cognitive enhancer can be tested.

1. Animal Groups:

  • Group 1: Vehicle + Vehicle

  • Group 2: Vehicle + Scopolamine

  • Group 3: this compound + Scopolamine

2. Drug Administration:

  • Administer this compound or its vehicle at the desired dose.

  • After a specific pre-treatment time (e.g., 30 minutes), administer scopolamine (e.g., 0.5-1 mg/kg, i.p.) or its vehicle.

  • After another interval (e.g., 30 minutes), begin the cognitive testing (e.g., NOR or Morris Water Maze).

Mandatory Visualizations

Histamine_H3_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_heteroreceptor Presynaptic Non-Histaminergic Neuron Histamine_vesicle Histamine Vesicles Histamine_release Histamine Release Histamine_vesicle->Histamine_release Histamine Histamine Histamine_release->Histamine H1_H2_Receptor H1/H2 Receptors (Cognition) Neurotransmitter_vesicle Other Neurotransmitter Vesicles (ACh, DA) Neurotransmitter_release Neurotransmitter Release Neurotransmitter_vesicle->Neurotransmitter_release H3_Receptor Histamine H3 Receptor (Autoreceptor) H3_Receptor->Histamine_release Inhibits H3_Heteroreceptor Histamine H3 Receptor (Heteroreceptor) H3_Heteroreceptor->Neurotransmitter_release Inhibits JNJ_5207852 This compound JNJ_5207852->H3_Receptor Blocks JNJ_5207852->H3_Heteroreceptor Blocks Histamine->H1_H2_Receptor (+) Histamine->H3_Receptor (-) Histamine->H3_Heteroreceptor (-)

Caption: Histamine H3 Receptor Signaling Pathway and the Action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation & Habituation Drug_Preparation This compound & Vehicle Preparation Drug_Administration Drug Administration (this compound or Vehicle) Drug_Preparation->Drug_Administration Cognitive_Task Cognitive Task (e.g., Novel Object Recognition) Drug_Administration->Cognitive_Task Data_Collection Data Collection (e.g., Exploration Time) Cognitive_Task->Data_Collection Data_Analysis Statistical Analysis (e.g., Discrimination Index) Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: General Experimental Workflow for Assessing Cognitive Effects.

References

Navigating JNJ-5207852: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing JNJ-5207852, this technical support center provides essential guidance on troubleshooting inconsistent experimental results and offers detailed protocols to ensure data accuracy and reproducibility. this compound is a potent and selective histamine H3 receptor antagonist with significant research applications, particularly in studies related to wakefulness and cognitive function.[1][2][3] This guide addresses common challenges encountered during its use in a question-and-answer format, presents key quantitative data in accessible tables, and illustrates relevant pathways and workflows through detailed diagrams.

Troubleshooting Guides and FAQs

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Compound Solubility and Stability

  • Question: I am observing precipitation of this compound in my aqueous buffer. How can I improve its solubility?

    • Answer: this compound dihydrochloride is soluble in water up to 50 mM and in DMSO up to 20 mM with gentle warming.[4] If you are observing precipitation, consider the following:

      • pH of the Buffer: Ensure the pH of your aqueous buffer is compatible with the compound's solubility. Although specific pH-solubility profiles are not extensively published, the dihydrochloride salt form suggests better solubility in acidic to neutral conditions.

      • Solvent Choice: For stock solutions, use high-quality, anhydrous DMSO. For final dilutions in aqueous buffers, ensure the final DMSO concentration is minimal and compatible with your experimental system (typically <0.1%).

      • Preparation Method: Prepare fresh solutions for each experiment. If using a stock solution, allow it to come to room temperature before diluting into your experimental buffer to minimize precipitation due to temperature shock. Sonicating the solution briefly may also help in redissolving the compound.

  • Question: How should I store this compound and its solutions to ensure stability?

    • Answer: The powdered form of this compound should be stored desiccated at room temperature.[4] For long-term storage of stock solutions (e.g., in DMSO), it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

In Vitro Assay Variability

  • Question: The potency (IC50/pA2) of this compound varies between my in vitro assays. What could be the cause?

    • Answer: Inconsistent potency can stem from several factors:

      • Assay Conditions: Ensure that assay parameters such as incubation time, temperature, and cell density are consistent across experiments. For competitive binding assays, the concentration of the radioligand should be carefully controlled.

      • Receptor Expression Levels: The level of H3 receptor expression in your cell line can influence the apparent potency of an antagonist. Use a stable cell line with consistent receptor expression.

      • Presence of Serum: Components in fetal bovine serum (FBS) can bind to the compound, reducing its free concentration and thus its apparent potency. If possible, conduct assays in serum-free media or a consistent serum concentration.

      • Schild Analysis: For functional assays, a Schild regression analysis can help determine if the antagonism is competitive. Slopes not significantly different from unity are indicative of competitive antagonism.[1]

  • Question: I am observing unexpected agonist-like activity with this compound in my functional assay. Why is this happening?

    • Answer: this compound is characterized as a neutral antagonist.[1][2] Apparent agonist activity is unusual but could be due to:

      • Off-Target Effects: At very high concentrations, the compound might interact with other receptors or signaling pathways in your specific cell system. This compound shows negligible binding to other receptors at 1 µM.[1][2]

      • Constitutive Activity of the Receptor: Some GPCRs, including the H3 receptor, can exhibit constitutive (agonist-independent) activity. In systems with high constitutive activity, a neutral antagonist would not be expected to have an effect on the basal signal, whereas an inverse agonist would decrease it.

      • Experimental Artifact: Ensure that the observed effect is not due to an artifact of the detection method or interference from the compound with the assay reagents.

In Vivo Study Challenges

  • Question: I am not observing the expected wake-promoting effects of this compound in my animal model. What are the potential reasons?

    • Answer: Several factors can influence the in vivo efficacy of this compound:

      • Route of Administration and Dose: this compound has been shown to be effective when administered subcutaneously (s.c.) or intraperitoneally (i.p.) at doses ranging from 1-10 mg/kg in rodents.[1][2][3] Ensure you are using an appropriate dose and route of administration for your model. The compound is also orally absorbed.[1][2]

      • Pharmacokinetics: The compound readily penetrates the brain, with an ED50 for receptor occupancy of 0.13 mg/kg in mice 1 hour after s.c. administration.[1][2] However, pharmacokinetic profiles can vary between species and even strains. Consider the timing of your behavioral assessment relative to the compound's peak brain concentration.

      • Animal Model: The wake-promoting effects of this compound are absent in H3 receptor knockout mice, confirming its mechanism of action.[1][2] Ensure your animal model has a functional H3 receptor system and that the observed phenotype is not due to other confounding factors.

      • Vehicle and Formulation: Ensure the vehicle used for administration is appropriate and does not cause any adverse effects. For oral administration, a suspension in 0.5% methocel has been used.[1]

  • Question: Are there any known off-target effects or side effects of this compound in vivo?

    • Answer: this compound is highly selective for the H3 receptor.[1][2] The wake-promoting effects are not associated with hypermotility.[1][2][3] A 4-week daily treatment in mice did not lead to changes in body weight.[1][2][3] However, as with any centrally acting compound, it is important to monitor for any unexpected behavioral or physiological changes in your specific experimental paradigm.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Binding Affinity and Potency

ParameterSpeciesValueReference
pKi (Binding Affinity)Rat H3 Receptor8.9[1][2]
pKi (Binding Affinity)Human H3 Receptor9.24[1][2]
pA2 (Functional Potency)Rat H3 Receptor8.94[1]
pA2 (Functional Potency)Human H3 Receptor9.84[1]

Table 2: In Vivo Efficacy and Pharmacokinetics in Rodents

ParameterSpeciesValueRoute of AdministrationReference
ED50 (Receptor Occupancy)Mouse0.13 mg/kgs.c.[1][2]
Effective Dose (Wakefulness)Rat & Mouse1-10 mg/kgs.c.[1][2][3]
Tmax (Oral)Rat (Male)4.5 hOral[1]
Tmax (Oral)Rat (Female)4.0 hOral[1]
Half-life (Oral)Rat (Male)14.6 hOral[1]
Half-life (Oral)Rat (Female)16.8 hOral[1]
Half-life (i.p.)Rat (Male)13.2 hi.p.[1]
Half-life (i.p.)Rat (Female)20.1 hi.p.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure standardized application.

Protocol 1: In Vitro Radioligand Binding Assay

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the histamine H3 receptor.

  • Incubation: In a 96-well plate, incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-R-α-methylhistamine) and varying concentrations of this compound.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled H3 receptor ligand (e.g., 10 µM histamine).[1]

  • Incubation Conditions: Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki value for this compound using non-linear regression analysis.

Protocol 2: Ex Vivo Receptor Occupancy Assay

  • Compound Administration: Administer this compound to animals at various doses via the desired route (e.g., s.c.).[1]

  • Tissue Collection: At a specified time point post-administration (e.g., 1 hour), euthanize the animals and rapidly dissect the brain.[1]

  • Brain Sectioning: Freeze the brains and prepare thin cryosections (e.g., 20 µm) of the brain region of interest (e.g., striatum).

  • Autoradiography: Incubate the brain sections with a radiolabeled H3 receptor ligand (e.g., [3H]-R-α-methylhistamine).

  • Washing and Drying: Wash the sections to remove unbound radioligand and dry them.

  • Imaging: Expose the sections to a phosphor imaging plate or film.

  • Quantification: Quantify the specific binding in the brain sections and calculate the dose-dependent receptor occupancy. The ED50 is the dose that produces 50% occupancy.[1]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Histamine_H3_Receptor_Signaling Histamine H3 Receptor Signaling Pathway cluster_inhibition Inhibition Histamine Histamine H3R Histamine H3 Receptor (Presynaptic Autoreceptor) Histamine->H3R Activates JNJ5207852 This compound JNJ5207852->H3R Blocks Gi Gi Protein H3R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits Neurotransmitter_Release Reduced Neurotransmitter Release (e.g., Histamine) Gi->Neurotransmitter_Release Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates PKA->Neurotransmitter_Release Modulates

Caption: Antagonism of the Histamine H3 Receptor by this compound.

Troubleshooting_Workflow Troubleshooting Inconsistent In Vitro Results Start Inconsistent Results Observed Check_Compound Verify Compound Integrity (Purity, Storage, Fresh Solution) Start->Check_Compound Check_Assay Review Assay Protocol (Reagents, Conditions, Controls) Start->Check_Assay Solubility_Issue Suspect Solubility Issue? Check_Compound->Solubility_Issue Potency_Variability Suspect Potency Variability? Check_Assay->Potency_Variability Unexpected_Agonism Suspect Unexpected Agonism? Check_Assay->Unexpected_Agonism Solubility_Issue->Potency_Variability No Optimize_Solubility Optimize Solvent/Buffer (pH, co-solvents) Solubility_Issue->Optimize_Solubility Yes Potency_Variability->Unexpected_Agonism No Standardize_Protocol Standardize Protocol (Cell Density, Incubation Time) Potency_Variability->Standardize_Protocol Yes Check_Off_Target Investigate Off-Target Effects (Dose-response, Control Cell Line) Unexpected_Agonism->Check_Off_Target Yes Unresolved Issue Persists (Consult Literature/Technical Support) Unexpected_Agonism->Unresolved No Resolved Issue Resolved Optimize_Solubility->Resolved Standardize_Protocol->Resolved Check_Off_Target->Resolved

Caption: A logical workflow for troubleshooting inconsistent in vitro results.

References

JNJ-5207852 degradation and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using JNJ-7706621, a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for JNJ-7706621 powder?

For long-term stability, JNJ-7706621 powder should be stored at -20°C for up to 3 years.[1][2]

Q2: How should I store JNJ-7706621 stock solutions?

Stock solutions of JNJ-7706621 in DMSO can be stored at -80°C for up to 1 year or at -20°C for up to 1 month.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use.[2]

Q3: What solvents are recommended for dissolving JNJ-7706621?

JNJ-7706621 is soluble in DMSO at concentrations up to 79 mg/mL.[2][3] It is sparingly soluble in ethanol and water.[1][3] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used to achieve a concentration of 2 mg/mL.[1]

Q4: I am observing lower than expected potency in my cell-based assays. Could this be related to degradation?

Reduced potency can be a sign of compound degradation. This could be due to improper storage, repeated freeze-thaw cycles of stock solutions, or exposure to light or extreme temperatures. Ensure you are following the recommended storage and handling guidelines. If you suspect degradation, it is advisable to use a fresh vial of the compound or a newly prepared stock solution.

Q5: Are there any known incompatibilities of JNJ-7706621 with common labware or reagents?

While specific incompatibility data is not available, it is good practice to use high-quality, inert labware (e.g., polypropylene or glass) for preparing and storing solutions of small molecule inhibitors. Avoid prolonged exposure to reactive reagents unless part of a validated experimental protocol.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Reduced or no biological activity Compound degradation due to improper storage.- Verify that the compound has been stored at the correct temperature (-20°C for powder, -80°C for long-term stock solutions).- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- Prepare a fresh stock solution from a new vial of powder.
Inaccurate concentration of the stock solution.- Recalibrate your balance before weighing the powder.- Ensure complete dissolution of the powder in the solvent. Gentle warming or sonication may aid dissolution in DMSO.[1]
Precipitation of the compound in cell culture media Poor solubility in aqueous solutions.- Ensure the final concentration of DMSO in the cell culture media is kept low (typically <0.5%) to maintain compound solubility and minimize solvent toxicity.- Prepare intermediate dilutions of the stock solution in a suitable co-solvent if necessary.
Inconsistent results between experiments Variability in compound handling or storage.- Standardize the protocol for preparing and storing stock solutions.- Ensure all users are following the same guidelines.- Use a fresh aliquot of the stock solution for each experiment.

Storage and Stability Data

Form Storage Temperature Duration
Powder-20°CUp to 3 years[1][2]
In Solvent (DMSO)-80°CUp to 1 year[1][2]
In Solvent (DMSO)-20°CUp to 1 month[2]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh out the desired amount of JNJ-7706621 powder (Molecular Weight: 394.36 g/mol )[3] using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.94 mg of the compound.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the powder. To continue the example, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[1]

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage or -20°C for short-term storage.[1][2]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_exp Experimental Use weigh Weigh JNJ-7706621 Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_short Short-term (-20°C) aliquot->store_short < 1 month store_long Long-term (-80°C) aliquot->store_long < 1 year thaw Thaw a Single Aliquot store_short->thaw store_long->thaw dilute Dilute to Working Concentration thaw->dilute assay Perform Assay dilute->assay

Caption: Recommended workflow for the preparation, storage, and use of JNJ-7706621.

troubleshooting_flowchart start Reduced Biological Activity Observed check_storage Verify Storage Conditions (-20°C powder, -80°C stock) start->check_storage improper_storage Improper Storage check_storage->improper_storage Incorrect check_thaw Were Aliquots Freeze-Thawed Multiple Times? check_storage->check_thaw Correct prepare_fresh Prepare Fresh Stock Solution improper_storage->prepare_fresh contact_support Contact Technical Support prepare_fresh->contact_support multiple_thaw Yes check_thaw->multiple_thaw Yes check_solubility Check for Precipitation in Media check_thaw->check_solubility No single_use Use a Fresh, Single-Use Aliquot multiple_thaw->single_use single_use->contact_support precipitation Precipitation Observed check_solubility->precipitation Yes check_solubility->contact_support No optimize_dmso Optimize Final DMSO Concentration precipitation->optimize_dmso optimize_dmso->contact_support

Caption: Troubleshooting flowchart for addressing reduced biological activity of JNJ-7706621.

References

Impact of JNJ-5207852 on locomotor activity in controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-5207852 in experiments assessing locomotor activity in control animals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective histamine H3 receptor (H3R) antagonist.[1][2][3] It exhibits high affinity for both rat and human H3 receptors.[1][2][4][5] Its primary mechanism of action is to block the H3 receptor, which is known to be involved in regulating the release of various neurotransmitters.

Q2: What is the expected impact of this compound on locomotor activity in control animals?

Studies have shown that the wake-promoting effects of this compound are not associated with hypermotility.[1][3][4][6] In experiments with Sprague-Dawley rats, this compound, administered subcutaneously at doses up to 30 mg/kg, did not produce any locomotor stimulant effects.[4] This is in contrast to stimulants like d-amphetamine, which do induce a clear increase in locomotion.[4]

Q3: My control animals are showing increased locomotor activity after administration of this compound. What could be the cause?

This is an unexpected result based on published data. Here are a few potential reasons and troubleshooting steps:

  • Compound Purity and Formulation: Verify the purity of your this compound compound. Impurities could have unintended pharmacological effects. Ensure the vehicle used for dissolution and administration is inert and does not independently affect locomotor activity.

  • Animal Strain and Species: While studies in Sprague-Dawley rats showed no effect, consider the possibility of strain- or species-specific responses. Review literature for data on the specific animal model you are using.

  • Environmental Factors: Ensure the testing environment is free from stressors that could induce anxiety or hyperactivity. Factors such as noise, light intensity, and handling procedures should be consistent across all experimental groups.

  • Off-Target Effects: Although this compound is reported to be highly selective for the H3 receptor, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out.[4] Consider performing a dose-response study to see if the effect is dose-dependent.

Q4: Are there any known differences in the effect of this compound on locomotor activity between different salt forms?

For locomotor studies specifically, the fumarate salt of this compound has been used.[4] While other studies have utilized the hydrochloride salt, it is important to maintain consistency in the salt form used throughout an experiment to ensure reproducible results.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected increase in locomotor activity Compound impurityVerify the purity of the this compound batch. If possible, test a new batch from a reputable supplier.
Vehicle effectRun a control group with only the vehicle to assess its independent effect on locomotor activity.
Animal stressAcclimate animals to the testing environment and handling procedures prior to the experiment. Minimize environmental stressors during the observation period.
Incorrect dosageDouble-check all calculations for dosage preparation. Perform a dose-response curve to characterize the effect at different concentrations.
No observable effect on wakefulness Insufficient brain penetrationAlthough this compound has been shown to be brain penetrant, ensure the administration route and vehicle are appropriate for central nervous system delivery.[2][4][5]
H3 receptor knockout modelThis compound's wake-promoting effects are absent in H3 receptor knockout mice.[1][2][3][4][6] Confirm the genotype of your animals if applicable.

Quantitative Data Summary

The following table summarizes the results from a study assessing the impact of this compound on locomotor activity in rats.

Treatment Group Dose (mg/kg, s.c.) Mean Basic Movements (First 90 min) Statistical Significance (vs. Vehicle)
Vehicle-~200-
This compound3~200Not Significant
This compound10~200Not Significant
This compound30~200Not Significant
d-amphetamine0.75~1200P < 0.001

Data adapted from Barbier et al., 2004.[4]

Experimental Protocols

Locomotor Activity Assessment in Rats

This protocol is based on the methodology described by Barbier et al., 2004.[4]

  • Animal Model: Experimentally naïve, male Sprague-Dawley rats (282–334 g) are individually housed with ad libitum access to food and water. The colony is maintained on a 12-h light/12-h dark cycle at 22±2°C.

  • Acclimation: Animals are acclimated to the testing room for at least 1 hour before the experiment begins.

  • Apparatus: Locomotor activity is measured in automated activity monitors.

  • Drug Administration:

    • This compound (fumarate salt) is dissolved in a suitable vehicle.

    • Animals are administered this compound subcutaneously (s.c.) at doses of 3, 10, or 30 mg/kg.

    • A control group receives the vehicle only.

    • A positive control group receives d-amphetamine (0.75 mg/kg, s.c.).

  • Data Collection: Immediately after injection, animals are placed in the activity monitors, and locomotor activity (basic movements, defined as X+Y movements plus fine movements) is recorded for a specified duration (e.g., 90 minutes).

  • Data Analysis: The total number of basic movements is calculated for each animal. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the treatment groups to the vehicle control group.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Acclimation (Male Sprague-Dawley Rats) admin Subcutaneous Administration animal_prep->admin drug_prep Drug Preparation (this compound & d-amphetamine) drug_prep->admin vehicle Vehicle jnj3 This compound (3 mg/kg) jnj10 This compound (10 mg/kg) jnj30 This compound (30 mg/kg) amph d-amphetamine (0.75 mg/kg) monitoring Locomotor Activity Monitoring (90 min) vehicle->monitoring jnj3->monitoring jnj10->monitoring jnj30->monitoring amph->monitoring data_collection Data Collection (Basic Movements) monitoring->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis results Results Interpretation stat_analysis->results

Caption: Experimental workflow for assessing the impact of this compound on locomotor activity.

signaling_pathway jnj This compound h3r Histamine H3 Receptor (Presynaptic Autoreceptor) jnj->h3r Antagonizes histamine_release Inhibition of Histamine Release h3r->histamine_release Normally Mediates downstream Modulation of Neurotransmitter Release (e.g., ACh, NE, DA, 5-HT) histamine_release->downstream wakefulness Increased Wakefulness downstream->wakefulness locomotor No Significant Change in Locomotor Activity downstream->locomotor

References

Addressing variability in animal response to JNJ-5207852

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-5207852. The information provided aims to address potential variability in animal responses during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, non-imidazole histamine H3 receptor antagonist.[1][2][3] It exhibits high affinity for both rat and human H3 receptors.[1][3][4][5] Its primary mechanism of action is to block the H3 receptor, which is a presynaptic autoreceptor in the central nervous system. By antagonizing this receptor, this compound increases the release of histamine and other neurotransmitters, leading to a wake-promoting effect.[1][2] It is characterized as a neutral antagonist.[1]

Q2: What are the expected effects of this compound in preclinical animal models?

In rodents, this compound has been shown to increase time spent awake and decrease both REM and slow-wave sleep.[1][2][4] These wake-promoting effects are not associated with hypermotility.[1][2][4] Notably, these effects are absent in H3 receptor knockout mice, confirming its mechanism of action.[1][2]

Q3: Are there any known off-target effects of this compound?

This compound is highly selective for the H3 receptor, with negligible binding to other receptors, transporters, and ion channels at a concentration of 1 μM.[1][2] It does not bind to human H1, H2, or H4 histamine receptors.[1]

Troubleshooting Guide: Addressing Variability in Animal Response

Issue 1: Inconsistent or lower-than-expected wake-promoting effects.

Potential Cause Troubleshooting/Validation Steps
Suboptimal Drug Administration or Formulation - Ensure proper dissolution of this compound dihydrochloride, which is soluble in water (up to 50 mM) and DMSO (up to 20 mM with gentle warming). - For oral administration, ensure a consistent and homogenous suspension. The oral formulation has been prepared as a suspension in 0.5% methocel.[1] - Verify the accuracy of dosing calculations and administration technique (s.c., i.p., or oral).
Pharmacokinetic Variability - Be aware of potential sex differences in pharmacokinetics. In rats, Tmax and half-life can differ between males and females following oral and i.p. administration.[1] - Consider the time to maximum plasma concentration (Tmax) when designing the timing of behavioral assessments. In rats, oral Tmax is approximately 4.0-4.5 hours.[1]
Animal Strain and Individual Differences - Different rodent strains can exhibit varying baseline sleep-wake patterns and drug responses. Ensure consistency in the strain used across experiments. - Inter-individual variability in drug response can occur even within inbred strains due to minor genetic and epigenetic differences or environmental factors.[6][7] Consider accounting for individual response types in the experimental design.[7]
Acclimation and Environmental Stress - Ensure animals are properly acclimated to the housing and experimental conditions to minimize stress, which can impact sleep-wake architecture. - Perform experiments during the appropriate light/dark cycle phase to align with the animal's natural activity period.

Issue 2: Unexpected locomotor activity or side effects.

Potential Cause Troubleshooting/Validation Steps
High Dose Administration - While this compound's wake-promoting effects are not typically associated with hypermotility, excessively high doses may lead to unforeseen effects.[1][2] Review the dose-response relationship in your model. Effective doses for wakefulness are reported in the 1-10 mg/kg (s.c.) range in rodents.[1][2][4]
Compound Purity and Stability - Verify the purity of the this compound compound. - Follow recommended storage conditions to ensure compound stability.[3]
Misinterpretation of Behavior - Use automated locomotor activity monitoring systems for objective quantification. - Carefully define and score behaviors to differentiate between general activity and specific wakefulness states.

Quantitative Data Summary

Table 1: In Vitro Binding Affinity of this compound

ReceptorSpeciespKi / pKdReference
H3 ReceptorRat8.9 (pKi)[1][3][4]
H3 ReceptorHuman9.24 (pKi)[1][3][4]
H3 ReceptorHuman8.69 (pKd)[1]
H3 ReceptorRat8.84 (pKd)[1]
H1, H2, H4 ReceptorsHuman<5 (pKi)[1]

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

ParameterSpeciesValueRouteReference
ED50 (Receptor Occupancy)Mouse0.13 mg/kgs.c.[1][2]
Effective Dose (Wake Promotion)Rodents1-10 mg/kgs.c.[2][4]
Tmax (Male Rat)Rat4.5 hOral (30 mg/kg)[1]
Tmax (Female Rat)Rat4.0 hOral (30 mg/kg)[1]
Half-life (Male Rat)Rat14.6 hOral (30 mg/kg)[1]
Half-life (Female Rat)Rat16.8 hOral (30 mg/kg)[1]
Half-life (Male Rat)Rat13.2 hi.p. (10 mg/kg)[1]
Half-life (Female Rat)Rat20.1 hi.p. (10 mg/kg)[1]

Experimental Protocols

1. Ex Vivo Brain Autoradiography for H3 Receptor Occupancy

This protocol is adapted from methodologies described for this compound.[1]

  • Animal Dosing: Administer this compound subcutaneously (s.c.) at a range of doses (e.g., 0.04–2.5 mg/kg) to mice or rats.

  • Brain Extraction: One hour after dosing, decapitate the animals. Rapidly remove the brains and freeze them in dry-ice-cooled 2-methylbutane (-40°C).

  • Sectioning: Cut 20 μm thick coronal sections using a cryostat-microtome and thaw-mount them onto microscope slides. Store sections at -20°C until use.

  • Incubation: Thaw and dry the sections. Incubate them at room temperature for 10 minutes in a phosphate buffer (pH 7.4) containing a radiolabeled H3 receptor agonist (e.g., 2 nM [3H]-R-α-methylhistamine).

  • Nonspecific Binding: Determine nonspecific binding on adjacent sections by including a high concentration of an unlabeled H3 receptor antagonist (e.g., 1 μM clobenpropit) in the incubation buffer.

  • Washing: After incubation, wash the slides multiple times in ice-cold buffer, followed by a quick rinse in ice-cold water to remove unbound radioligand.

  • Imaging and Analysis: Dry the sections and perform quantitative autoradiography analysis using a β-imager. Calculate the ED50 value (the dose producing 50% receptor occupancy) by nonlinear regression analysis.

2. Assessment of Wakefulness and Locomotor Activity

This protocol is based on the in vivo studies conducted with this compound.[1][2][4]

  • Animal Implantation: Surgically implant EEG and EMG electrodes for polysomnographic recording to accurately measure states of wakefulness, REM sleep, and slow-wave sleep.

  • Acclimation: Allow animals to recover from surgery and acclimate to the recording chambers and tethered recording system.

  • Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., 1-10 mg/kg, s.c.).

  • Data Recording: Continuously record EEG and EMG data for a defined period (e.g., several hours) post-administration.

  • Sleep-Wake Scoring: Score the recorded data in epochs (e.g., 10-second intervals) to classify the animal's state as wakefulness, REM sleep, or slow-wave sleep.

  • Locomotor Activity: Simultaneously measure locomotor activity using infrared beams or video tracking systems within the recording chamber.

  • Data Analysis: Quantify the total time spent in each state and the level of locomotor activity. Compare the results between the this compound-treated and vehicle-treated groups.

Visualizations

Histamine_H3_Receptor_Signaling cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine_Vesicle Histamine Vesicles Histamine_Released Histamine Histamine_Vesicle->Histamine_Released Exocytosis H3_Receptor H3 Receptor (Autoreceptor) Histamine_Released->H3_Receptor Binds Postsynaptic_Receptors Postsynaptic Receptors (H1, H2) Histamine_Released->Postsynaptic_Receptors Activates Inhibition Inhibition of Histamine Release H3_Receptor->Inhibition JNJ_5207852 This compound JNJ_5207852->H3_Receptor Antagonizes Increased_Release Increased Histamine Release JNJ_5207852->Increased_Release Inhibition->Histamine_Vesicle

Caption: Mechanism of this compound as an H3 receptor antagonist.

Experimental_Workflow start Start: Hypothesis Formulation animal_prep Animal Preparation (Surgery, Acclimation) start->animal_prep grouping Randomized Grouping (Vehicle vs. This compound) animal_prep->grouping dosing Drug Administration (Specific Dose & Route) grouping->dosing recording Data Collection (EEG/EMG, Locomotion) dosing->recording analysis Data Analysis (Sleep Scoring, Stats) recording->analysis results Interpretation of Results analysis->results

Caption: General experimental workflow for in vivo studies.

Troubleshooting_Logic cluster_solutions Potential Solutions issue Issue: Inconsistent Animal Response check_protocol Review Experimental Protocol issue->check_protocol check_drug Verify Drug Formulation & Administration check_protocol->check_drug Protocol OK? refine_protocol Refine Protocol (Timing, Acclimation) check_protocol->refine_protocol No check_animals Assess Animal Factors (Strain, Sex, Health) check_drug->check_animals Drug Prep OK? prepare_fresh Prepare Fresh Drug Solutions check_drug->prepare_fresh No check_env Evaluate Environmental Conditions check_animals->check_env Animal Factors OK? account_for_vars Account for Biological Variables check_animals->account_for_vars No standardize_env Standardize Environment check_env->standardize_env No

Caption: Troubleshooting logic for response variability.

References

Modifying experimental design for JNJ-5207852 studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for studies involving JNJ-5207852, a potent and selective inhibitor of the NLRP3 inflammasome.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, non-imidazole antagonist of the histamine H3 receptor.[1][2][3] It demonstrates high affinity for both rat and human H3 receptors.[1][2][3] The primary function of this compound is to block the H3 receptor, which in turn promotes wakefulness.[1][3][4] This compound is noted for its ability to penetrate the brain and its oral activity.[4][5][6]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound dihydrochloride is slightly soluble in DMSO.[2] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years.[2] If dissolved in a solvent, it should be stored at -80°C for up to one year.[2]

Q3: Is this compound selective for the H3 receptor?

A3: Yes, this compound is highly selective for the histamine H3 receptor, with negligible binding to other receptors, transporters, and ion channels at a concentration of 1 micromolar.[3]

Q4: What are the known in vivo effects of this compound?

A4: In rodent models, this compound has been shown to increase time spent awake and decrease both REM and slow-wave sleep.[1][3] These wake-promoting effects are not associated with hypermotility.[3] Notably, these effects are absent in H3 receptor knockout mice, confirming its mechanism of action.[3]

Q5: How should I design my in vivo study with this compound?

A5: Dosages of 1-10 mg/kg administered subcutaneously have been shown to be effective in promoting wakefulness in mice and rats.[1][3] The compound is also orally active and demonstrates good brain penetration.[3][6] For chronic studies, a 4-week daily treatment of 10 mg/kg (i.p.) in mice did not lead to changes in body weight.[3]

Data Presentation

Table 1: In Vitro Potency of this compound
ReceptorSpeciespKiReference
Histamine H3Rat8.9[1][2][3]
Histamine H3Human9.24[1][2][3]
Table 2: In Vivo Efficacy of this compound
SpeciesAdministration RouteEffective Dose RangePrimary EffectReference
MiceSubcutaneous (s.c.)1-10 mg/kgIncreased wakefulness[3]
RatsSubcutaneous (s.c.)1-10 mg/kgIncreased wakefulness[1][3]
MiceIntraperitoneal (i.p.)10 mg/kg (daily for 4 weeks)No change in body weight[3]

Troubleshooting Guides

IssuePossible CauseRecommended Solution
No or low inhibition of IL-1β secretion observed. 1. Suboptimal concentration of this compound. 2. Inefficient NLRP3 inflammasome activation. 3. Compound degradation.1. Perform a dose-response curve to determine the optimal concentration for your cell type. 2. Confirm robust IL-1β secretion in your positive controls. Optimize LPS priming and nigericin/ATP activation steps.[7][8] 3. Prepare fresh stock solutions of this compound for each experiment.[7]
Unexpected cell death observed. 1. Cytotoxicity at high concentrations. 2. Off-target effects.1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxicity threshold in your specific cell type.[8] 2. Although selective, at very high concentrations off-target effects can occur. Lower the concentration and ensure it is within the effective, non-toxic range.
High background in ELISA. 1. Incomplete washing steps. 2. Non-specific antibody binding.1. Ensure thorough washing between each step of the ELISA protocol. 2. Use a blocking buffer to minimize non-specific binding.[7]
Inconsistent results between experiments. 1. Variation in cell passage number or density. 2. Reagent variability.1. Use cells within a consistent and low passage number range. Ensure consistent cell seeding density. 2. Use the same lot of critical reagents (e.g., LPS, ATP, this compound) across experiments where possible.

Mandatory Visualizations

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory point of this compound.

Experimental_Workflow Experimental Workflow for this compound Efficacy Testing Start Start Seed_Cells Seed Macrophages (e.g., BMDMs, THP-1s) Start->Seed_Cells Prime_Cells Prime with LPS (Signal 1) (e.g., 1 µg/mL for 3-4 hours) Seed_Cells->Prime_Cells Pre-incubate Pre-incubate with this compound (various concentrations) or Vehicle Prime_Cells->Pre-incubate Activate Activate with NLRP3 Stimulus (Signal 2) (e.g., Nigericin or ATP) Pre-incubate->Activate Collect_Samples Collect Supernatant and Cell Lysates Activate->Collect_Samples Analysis Analysis Collect_Samples->Analysis ELISA IL-1β ELISA on Supernatant Analysis->ELISA Cytokine Release LDH_Assay LDH Assay for Pyroptosis (Supernatant) Analysis->LDH_Assay Cell Death Western_Blot Western Blot for Caspase-1 Cleavage (Lysates) Analysis->Western_Blot Protein Cleavage End End ELISA->End LDH_Assay->End Western_Blot->End

Caption: General experimental workflow for assessing the efficacy of this compound.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results Start Inconsistent Inhibition by this compound Check_Controls Are Positive/Negative Controls Working? Start->Check_Controls Check_Activation Optimize LPS/ATP Concentrations & Timing Check_Controls->Check_Activation No Check_Cells Are Cells Healthy and Low Passage? Check_Controls->Check_Cells Yes Check_Reagents Prepare Fresh Reagents (LPS, ATP, this compound) Check_Activation->Check_Reagents Check_Reagents->Start Perform_Viability Perform Cytotoxicity Assay (e.g., MTT/LDH) Check_Cells->Perform_Viability No Check_Compound Is this compound Fully Solubilized? Check_Cells->Check_Compound Yes Use_New_Cells Thaw a New Vial of Low Passage Cells Perform_Viability->Use_New_Cells Use_New_Cells->Start Re-dissolve Ensure Complete Dissolution in Anhydrous DMSO Check_Compound->Re-dissolve No Success Problem Resolved Check_Compound->Success Yes Re-dissolve->Start

Caption: A logical diagram for troubleshooting inconsistent results with this compound.

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol is designed for bone marrow-derived macrophages (BMDMs) and can be adapted for other cell types like THP-1 monocytes.

Materials:

  • BMDMs

  • Complete DMEM media

  • LPS (1 µg/mL stock)

  • Nigericin (5 mM stock in ethanol) or ATP (500 mM stock in water)

  • This compound (10 mM stock in anhydrous DMSO)

  • 96-well cell culture plates

  • ELISA kit for IL-1β

  • LDH cytotoxicity assay kit

Methodology:

  • Cell Seeding: Seed BMDMs in a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Remove the old media and add fresh media containing 1 µg/mL of LPS. Incubate for 3-4 hours.

  • Inhibitor Treatment: After priming, remove the LPS-containing media. Add fresh media containing various concentrations of this compound or vehicle control (DMSO). Pre-incubate for 1 hour.

  • Activation (Signal 2): Add the NLRP3 activator. For nigericin, add to a final concentration of 5-10 µM and incubate for 45-60 minutes. For ATP, add to a final concentration of 2.5-5 mM and incubate for 30-45 minutes.

  • Sample Collection: Carefully collect the cell culture supernatant for ELISA and LDH assays. Lyse the remaining cells for protein analysis (e.g., Western blot) if desired.

Protocol 2: IL-1β ELISA

Follow the manufacturer's instructions for the specific IL-1β ELISA kit you are using. A general workflow is provided below.

  • Plate Coating: Coat a 96-well plate with capture antibody overnight.

  • Blocking: Block the plate to prevent non-specific binding.

  • Sample Incubation: Add your collected cell culture supernatants and standards to the wells and incubate.

  • Detection: Wash the plate and add the detection antibody.

  • Conjugate Incubation: Wash again and add the enzyme conjugate (e.g., HRP).

  • Substrate Reaction: Add the substrate and stop the reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength.

Protocol 3: Western Blot for Caspase-1 Cleavage
  • Sample Preparation: Lyse cells collected in Protocol 1 with RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-1 overnight at 4°C. This will detect both pro-caspase-1 (~45 kDa) and the cleaved p20 subunit (~20 kDa).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

References

Validation & Comparative

JNJ-5207852 versus other H3 receptor antagonists

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of JNJ-5207852 and Other Histamine H3 Receptor Antagonists for Researchers

This guide provides a detailed, data-driven comparison of this compound, a novel non-imidazole antagonist, with other key histamine H3 receptor (H3R) antagonists. The content is tailored for researchers, scientists, and drug development professionals, focusing on quantitative data, experimental methodologies, and relevant biological pathways.

Introduction to H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic G-protein coupled receptor predominantly expressed in the central nervous system (CNS).[1] It acts as an autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[1] Additionally, it functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other crucial neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[1][2] Antagonizing the H3 receptor blocks this inhibitory feedback, leading to increased levels of these neurotransmitters. This mechanism underlies the potential therapeutic applications of H3R antagonists in treating conditions like narcolepsy, attention-deficit hyperactivity disorder (ADHD), and cognitive disorders.[3][4] this compound is a potent and selective, non-imidazole H3R antagonist noted for its wake-promoting effects.[5][6]

Comparative Performance Data

The efficacy and characteristics of H3R antagonists can be evaluated through their binding affinity, pharmacokinetic profiles, and in vivo effects.

Table 1: Comparative Receptor Binding Affinities

Binding affinity is a primary measure of a drug's potency at its target receptor. It is often expressed as the pKi value (the negative log of the inhibition constant, Ki). A higher pKi value indicates a stronger binding affinity.

CompoundTypeSpeciespKi / KiReference
This compound Neutral AntagonistHuman9.24 [5][6][7]
Rat8.9 [5][6][7]
ThioperamideAntagonistHuman7.40[5]
Rat8.40[5]
PitolisantInverse AgonistHumanKi = 0.16 nM[8]
JNJ-10181457AntagonistRatKi = 7.1 nM[9]

Note: this compound demonstrates significantly higher affinity for the human H3 receptor compared to the reference antagonist, thioperamide.[5][10]

Table 2: Comparative Pharmacokinetic and In Vivo Efficacy Data

A compound's therapeutic potential is heavily dependent on its ability to be absorbed, penetrate the target tissue (the brain, in this case), and exert a physiological effect.

CompoundKey Pharmacokinetic PropertiesIn Vivo Efficacy (Rodent Models)Reference
This compound Orally absorbed; high brain penetration; T½ ~14-20h (rat)Wake-promoting at 1-10 mg/kg s.c.; ED₅₀ for receptor occupancy = 0.13 mg/kg (mouse); Not associated with hypermotility.[5][7]
ThioperamideGood brain penetrationED₅₀ for receptor occupancy = 2 mg/kg (mouse). Imidazole-based structure linked to potential hepatotoxicity.[4][5]
ABT-239N/AIncreases acetylcholine release in the frontal cortex and hippocampus.[2]
GSK189254N/AIncreases acetylcholine, dopamine, and norepinephrine release in the cingulate cortex.[2]
Bavisant (JNJ-31001074)Orally activeDid not show significant clinical effectiveness for adult ADHD in a Phase II trial.[11][12]

Key Experimental Protocols

The data presented above are derived from standardized preclinical assays designed to characterize novel compounds.

Radioligand Binding Assay for Receptor Affinity

This in vitro assay quantifies the affinity of a compound for a specific receptor.

  • Preparation : Cell membranes are prepared from cell lines (e.g., HEK293) engineered to express a high density of the human or rat H3 receptor.[13]

  • Incubation : A fixed concentration of a radiolabeled H3 receptor ligand (e.g., ³H-N-α-methylhistamine or ³H-JNJ-5207852) is incubated with the cell membranes.[5][13]

  • Competition : The incubation is performed across a range of concentrations of the unlabeled test compound (e.g., this compound). The test compound competes with the radioligand for binding to the H3 receptor.

  • Detection : After incubation, the membranes are washed to remove unbound radioligand. The amount of bound radioactivity is measured using a scintillation counter.

  • Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand.

Ex Vivo Autoradiography for Brain Receptor Occupancy

This method measures the degree to which a systemically administered drug binds to its target receptors in the brain.

  • Dosing : Animals (e.g., mice) are administered the test compound (e.g., this compound) via a specific route (e.g., subcutaneous injection) at various doses.[5]

  • Tissue Collection : After a set period (e.g., 1 hour), the animals are euthanized, and their brains are rapidly removed and frozen.[5]

  • Sectioning : The frozen brains are sliced into thin sections (e.g., 20 µm) using a cryostat.

  • Radioligand Incubation : The brain slices are incubated with a radiolabeled H3R ligand (e.g., ³H-N-α-methylhistamine) to label the receptors that are not already occupied by the test compound.[5]

  • Imaging : The sections are apposed to a phosphor imaging plate or film to detect the radioactive signal. The resulting image shows the density of available H3 receptors in different brain regions.

  • Quantification : The receptor occupancy is calculated by comparing the radioligand binding in drug-treated animals to that in vehicle-treated controls. The dose that produces 50% receptor occupancy is determined as the ED₅₀.[5]

Assessment of Wake-Promoting Effects

This in vivo experiment evaluates the effect of a compound on the sleep-wake cycle in rodents.

  • Surgical Implantation : Rats or mice are surgically implanted with electrodes to record electroencephalogram (EEG) and electromyogram (EMG) signals.

  • Acclimation : The animals are allowed to recover from surgery and are acclimated to the recording chambers and tether system.

  • Baseline Recording : EEG/EMG data are recorded for a baseline period (e.g., 24 hours) to establish the normal sleep-wake pattern.

  • Drug Administration : The animals are administered the test compound or a vehicle control at a specific time (e.g., at the beginning of the light/inactive phase).

  • Post-Dose Recording : EEG/EMG signals are recorded continuously for an extended period (e.g., 6-24 hours) after dosing.

  • Data Analysis : The recorded data are scored to identify different vigilance states: wakefulness, rapid eye movement (REM) sleep, and non-REM (slow-wave) sleep. The total time spent in each state is calculated and compared between the drug-treated and vehicle-treated groups.[5]

Signaling Pathways and Experimental Workflow

H3 Receptor Signaling Pathway

The H3 receptor is coupled to the Gαi/o protein. Its activation inhibits adenylyl cyclase, reducing cAMP levels. Antagonists like this compound block this constitutive activity, leading to disinhibition of neurotransmitter release.

H3R_Signaling cluster_downstream H3R H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits Ca_channel N-type Ca²⁺ Channel G_protein->Ca_channel βγ inhibits cAMP ↓ cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx JNJ This compound JNJ->H3R ATP ATP ATP->AC PKA ↓ PKA cAMP->PKA NT_release ↑ Neurotransmitter Release Ca_influx->NT_release Disinhibits

Caption: H3R antagonist mechanism of action.

General Workflow for H3R Antagonist Evaluation

The development and characterization of a novel H3R antagonist follows a structured progression from initial screening to in vivo functional assessment.

Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo_pk In Vivo Pharmacokinetics cluster_in_vivo_efficacy In Vivo Efficacy binding_assay 1. Radioligand Binding Assay (Affinity & Selectivity) functional_assay 2. Functional Assay (e.g., GTPγS binding) binding_assay->functional_assay pk_pd 3. PK/PD Studies (Oral Bioavailability, T½) functional_assay->pk_pd Lead Compound receptor_occ 4. Ex Vivo Autoradiography (Brain Receptor Occupancy) pk_pd->receptor_occ eeg 5. EEG/EMG Studies (Wakefulness) receptor_occ->eeg behavior 6. Behavioral Models (Cognition, Locomotion) eeg->behavior

Caption: Preclinical evaluation workflow for H3R antagonists.

References

Comparative Analysis of JNJ-5207852: Validation with H3 Receptor Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a comparative analysis of the histamine H3 receptor (H3R) antagonist JNJ-5207852, with a focus on its validation using H3 receptor knockout (H3R KO) mouse models. The use of KO mice is a critical step in preclinical drug development, offering definitive evidence of a compound's on-target effects. This document compares this compound with other notable H3R antagonists, presenting key experimental data, detailed protocols, and visual workflows to aid researchers in the field.

Introduction to H3 Receptor Antagonism and Target Validation

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system (CNS).[1][2] As an autoreceptor, it provides negative feedback on histamine synthesis and release.[1][2] As a heteroreceptor, it modulates the release of other crucial neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1][3] Antagonizing or acting as an inverse agonist at the H3R enhances the release of these neurotransmitters, making H3R a promising therapeutic target for neurological and psychiatric disorders such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[2]

To validate that the pharmacological effects of a compound like this compound are mediated specifically through the H3 receptor, experiments using H3R knockout mice are indispensable. If a compound elicits a response in wild-type (WT) animals but has no effect in mice lacking the H3 receptor, it provides strong evidence of target engagement and specificity.

Comparative Pharmacological Data

The following tables summarize key quantitative data for this compound and two other well-characterized H3R antagonists, Ciproxifan and Pitolisant. This data facilitates a direct comparison of their potency, brain penetration, and on-target efficacy.

Table 1: In Vitro Receptor Binding Affinity

CompoundTargetSpeciesBinding Affinity (pKi / Ki)Citation(s)
This compound H3 ReceptorHumanpKi = 9.24[4][5][6][7]
H3 ReceptorRatpKi = 8.9[4][5][6][7]
Ciproxifan H3 ReceptorHumanKi = 45-180 nM[1][8]
H3 ReceptorRatKi = 0.5-1.9 nM (pKi ≈ 9.3)[5][9]
Pitolisant H3 ReceptorHumanKi = 0.16 nM[4]

Table 2: In Vivo On-Target Activity & Brain Penetration

CompoundAssaySpeciesKey Finding(s)Citation(s)
This compound Ex Vivo Receptor OccupancyMouseED50 = 0.13 mg/kg (s.c.)[3][5][7]
Sleep-Wake EEG (WT vs H3R KO)MouseWT: +143% increase in wakefulness (10 mg/kg). KO: No effect on wakefulness.[3][4][5]
Ciproxifan Ex Vivo Receptor OccupancyRatED50 = 0.14 mg/kg (i.p.)
Sleep-Wake EEG (WT vs H3R KO)MouseWT: Dose-dependent increase in wakefulness. KO: No effect on wakefulness.[4]
Pitolisant Cognitive Performance (Fear Conditioning)MouseImproves consolidation of contextual fear memory.
In Vivo Receptor Occupancy (PET)Human84% occupancy at a 40 mg oral dose.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes involved in H3R antagonist validation, the following diagrams are provided.

H3R_Signaling_Pathway H3 Receptor Signaling Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation Neurotransmitter Neurotransmitter Release (e.g., Histamine, ACh, DA) H3R->Neurotransmitter Inhibits Release (Presynaptic) AC Adenylyl Cyclase (AC) G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Histamine Histamine Histamine->H3R Activates Antagonist H3R Antagonist (e.g., this compound) Antagonist->H3R Blocks

H3 Receptor Signaling Pathway.

Knockout_Validation_Workflow H3R Antagonist Validation Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assay Behavioral/Physiological Assay cluster_results Expected Results for On-Target Effect WT_mice Wild-Type (WT) Mice WT_vehicle WT + Vehicle WT_mice->WT_vehicle WT_drug WT + this compound WT_mice->WT_drug KO_mice H3R Knockout (KO) Mice KO_vehicle KO + Vehicle KO_mice->KO_vehicle KO_drug KO + this compound KO_mice->KO_drug EEG EEG/EMG Recording (Sleep-Wake Analysis) WT_vehicle->EEG WT_drug->EEG KO_vehicle->EEG KO_drug->EEG Result_WT Significant Increase in Wakefulness EEG->Result_WT Compare WT Groups Result_KO No Significant Change in Wakefulness EEG->Result_KO Compare KO Groups Conclusion Conclusion: Effect is H3R-Mediated Result_WT->Conclusion Result_KO->Conclusion

Target validation using knockout mice.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the validation of H3R antagonists.

Receptor Binding Assay (In Vitro)
  • Objective: To determine the binding affinity (Ki) of a compound for the H3 receptor.

  • Preparation: Membranes are prepared from cells recombinantly expressing the human or rat H3 receptor, or from specific brain regions (e.g., rat cortex).

  • Procedure:

    • A constant concentration of a radiolabeled H3R ligand (e.g., [3H]-N-α-methylhistamine) is incubated with the prepared membranes.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

    • The mixture is incubated to reach equilibrium.

    • Bound and free radioligand are separated via rapid filtration.

    • The radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. The pKi is the negative logarithm of the Ki.

Ex Vivo Receptor Occupancy Assay (In Vivo)
  • Objective: To determine the dose-dependent binding of a compound to H3 receptors in the brain after systemic administration (ED50).

  • Procedure:

    • Groups of mice are administered various doses of the test compound (e.g., this compound) via a systemic route (e.g., subcutaneous, s.c., or intraperitoneal, i.p.). A vehicle group serves as control.

    • After a set pretreatment time, a radiolabeled H3R ligand is injected intravenously. This radioligand must be able to cross the blood-brain barrier.

    • After a further incubation period, the animals are euthanized, and their brains are rapidly removed.

    • The brain is dissected into a target-rich region (e.g., cortex or striatum) and a target-poor or non-specific binding region (e.g., cerebellum).

    • The amount of radioactivity in each brain region is quantified.

  • Data Analysis: Receptor occupancy is calculated based on the reduction of specific binding in the target-rich region in drug-treated animals compared to vehicle-treated animals. The dose that produces 50% receptor occupancy is determined as the ED50.[7]

Sleep-Wake Monitoring via EEG/EMG (In Vivo)
  • Objective: To assess the effect of an H3R antagonist on wakefulness and sleep architecture in wild-type versus H3R KO mice.

  • Surgical Implantation:

    • Mice are anesthetized and chronically implanted with electrodes to record electroencephalogram (EEG) and electromyogram (EMG) signals.

    • EEG electrodes (small stainless-steel screws) are typically placed over the frontal and parietal cortices.

    • EMG electrodes (flexible wires) are inserted into the nuchal (neck) muscles.

    • Animals are allowed a recovery period of at least one week.

  • Recording Procedure:

    • Following recovery, mice are habituated to the recording setup (cages within sound-attenuated chambers with a controlled light-dark cycle).

    • Baseline EEG/EMG data is recorded for at least 24 hours.

    • On the test day, animals (both WT and KO) are administered either vehicle or the test compound (e.g., this compound, 10 mg/kg, s.c.) at a specific time (e.g., light onset).

    • EEG/EMG signals are recorded continuously for the next 24 hours.

  • Data Analysis:

    • The recordings are segmented into epochs (e.g., 10 seconds).

    • Each epoch is scored as wakefulness, non-rapid eye movement (NREM) sleep, or REM sleep based on the EEG frequency and amplitude and EMG activity.

    • Key parameters such as total time spent in each state, number of bouts, and duration of bouts are calculated and compared between treatment groups and genotypes. For this compound, a significant increase in total wake time was observed in WT mice but not in H3R KO mice, confirming the effect is H3R-dependent.[3]

Conclusion

The data presented in this guide demonstrate that this compound is a potent and selective H3 receptor antagonist with excellent brain penetration. Crucially, its wake-promoting effects observed in wild-type mice are completely absent in H3 receptor knockout mice.[3][5] This provides definitive evidence that the primary mechanism of action for its arousal-enhancing properties is the antagonism of the H3 receptor. When compared to other antagonists like ciproxifan, this compound shows comparable on-target validation in KO models. The high affinity of Pitolisant, which is clinically approved for narcolepsy, further underscores the therapeutic potential of potent H3R antagonists. This comparative guide, supported by detailed protocols and workflows, serves as a valuable resource for researchers investigating H3R pharmacology and developing novel CNS therapeutics.

References

A Comparative Analysis of JNJ-5207852 and Established Nootropics in Preclinical Models of Cognition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of the novel histamine H3 receptor (H3R) antagonist, JNJ-5207852, with the established nootropics piracetam, modafinil, and methylphenidate. By examining their distinct mechanisms of action and performance in preclinical cognitive assays, this document aims to offer an objective comparison to inform future research and drug development in the field of cognitive enhancement.

Executive Summary

This compound is a potent and selective histamine H3 receptor antagonist that has demonstrated wake-promoting properties in animal models.[1][2][3] The therapeutic potential of H3R antagonists in cognitive disorders stems from their ability to increase the release of several key neurotransmitters involved in learning and memory, including histamine, acetylcholine, dopamine, and norepinephrine.[4][5] In preclinical studies, various H3R antagonists have shown promise in improving cognitive performance in tasks such as the novel object recognition and Morris water maze tests.[6][7][8][9][10][11][12]

This guide will delve into the mechanistic underpinnings of this compound and compare them to those of piracetam, a modulator of the cholinergic and glutamatergic systems; modafinil, a dopamine reuptake inhibitor with effects on other neurotransmitters; and methylphenidate, a potent dopamine and norepinephrine reuptake inhibitor. While direct comparative studies of this compound against these established nootropics in cognitive paradigms are limited, this guide synthesizes available data to provide a valuable comparative overview.

Mechanisms of Action: A Comparative Overview

The nootropic effects of these compounds are driven by distinct pharmacological targets and subsequent modulation of neurotransmitter systems.

CompoundPrimary Mechanism of ActionKey Neurotransmitters Affected
This compound Selective Histamine H3 Receptor Antagonist Histamine, Acetylcholine, Dopamine, Norepinephrine[4][5]
Piracetam Modulator of AMPA receptors; enhances membrane fluidity Acetylcholine utilization, Modulates Glutamate[13][14]
Modafinil Dopamine transporter (DAT) inhibitor Dopamine, Norepinephrine, Serotonin, Glutamate, GABA[15][16][17][18][19]
Methylphenidate Dopamine (DAT) and Norepinephrine (NET) transporter inhibitor Dopamine, Norepinephrine[20][21][22][23][24]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which this compound and established nootropics exert their effects.

JNJ5207852_Pathway JNJ This compound H3R Histamine H3 Receptor (Presynaptic Autoreceptor/ Heteroreceptor) JNJ->H3R Antagonism Histaminergic_Neuron Histaminergic Neuron H3R->Histaminergic_Neuron Inhibition Cholinergic_Neuron Cholinergic Neuron H3R->Cholinergic_Neuron Inhibition Dopaminergic_Neuron Dopaminergic Neuron H3R->Dopaminergic_Neuron Inhibition Noradrenergic_Neuron Noradrenergic Neuron H3R->Noradrenergic_Neuron Inhibition Histamine Histamine Release Histaminergic_Neuron->Histamine ACh Acetylcholine Release Cholinergic_Neuron->ACh DA Dopamine Release Dopaminergic_Neuron->DA NE Norepinephrine Release Noradrenergic_Neuron->NE Cognition Cognitive Enhancement Histamine->Cognition ACh->Cognition DA->Cognition NE->Cognition

This compound Signaling Pathway

Established_Nootropics_Pathways cluster_Piracetam Piracetam cluster_Modafinil Modafinil cluster_Methylphenidate Methylphenidate Piracetam Piracetam AMPA_R AMPA Receptors Piracetam->AMPA_R Modulation Membrane Neuronal Membrane Piracetam->Membrane ↑ Fluidity ACh_Sys Cholinergic System Piracetam->ACh_Sys ↑ Utilization Cognition Cognitive Enhancement AMPA_R->Cognition ACh_Sys->Cognition Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibition NE_Release ↑ Norepinephrine Modafinil->NE_Release Glu_Release ↑ Glutamate Modafinil->Glu_Release GABA_Release ↓ GABA Modafinil->GABA_Release DA_Reuptake Dopamine Reuptake DAT->DA_Reuptake Blocks NE_Release->Cognition Glu_Release->Cognition GABA_Release->Cognition DA_Reuptake->Cognition Methylphenidate Methylphenidate DAT_NET Dopamine (DAT) & Norepinephrine (NET) Transporters Methylphenidate->DAT_NET Inhibition DA_NE_Reuptake Dopamine & NE Reuptake DAT_NET->DA_NE_Reuptake Blocks DA_NE_Reuptake->Cognition

Established Nootropics Signaling Pathways

Preclinical Efficacy in Cognitive Models

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory in rodents. The following table summarizes the available data for H3R antagonists and established nootropics in this paradigm.

Compound Class / CompoundAnimal ModelDosing RegimenKey FindingsReference
H3R Antagonists (General) RatsVariousReverse scopolamine-induced deficits; enhance memory retrieval.[25][26][25][26]
H3R Antagonist (Enerisant) Rats0.03-0.3 mg/kg, p.o.Reversed scopolamine-induced cognitive impairment.[27][27]
H3R Antagonist (E159) Rats2.5 and 5 mg/kg, i.p.Counteracted dizocilpine-induced memory deficits.[28][29][28][29]
Piracetam Mice400 mg/kg, i.p. (as positive control)Improved memory in diazepam-induced amnesia model.[30][30]
Modafinil Healthy Humans100 mg and 200 mg, single oral doseSignificantly enhanced visual pattern recognition memory.[31][32][31][32]
Methylphenidate --Data in NOR test not readily available.-
Morris Water Maze (MWM)

The MWM is a test of spatial learning and memory. The table below outlines findings for H3R antagonists and established nootropics.

Compound Class / CompoundAnimal ModelDosing RegimenKey FindingsReference
H3R Antagonists (Thioperamide, Ciproxifan) RatsN/AAttenuated scopolamine-induced deficits in a visual discrimination water maze task.[6][7][6][7]
H3R Antagonist (ABT-239) RatsN/AImproved spatial reference memory in chronically stressed animals.[9][10][9][10]
Piracetam --Data in MWM not readily available in direct comparison context.-
Modafinil Healthy Humans100 mg and 200 mg, single oral doseNo significant effects on spatial memory span or spatial working memory.[31][31]
Methylphenidate --Data in MWM not readily available in direct comparison context.-

Experimental Protocols

Novel Object Recognition (NOR) Test

Objective: To assess recognition memory.

Apparatus: An open-field arena. Two sets of identical objects and one novel object are required.

Procedure:

  • Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.

  • Familiarization/Training Phase (T1): Two identical objects are placed in the arena. The animal is placed in the arena and the time spent exploring each object is recorded for a defined period (e.g., 5 minutes). Exploration is typically defined as the animal's nose being within a certain proximity to the object (e.g., 2 cm) and oriented towards it.

  • Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).

  • Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.

Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

NOR_Workflow Habituation Habituation (Empty Arena) Training Training Phase (T1) (Two Identical Objects) Habituation->Training ITI Inter-Trial Interval (e.g., 1-24h) Training->ITI Test Test Phase (T2) (One Familiar, One Novel Object) ITI->Test Analysis Data Analysis (Discrimination Index) Test->Analysis

Novel Object Recognition Workflow
Morris Water Maze (MWM)

Objective: To assess spatial learning and memory.

Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.

Procedure:

  • Acquisition/Training: The animal is placed in the pool from one of several predetermined start locations and must find the hidden platform. The time to find the platform (escape latency) is recorded. If the animal does not find the platform within a set time (e.g., 60-120 seconds), it is gently guided to it. This is repeated for several trials per day over several days.

  • Probe Trial: After the training days, the platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is recorded.

Data Analysis:

  • Acquisition: A decrease in escape latency across training days indicates learning.

  • Probe Trial: A significantly greater amount of time spent in the target quadrant compared to other quadrants indicates spatial memory retention.

MWM_Workflow Acquisition Acquisition Phase (Multiple Trials over Days) Probe Probe Trial (Platform Removed) Acquisition->Probe Analysis Data Analysis (Escape Latency, Time in Target Quadrant) Probe->Analysis

Morris Water Maze Workflow

Discussion and Future Directions

The available preclinical data suggests that this compound, as a histamine H3 receptor antagonist, holds potential as a pro-cognitive agent. Its mechanism of action, leading to the enhancement of multiple neurotransmitter systems crucial for cognition, provides a strong rationale for its further investigation.

However, the lack of direct, head-to-head comparative studies with established nootropics like piracetam, modafinil, and methylphenidate in standardized cognitive paradigms makes a definitive cross-validation challenging. While H3R antagonists, in general, have shown efficacy in animal models of cognitive impairment, the specific profile of this compound in a broader range of cognitive domains remains to be fully elucidated.

Future research should prioritize direct comparative studies of this compound with these established nootropics using a battery of cognitive tests to assess effects on various domains, including attention, working memory, long-term memory, and executive function. Such studies will be critical in determining the relative efficacy and potential therapeutic advantages of targeting the histaminergic system for cognitive enhancement.

References

A Comparative Guide to the Efficacy of JNJ-5207852 and Thioperamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent histamine H3 receptor antagonists: JNJ-5207852 and thioperamide. Both compounds are pivotal tools in neuroscience research, particularly in studies related to wakefulness, cognition, and other neurological processes modulated by the histaminergic system. This document synthesizes available preclinical data to offer an objective comparison of their performance, supported by experimental evidence.

Mechanism of Action

Both this compound and thioperamide exert their primary effects by acting as antagonists at the histamine H3 receptor.[1] The H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system. By blocking this receptor, both compounds increase the release of histamine, which in turn promotes wakefulness and alertness. Furthermore, H3 receptors are also present as heteroreceptors on non-histaminergic neurons, and their blockade can modulate the release of other neurotransmitters such as acetylcholine, norepinephrine, and dopamine, which are crucial for cognitive functions.

This compound is a novel, non-imidazole based H3 receptor antagonist, whereas thioperamide is a classic imidazole-containing antagonist.[2] While both are potent antagonists, this compound has been characterized as a neutral antagonist, meaning it does not affect the receptor's constitutive activity. In contrast, thioperamide is considered an inverse agonist, capable of reducing the basal activity of the H3 receptor.[2] This distinction may underlie some of the differences observed in their pharmacological profiles.

cluster_0 Presynaptic Histaminergic Neuron Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase H3 Autoreceptor H3 Autoreceptor Histamine->H3 Autoreceptor Negative Feedback Histamine Release Histamine Release H3 Autoreceptor->Histamine Release Inhibition This compound This compound This compound->H3 Autoreceptor Antagonist Thioperamide Thioperamide Thioperamide->H3 Autoreceptor Inverse Agonist Postsynaptic Neuron Increased Wakefulness & Cognition Histamine Release->Postsynaptic Neuron Activation of H1/H2 Receptors

Caption: Simplified signaling pathway of H3 receptor antagonists.

Quantitative Data Presentation

The following tables summarize the key quantitative data comparing the in vitro and in vivo properties of this compound and thioperamide.

Table 1: In Vitro Receptor Binding Affinity (pKi)

CompoundRat H3 ReceptorHuman H3 Receptor
This compound8.90 ± 0.179.24 ± 0.21
Thioperamide8.40 ± 0.207.40 ± 0.33
Data from Barbier et al., 2004.[2]

Table 2: In Vivo Receptor Occupancy (ED50) in Rat Brain

CompoundED50 (mg/kg, s.c.)
This compound0.13
Thioperamide2.0
Data from Barbier et al., 2004.[2]

Table 3: Efficacy in Preclinical Models

ModelSpeciesCompoundDose RangeKey Findings
Wakefulness RatThis compound1-10 mg/kg, s.c.Dose-dependent increase in time spent awake; decrease in SWS and REM sleep.[2]
RatThioperamide5-20 mg/kg, i.p.Increased wakefulness and decreased SWS and REM sleep.
Cognition (Inhibitory Avoidance) MouseThioperamide1.25-20 mg/kg, i.p.Dose-dependent enhancement of memory consolidation.
Cognition (Passive Avoidance) MouseThioperamide15 mg/kg, i.p.Significantly improved response latency in aged mice.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound and thioperamide to rat and human H3 receptors.

Methodology:

  • Cell Culture: HEK-293 cells stably expressing either the rat or human histamine H3 receptor were cultured in appropriate media.

  • Membrane Preparation: Cell membranes were prepared by homogenization and centrifugation.

  • Radioligand Binding: Membranes were incubated with a radiolabeled H3 receptor agonist (e.g., [3H]-N-α-methylhistamine) and varying concentrations of the test compounds (this compound or thioperamide).

  • Incubation and Filtration: The incubation was carried out at 25°C for 60 minutes. The reaction was terminated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

In Vivo Receptor Occupancy Assay

Objective: To determine the dose of this compound and thioperamide required to occupy 50% of the H3 receptors in the rat brain (ED50).

Methodology:

  • Animal Dosing: Male Wistar rats were administered various doses of this compound or thioperamide via subcutaneous (s.c.) injection.

  • Tissue Collection: At a specified time point after dosing (e.g., 60 minutes), the animals were euthanized, and their brains were rapidly removed and frozen.

  • Ex Vivo Autoradiography:

    • Brain sections (e.g., 20 µm) were cut using a cryostat.

    • The sections were incubated with a radiolabeled H3 receptor agonist (e.g., [3H]-R-α-methylhistamine).

    • After washing to remove unbound radioligand, the sections were apposed to a phosphor imaging plate.

  • Image Analysis: The density of the autoradiographic signal in specific brain regions (e.g., cortex, striatum) was quantified.

  • Data Analysis: The percentage of receptor occupancy for each dose was calculated by comparing the specific binding in drug-treated animals to that in vehicle-treated controls. The ED50 was determined by non-linear regression analysis.[3]

cluster_0 In Vivo Receptor Occupancy Workflow A Animal Dosing (s.c. injection of compound) B Tissue Collection (Brain extraction) A->B C Ex Vivo Autoradiography (Radioligand incubation) B->C D Image Analysis (Quantify signal density) C->D E Data Analysis (Calculate ED50) D->E cluster_0 Inhibitory Avoidance Task Workflow A Training (Acquisition) B Drug Administration (Post-training) A->B C Retention Test (24h later) B->C D Data Analysis (Compare latencies) C->D

References

A Comparative Guide to the Behavioral Pharmacology of JNJ-5207852

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the behavioral data from studies on JNJ-5207852, a potent and selective histamine H3 receptor antagonist. The performance of this compound is objectively compared with other relevant compounds, supported by experimental data, to assist in the evaluation of its therapeutic potential.

Introduction to this compound

This compound is a non-imidazole histamine H3 receptor antagonist with high affinity for both rat and human H3 receptors.[1] By blocking the presynaptic H3 autoreceptors, this compound enhances the release of histamine in the brain, a neurotransmitter known to play a crucial role in promoting and maintaining wakefulness. This mechanism of action has positioned this compound and other H3 receptor antagonists as potential therapeutic agents for disorders characterized by excessive daytime sleepiness, such as narcolepsy.

Comparative Behavioral Data

The following tables summarize the quantitative data from key behavioral studies involving this compound and comparator compounds.

Effects on Sleep and Wakefulness

Histamine H3 receptor antagonists are primarily investigated for their wake-promoting properties. The data below compares the effects of this compound with other H3 antagonists and the widely used wake-promoting agent, modafinil.

CompoundSpeciesDose and RouteChange in WakefulnessChange in Slow-Wave Sleep (SWS)Change in REM SleepCitation(s)
This compound Rat10 mg/kg, s.c.Increased time spent awakeDecreasedDecreased[1]
This compound Mouse10 mg/kg, s.c.Increased time spent awakeDecreasedNot specified[2]
Thioperamide Rat1.0-4.0 mg/kg, i.p.IncreasedDecreasedDecreased[3]
Pitolisant Human (Narcolepsy)Up to 35.6 mg/daySignificant reduction in Epworth Sleepiness Scale (ESS) scoreNot specifiedNot specified[4][5][6][7][8]
Modafinil Human (Narcolepsy)Not specifiedReduction in ESS scoreNot specifiedNot specified[4]
Effects on Locomotor Activity

A key differentiator for wake-promoting agents is their effect on general locomotor activity. Ideally, a compound should increase wakefulness without inducing hypermotility or stimulant-like behavioral changes.

CompoundSpeciesDose and RouteEffect on Locomotor ActivityCitation(s)
This compound Rat3, 10, 30 mg/kg, s.c.No significant increase[2]
Thioperamide Mouse12.5 and 25 mg/kg, i.p.Significant increase[9]
Thioperamide Rat2 mg/kg, i.p.Increase[10]
Thioperamide Rat5 mg/kg, i.p.No effect[10]
Modafinil Mouse64 mg/kgSignificant increase[11][12]
Modafinil Rat75 and 150 mg/kgSignificant increase[13]
Effects on Cognition

Enhanced histaminergic neurotransmission is also implicated in cognitive processes such as learning and memory.

CompoundSpeciesBehavioral TaskEffect on CognitionCitation(s)
This compound Not extensively reported--
Thioperamide MouseInhibitory AvoidanceImproved memory consolidation[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Sleep and Wakefulness Assessment (EEG/EMG Recording)

Objective: To determine the effects of a compound on the sleep-wake cycle.

Procedure:

  • Animal Preparation: Male Sprague-Dawley rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under anesthesia. EEG electrodes are placed on the cortical surface, and EMG electrodes are inserted into the nuchal muscles. Animals are allowed a recovery period of at least one week.

  • Habituation: Rats are habituated to the recording chambers and tethered recording cables for several days before the experiment.

  • Data Recording: On the experimental day, baseline EEG/EMG activity is recorded for a set period. The test compound or vehicle is then administered (e.g., subcutaneously), and recording continues for a prolonged period (e.g., 24 hours).

  • Data Analysis: The recorded signals are scored in epochs (e.g., 10-30 seconds) as wakefulness, slow-wave sleep (SWS), or REM sleep based on the characteristic EEG and EMG patterns. The total time spent in each state is then calculated and compared between treatment groups.[3][14][15][16][17]

Locomotor Activity Assessment (Open Field Test)

Objective: To assess the impact of a compound on spontaneous locomotor activity and exploratory behavior.

Procedure:

  • Apparatus: A square arena (e.g., 40x40 cm or 50x50 cm) with high walls, often equipped with infrared beams or a video tracking system to monitor movement.[18][19][20]

  • Habituation: The testing room is typically dimly lit and sound-attenuated. Animals are habituated to the room before the test.

  • Procedure: The test compound or vehicle is administered at a predetermined time before the test. The animal is placed in the center of the open field, and its activity is recorded for a specific duration (e.g., 10-30 minutes).

  • Data Analysis: Parameters measured include total distance traveled, time spent moving, and velocity. The arena can be divided into a central and a peripheral zone to assess anxiety-like behavior (thigmotaxis).[18][21][19][20]

Cognitive Assessment (Inhibitory Avoidance Task)

Objective: To evaluate the effect of a compound on learning and memory.

Procedure:

  • Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.

  • Training (Acquisition): The animal is placed in the light compartment. When it enters the dark compartment, the door is closed, and a brief, mild footshock is delivered.

  • Testing (Retention): After a set period (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive experience.

  • Drug Administration: The test compound can be administered before or after the training session to assess its effect on memory acquisition or consolidation, respectively.[22][23][24][25]

Visualizations

Signaling Pathway of H3 Receptor Antagonism

H3_Antagonism_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_Vesicle Histamine Vesicles Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Neuronal Firing Histamine Histamine Histamine_Release->Histamine H3_Receptor H3 Autoreceptor Histamine->H3_Receptor Negative Feedback H1_H2_Receptors Postsynaptic H1/H2 Receptors Histamine->H1_H2_Receptors Wakefulness Increased Wakefulness H1_H2_Receptors->Wakefulness Activation JNJ_5207852 This compound (H3 Antagonist) JNJ_5207852->H3_Receptor Blocks

Caption: Mechanism of action of this compound as an H3 receptor antagonist.

Experimental Workflow for Sleep/Wakefulness Study

Sleep_Study_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis Surgery EEG/EMG Electrode Implantation Recovery Post-operative Recovery (1 week) Surgery->Recovery Habituation Habituation to Recording Chamber Recovery->Habituation Baseline Baseline EEG/EMG Recording Habituation->Baseline Administration Administer this compound or Vehicle Baseline->Administration Post_Dose_Recording Continuous EEG/EMG Recording (24h) Administration->Post_Dose_Recording Scoring Sleep Stage Scoring (Wake, SWS, REM) Post_Dose_Recording->Scoring Quantification Quantify Time in Each Stage Scoring->Quantification Comparison Compare Treatment vs. Vehicle Quantification->Comparison

Caption: Workflow for a typical preclinical sleep/wakefulness study.

Logical Relationship of Behavioral Effects

Behavioral_Effects_Logic cluster_primary_effect Primary Pharmacological Effect cluster_neurochemical_effect Neurochemical Consequence cluster_behavioral_outcomes Behavioral Outcomes JNJ_5207852 This compound H3_Antagonism H3 Receptor Antagonism JNJ_5207852->H3_Antagonism Histamine_Increase Increased Brain Histamine Levels H3_Antagonism->Histamine_Increase Wakefulness Increased Wakefulness Histamine_Increase->Wakefulness Locomotor No Hyperactivity Histamine_Increase->Locomotor Cognition Potential Cognitive Enhancement Histamine_Increase->Cognition

Caption: Logical flow from drug administration to behavioral outcomes.

References

A Comparative Analysis of JNJ-5207852: An Experimental Outcomes Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive statistical analysis of the experimental outcomes for JNJ-5207852, a novel, non-imidazole histamine H3 receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of this compound's performance against other relevant H3 receptor antagonists, supported by experimental data.

In Vitro and In Vivo Pharmacological Profile

This compound is a potent and selective antagonist of the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters. Its antagonist properties have been demonstrated to promote wakefulness in preclinical models.

Comparative Binding Affinities of H3 Receptor Antagonists

The binding affinity of this compound for the human and rat H3 receptors has been determined through radioligand binding assays and compared with other notable H3 receptor antagonists.

CompoundHuman H3 Receptor pKiRat H3 Receptor pKiReference(s)
This compound 9.248.90[1]
Thioperamide7.408.40[1]
Pitolisant~9.0 (Ki = 1 nM)7.77[2]
Ciproxifan8.24 - 9.279.3[3][4][5]
In Vivo Receptor Occupancy

Ex vivo autoradiography studies have been conducted to determine the in vivo occupancy of the H3 receptor in the brain following systemic administration of this compound and other antagonists. The ED50 value represents the dose required to achieve 50% receptor occupancy.

CompoundSpeciesED50 (mg/kg, s.c. or i.p.)Reference(s)
This compound Mouse0.13 (s.c.)[1]
ThioperamideRat1.58 (i.p.)[6]
CiproxifanRat0.14 (i.p.)[6]

Experimental Outcomes: Wake-Promoting Effects

A primary experimental outcome associated with this compound is its ability to increase wakefulness. Studies in rodent models have quantified this effect, often by measuring the percentage increase in time spent awake compared to a vehicle control.

This compound-Induced Wakefulness in Mice

In a study by Barbier et al. (2004), subcutaneous administration of this compound (10 mg/kg) to mice at the onset of the light period resulted in significant increases in wakefulness.[1]

Time Post-Administration% Increase in Wakefulness vs. Vehicle
Hours 1-2+143%
Hours 7-8+153%
Hours 11-12+118%
Hours 22-24+125%
Comparative Wake-Promoting Effects of H3 Receptor Antagonists

While direct head-to-head studies under identical conditions are limited, data from various publications allow for a general comparison of the wake-promoting effects of different H3 receptor antagonists.

CompoundSpeciesDose and RouteObserved Effect on WakefulnessReference(s)
This compound Mouse10 mg/kg, s.c.Significant increase in total wake time over 24 hours.[1][1]
PitolisantMouse10 and 20 mg/kg, p.o.No significant effect on locomotor activity, a proxy for wakefulness in this study.[7][7]
CiproxifanCat0.15-2 mg/kg, p.o.Induced an "almost total waking state" based on EEG.[3][3]
CiproxifanMouse0.3, 1, or 3 mg/kg1.2-, 1.3-, or 1.6-fold increase in wakefulness, respectively, in the 2 hours post-administration.[8][8]

It is important to note that pitolisant's lack of effect on locomotor activity is presented as a differentiating feature from psychostimulants, and it is known to promote wakefulness through mechanisms other than increased motor activity.[7]

Histamine H3 Receptor Signaling Pathway

This compound, as a histamine H3 receptor antagonist, blocks the constitutive activity of the H3 receptor, which is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit. This antagonism leads to a disinhibition of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). This pathway ultimately modulates the release of histamine and other neurotransmitters.

H3R_Signaling_Antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular JNJ5207852 This compound H3R Histamine H3 Receptor JNJ5207852->H3R Antagonism G_protein Gαi/o Protein H3R->G_protein Inhibition of constitutive activity AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Neurotransmitter_Release Increased Neurotransmitter Release (e.g., Histamine) PKA->Neurotransmitter_Release Modulation

Caption: Antagonism of the H3 Receptor by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assays (as per Barbier et al., 2004)[1]

This assay determines the binding affinity of this compound to the histamine H3 receptor.

  • Membrane Preparation: Membranes were prepared from SK-N-MC cells stably expressing either the human or rat H3 receptor.

  • Radioligand: ³H-JNJ-5207852 was used to determine its own binding characteristics.

  • Assay Buffer: Details not specified in the publication.

  • Incubation: Membranes were incubated with increasing concentrations of ³H-JNJ-5207852.

  • Non-specific Binding: Determined in the presence of 10 μM histamine.

  • Separation: Bound and free radioligand were separated by filtration.

  • Data Analysis: The pKi values were calculated from the binding data.

Radioligand_Binding_Workflow start Start prep Prepare Membranes (SK-N-MC cells with H3R) start->prep incubate Incubate Membranes with ³H-JNJ-5207852 and Competitor prep->incubate filter Separate Bound and Free Ligand via Filtration incubate->filter quantify Quantify Radioactivity of Bound Ligand filter->quantify analyze Analyze Data to Determine pKi quantify->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.
Ex Vivo Autoradiography (as per Barbier et al., 2004)[1]

This method was used to determine the in vivo H3 receptor occupancy by this compound.

  • Animal Model: Mice.

  • Drug Administration: this compound was administered subcutaneously at doses ranging from 0.04 to 2.5 mg/kg.

  • Tissue Collection: One hour after administration, animals were euthanized, and brains were rapidly removed and frozen.

  • Sectioning: Brains were sectioned at 20 μm thickness.

  • Radioligand Incubation: Sections were incubated with ³H-N-α-methylhistamine.

  • Washing: Sections were washed to remove unbound radioligand.

  • Imaging: Sections were apposed to film or a phosphor imager to visualize the distribution of the radioligand.

  • Data Analysis: The ED50 for receptor occupancy was calculated by quantifying the displacement of the radioligand by this compound.

Sleep-Wake Cycle Analysis in Rats (as per Barbier et al., 2004)[1]

This protocol was employed to assess the wake-promoting effects of this compound.

  • Animal Model: Male Sprague-Dawley rats (280–350 g).

  • Surgical Implantation: Rats were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

  • Housing and Acclimation: Animals were individually housed and allowed to recover for 5-7 days post-surgery, with acclimation to the recording cables.

  • Drug Administration: this compound was administered subcutaneously at the onset of the light cycle.

  • Data Recording: EEG and EMG data were continuously recorded for 24 hours post-injection.

  • Data Analysis: The recorded data was scored into three stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. The duration of each stage was quantified and compared between drug-treated and vehicle-treated groups.

Sleep_Study_Workflow start Start surgery Surgical Implantation of EEG/EMG Electrodes in Rats start->surgery recovery Post-Surgical Recovery and Acclimation (5-7 days) surgery->recovery administration Administer this compound or Vehicle (s.c.) at Light Onset recovery->administration recording Continuous 24-hour EEG/EMG Recording administration->recording scoring Score Data into Wake, NREM, and REM Sleep recording->scoring analysis Quantify and Compare Durations of Sleep Stages scoring->analysis end End analysis->end

Caption: Rat Sleep Study Experimental Workflow.

References

Replicating Published Findings on JNJ-5207852: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JNJ-5207852 with other histamine H3 receptor antagonists, supported by experimental data from published literature. It is designed to assist researchers in replicating and building upon previous findings in the field of H3 receptor pharmacology.

Comparative Analysis of H3 Receptor Antagonists

This compound is a potent and selective histamine H3 receptor antagonist.[1][2][3] Its efficacy and selectivity have been compared to other well-known H3 receptor antagonists, such as thioperamide, pitolisant, clobenpropit, and JNJ-10181457.

Table 1: Comparison of Binding Affinities (pKi) at Human and Rat H3 Receptors
CompoundHuman H3 Receptor (pKi)Rat H3 Receptor (pKi)Reference(s)
This compound 9.248.90[1]
Thioperamide7.408.40[1]
Pitolisant~9.79 (Ki of 0.16 nM)Not explicitly stated[4][5][6]
Clobenpropit9.449.75[7]
JNJ-101814578.938.15

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: In Vivo Effects on Wakefulness in Rodent Models
CompoundSpeciesDoseEffect on WakefulnessReference(s)
This compound Rat, Mouse1-10 mg/kg (s.c.)Increased time spent awake[1]
PitolisantMouseNot specifiedPromotes wakefulness[2][3]
ThioperamideNot specifiedNot specifiedWake-promoting effects[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and to replicate key experiments, it is crucial to visualize the underlying biological pathways and experimental procedures.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[8] Activation of the H3 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the release of histamine and other neurotransmitters in the central nervous system. H3 receptor antagonists, like this compound, block this inhibitory effect, leading to an increase in neurotransmitter release and enhanced wakefulness.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Histamine Histamine H3R H3 Receptor Histamine->H3R binds Gai_o Gαi/o H3R->Gai_o activates AC Adenylyl Cyclase Gai_o->AC inhibits cAMP cAMP AC->cAMP produces Neurotransmitter_Release Neurotransmitter Release cAMP->Neurotransmitter_Release modulates JNJ_5207852 This compound JNJ_5207852->H3R antagonizes

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for the H3 receptor.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Membranes (Expressing H3 Receptor) start->prepare_membranes add_radioligand Add Radiolabeled Ligand (e.g., [3H]Nα-methylhistamine) prepare_membranes->add_radioligand add_competitor Add Unlabeled Competitor (this compound or other compounds) add_radioligand->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate measure Measure Radioactivity separate->measure analyze Analyze Data (Calculate Ki) measure->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Detailed Experimental Protocols

To facilitate the replication of key findings, detailed protocols for essential experiments are provided below. These are based on methodologies described in the published literature.

Radioligand Binding Assay

This protocol is adapted from methodologies used to characterize H3 receptor antagonists.

Objective: To determine the binding affinity (Ki) of test compounds for the histamine H3 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human or rat H3 receptor.

  • Radioligand: [3H]Nα-methylhistamine.

  • Unlabeled competitor compounds: this compound, thioperamide, etc.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the H3 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of diluted membrane preparation.

    • 25 µL of radioligand ([3H]Nα-methylhistamine) at a final concentration of approximately 1 nM.

    • 25 µL of unlabeled competitor compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer for total binding. For non-specific binding, add a high concentration of a known H3 receptor ligand (e.g., 10 µM histamine).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Wakefulness in Rodents

This protocol provides a general framework for assessing the wake-promoting effects of H3 receptor antagonists in rats or mice.

Objective: To evaluate the effect of this compound and other compounds on sleep-wake patterns.

Materials:

  • Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Surgical instruments for electrode implantation.

  • EEG and EMG recording system.

  • Test compounds: this compound, vehicle control.

  • Administration supplies (e.g., syringes, needles).

Procedure:

  • Animal Surgery: Anesthetize the animals and surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. Allow for a recovery period of at least one week.

  • Habituation: Habituate the animals to the recording chambers and tethering system for several days before the experiment.

  • Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.

  • Drug Administration: Administer the test compound (e.g., this compound at 1-10 mg/kg) or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or oral).

  • Post-Dosing Recording: Immediately after administration, record EEG/EMG activity continuously for a defined period (e.g., 6-24 hours).

  • Data Analysis: Score the EEG/EMG recordings into distinct sleep-wake states (e.g., wakefulness, non-REM sleep, REM sleep) in discrete epochs (e.g., 10-30 seconds). Calculate the total time spent in each state for specific time blocks post-dosing and compare the results between the drug-treated and vehicle-treated groups using appropriate statistical tests.[9][10][11][12][13]

This guide provides a foundational framework for replicating and extending the published research on this compound. For more specific details, researchers are encouraged to consult the primary literature cited.

References

The Gold Standard Negative Control: Leveraging JNJ-5207852 in Non-Histaminergic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the complexities of neurotransmitter systems, the highly selective histamine H3 receptor antagonist, JNJ-5207852, emerges as a critical tool for ensuring experimental specificity. Its utility as a negative control allows for the definitive exclusion of histaminergic pathway involvement, thereby sharpening the focus on the primary system under investigation.

This compound is a potent and selective antagonist of the histamine H3 receptor, with high affinity for both human and rat receptors.[1][2] Its value as a negative control is rooted in its exceptional selectivity. Extensive testing has shown negligible binding to a wide array of other receptors, transporters, and ion channels at concentrations effective for H3 receptor blockade.[1][2] This high degree of specificity is crucial for researchers studying other G-protein coupled receptor (GPCR) systems, such as the dopaminergic, serotonergic, or cholinergic pathways, where cross-reactivity of pharmacological tools can confound results.

The most compelling evidence for the specificity of this compound comes from in vivo studies using H3 receptor knockout mice. The characteristic wake-promoting effects of this compound are completely absent in these animals, providing unequivocal proof that its mechanism of action is mediated exclusively through the H3 receptor.[1][2] This makes this compound an ideal negative control to confirm that an observed pharmacological effect is not due to unintended modulation of the histaminergic system.

Comparison with Alternative Negative Controls

In non-histaminergic research, a variety of negative controls are employed to ensure the validity of experimental findings. The choice of the most appropriate control depends on the specific research question and experimental setup.

Negative ControlPrincipleAdvantagesDisadvantages
Vehicle Control The solvent in which the active compound is dissolved.Simple, essential for every experiment to control for solvent effects.Does not control for off-target effects of the drug molecule itself.
This compound A highly selective H3 receptor antagonist.Specifically rules out the involvement of the histaminergic H3 receptor pathway. High in vivo efficacy and brain penetration.Does not control for potential unknown off-target effects of the specific chemical scaffold, although extensive screening suggests this is minimal.
Structurally Similar Inactive Analog A molecule with a similar chemical structure to the active compound but lacking the functional groups necessary for target engagement.Controls for off-target effects related to the chemical backbone of the active compound.Often not commercially available and may require custom synthesis. The inactivity at the target of interest and all potential off-targets must be rigorously verified.
Alternative H3 Antagonists (e.g., Thioperamide, Clobenpropit) Other compounds that block the H3 receptor.Can help confirm that an effect is class-specific to H3 antagonists.May have different selectivity profiles and off-target effects compared to this compound. For instance, some earlier imidazole-based H3 antagonists have been reported to have effects on cytochrome P450 enzymes.

Experimental Protocols

The application of this compound as a negative control is particularly relevant in studies where there is a known or suspected interaction between the histaminergic system and the system of interest. For example, since H3 receptors are known to modulate the release of other neurotransmitters like dopamine and acetylcholine, this compound can be used to dissect these interactions.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To determine if an observed change in dopamine release in a specific brain region is a direct effect of a test compound on the dopaminergic system or an indirect effect mediated by histamine H3 receptors.

Methodology:

  • Animal Model: Male Sprague-Dawley rats with stereotaxically implanted microdialysis probes in the nucleus accumbens.

  • Experimental Groups:

    • Group 1: Vehicle control.

    • Group 2: Test compound (e.g., a novel dopamine reuptake inhibitor).

    • Group 3: this compound (10 mg/kg, s.c.).

    • Group 4: Test compound + this compound.

  • Procedure:

    • Following a baseline collection period, animals are administered the respective compounds.

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for 2-3 hours post-administration.

    • Dopamine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Radioligand Binding Assay for Receptor Specificity

Objective: To confirm that a novel compound binds to its intended non-histaminergic target and not to the histamine H3 receptor.

Methodology:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human histamine H3 receptor.

  • Radioligand: A radiolabeled ligand known to bind to the H3 receptor with high affinity (e.g., [³H]-Nα-methylhistamine).

  • Procedure:

    • A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound.

    • A known H3 receptor ligand (e.g., unlabeled this compound) is used as a positive control for displacement.

    • The reaction is allowed to reach equilibrium, and then the bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. A high IC50 value for the test compound indicates low affinity for the H3 receptor, confirming its selectivity for its intended target.

Signaling Pathways and Experimental Workflows

To visually represent the logical and biological frameworks for using this compound as a negative control, the following diagrams are provided.

H3_Signaling_Pathway Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Activates G_alpha_io Gαi/o H3R->G_alpha_io Activates MAPK MAPK Pathway H3R->MAPK Modulates PI3K PI3K/Akt Pathway H3R->PI3K Modulates AC Adenylyl Cyclase G_alpha_io->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates JNJ5207852 This compound JNJ5207852->H3R Antagonizes

Histamine H3 Receptor Signaling Pathway.

Experimental_Workflow cluster_0 Hypothesis: Test Compound 'X' acts on Non-Histaminergic Target 'Y' cluster_1 Experimental Design cluster_2 Data Analysis & Interpretation Hypothesis Hypothesis: Test Compound 'X' acts on Non-Histaminergic Target 'Y' Group1 Group 1: Vehicle Control Analysis Measure biological response (e.g., neurotransmitter release, behavioral change) Group1->Analysis Group2 Group 2: Test Compound 'X' Group2->Analysis Group3 Group 3: This compound (Negative Control) Group3->Analysis Group4 Group 4: 'X' + this compound Group4->Analysis Conclusion1 If response to 'X' is unchanged by this compound: Analysis->Conclusion1 Conclusion2 If response to 'X' is blocked or altered by this compound: Analysis->Conclusion2 Result1 Effect of 'X' is NOT mediated by H3 receptors. Conclusion1->Result1 Result2 Effect of 'X' involves the H3 receptor pathway. Conclusion2->Result2

Logical workflow for using this compound as a negative control.

References

A Comparative Guide to Alternatives for JNJ-5207852 in Cognitive Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JNJ-5207852, a potent and selective histamine H3 receptor antagonist, with alternative compounds investigated for their potential to enhance cognitive function. The comparison encompasses compounds with similar mechanisms of action, namely other H3 receptor antagonists, as well as agents with distinct pharmacological targets, including an acetylcholinesterase inhibitor and an NMDA receptor antagonist. This document is intended to serve as a resource for researchers designing and conducting preclinical studies in the field of cognitive neuroscience and drug discovery.

Introduction to this compound

This compound is a non-imidazole, high-affinity antagonist of the histamine H3 receptor.[1][2][3] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, such as acetylcholine and dopamine, in the central nervous system. By blocking the H3 receptor, this compound increases the release of these neurotransmitters, which are known to play crucial roles in arousal, attention, and cognitive processes.[2][4] Preclinical studies have demonstrated its wake-promoting effects and potential for cognitive enhancement.[2][4]

Alternatives to this compound

This guide evaluates the following alternatives to this compound:

  • Histamine H3 Receptor Antagonists:

    • Pitolisant (Wakix®): The first H3 receptor antagonist/inverse agonist to receive clinical approval for the treatment of narcolepsy.[5][6][7]

    • ABT-239: A potent and selective non-imidazole H3 receptor antagonist/inverse agonist that has been extensively studied in preclinical models of cognition.[8][9][10][11][12]

  • Non-Histaminergic Cognitive Enhancers:

    • Donepezil (Aricept®): An acetylcholinesterase inhibitor that increases the synaptic availability of acetylcholine. It is a standard-of-care medication for Alzheimer's disease.[13][7][9][10][14][15][16][17][18][19][20]

    • Memantine (Namenda®): A non-competitive NMDA receptor antagonist that modulates glutamatergic neurotransmission and is used in the treatment of moderate-to-severe Alzheimer's disease.[3][14][18][21][22][23][24][25]

Comparative Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and its alternatives.

Table 1: In Vitro Binding Affinities
CompoundTargetSpeciespKi / Ki
This compound H3 ReceptorHumanpKi = 9.24[1][2][3]
H3 ReceptorRatpKi = 8.9[1][2]
Pitolisant H3 ReceptorHumanKi = 1 nM[6]
ABT-239 H3 ReceptorHumanpKi = 9.4-9.5[8][9][11][12]
H3 ReceptorRatpKi = 8.9[8][9][11][12]
Donepezil AcetylcholinesteraseHumanKi = 2.6 nM
Memantine NMDA ReceptorHumanKi ≈ 0.5 µM[20]
Table 2: In Vivo Efficacy in Cognitive Models (Novel Object Recognition Test)
CompoundAnimal ModelDoseDelayOutcome
This compound Data not available---
Pitolisant 5xFAD mice20 mg/kg24hSignificantly improved recognition memory.[1]
ABT-239 Mice0.1-3 mg/kg24hNo significant effect alone, but potentiated nicotine-induced memory enhancement.[26]
Donepezil APP/PS1 mice1 mg/kg24hSignificantly improved cognitive function.[9][15]
Memantine Ts65Dn mice10 mg/kg24hImproved recognition memory.[23]
5XFAD mice10 mg/kg (subchronic)24hReversed memory impairments in younger mice.[25]
Table 3: Pharmacokinetic Parameters
CompoundBioavailabilityHalf-life (t½)CmaxBrain Penetration
This compound Good oral absorption[2]Rat: ~13-20 h[2]Rat (30 mg/kg, p.o.): ~4-4.5 h Tmax[2]Readily penetrates the brain (Mouse ED50 = 0.13 mg/kg, s.c.)[2][4]
Pitolisant ~90%[5][6]Human: ~10-24 h[2][5][6][27]Human (35.6 mg): 73 ng/mL[5][6][28]High brain penetration[5]
ABT-239 Rat, Dog, Monkey: 52-89%[9][12]Rat: 5 h; Dog: 8 h; Monkey: 29 h[9][17]-Good brain penetration
Donepezil ~100%[7][19]Human: ~70 h[13][7][16][20]Human (10 mg): Tmax ~3-8 h[7]Readily crosses the blood-brain barrier[20]
Memantine ~100%[3][14][24]Human: ~60-80 h[3][14][18]Human (20 mg): 70-150 ng/mL[14]Readily crosses the blood-brain barrier[14]

Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.

Materials:

  • Cell membranes expressing the human or rat H3 receptor.

  • Radioligand (e.g., [3H]Nα-methylhistamine).

  • Test compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer.

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60-90 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Novel Object Recognition (NOR) Test

Objective: To assess recognition memory in rodents.

Materials:

  • Open field arena.

  • Two identical objects for the familiarization phase.

  • One familiar object and one novel object for the test phase.

  • Video recording and analysis software.

Procedure:

  • Habituation: Allow the animal to explore the empty open-field arena for a set period (e.g., 5-10 minutes) on one or two consecutive days.

  • Familiarization/Training Phase (T1): Place two identical objects in the arena and allow the animal to explore them for a defined period (e.g., 5-10 minutes).

  • Retention Interval (Delay): Return the animal to its home cage for a specific delay period (e.g., 1 hour, 24 hours).

  • Test Phase (T2): Place the animal back into the arena, where one of the familiar objects has been replaced by a novel object.

  • Record the time the animal spends exploring each object during a set period (e.g., 5 minutes).

  • Data Analysis: Calculate the discrimination index (DI) or preference index, which represents the proportion of time spent exploring the novel object relative to the total exploration time. A higher index indicates better recognition memory.

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Antagonist Signaling Pathway

H3_Antagonist_Signaling cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron H3R Histamine H3 Receptor (Gi/o-coupled) AC Adenylyl Cyclase H3R->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel inhibits Histamine_vesicle Histamine Vesicle Ca_channel->Histamine_vesicle triggers release Histamine Histamine Histamine_vesicle->Histamine Release JNJ_5207852 This compound (Antagonist) JNJ_5207852->H3R blocks JNJ_5207852->Histamine_vesicle leads to disinhibition of release H1R H1/H2 Receptors Histamine->H1R activates Neurotransmitter_Release Increased Neurotransmitter Release (ACh, DA, etc.) H1R->Neurotransmitter_Release Cognitive_Function Enhanced Cognitive Function Neurotransmitter_Release->Cognitive_Function AChE_Inhibitor_MoA cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine Vesicle ACh Acetylcholine ACh_vesicle->ACh Release AChR Acetylcholine Receptors ACh->AChR activates AChE Acetylcholinesterase (AChE) AChE->ACh breaks down Donepezil Donepezil Donepezil->AChE inhibits Neuronal_Signaling Enhanced Cholinergic Signaling AChR->Neuronal_Signaling Cognitive_Function Improved Cognitive Function Neuronal_Signaling->Cognitive_Function NMDA_Antagonist_MoA cluster_presynaptic Presynaptic Glutamatergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDAR NMDA Receptor Glutamate->NMDAR activates Ca_channel Ca2+ Channel NMDAR->Ca_channel opens Excitotoxicity Excitotoxicity Ca_channel->Excitotoxicity Excessive Ca2+ influx leads to Neuronal_Damage Neuronal Damage & Cognitive Decline Excitotoxicity->Neuronal_Damage Memantine Memantine Memantine->NMDAR blocks channel (uncompetitive) NOR_Workflow start Start habituation Habituation Phase (Empty Arena) start->habituation training Training Phase (T1) (Two Identical Objects) habituation->training delay Retention Interval (e.g., 1h or 24h) training->delay testing Test Phase (T2) (Familiar & Novel Object) delay->testing data_collection Data Collection (Exploration Time) testing->data_collection data_analysis Data Analysis (Discrimination Index) data_collection->data_analysis end End data_analysis->end

References

Safety Operating Guide

Essential Safety and Disposal Protocol for JNJ-5207852

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific disposal instructions for JNJ-5207852 are publicly available. The following procedures are based on general best practices for the disposal of hazardous research chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

Proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a bioactive heterocyclic amine compound, it must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[1][2][3][4]

Step-by-Step Disposal Procedures

1. Waste Identification and Classification:

  • Characterization: Treat this compound, and any solutions containing it, as hazardous chemical waste. It is crucial to determine if the waste exhibits any hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.[1]

  • Acutely Hazardous Waste: If this compound is classified as an acutely toxic chemical (P-list), specific accumulation limits (e.g., one quart of liquid or one kilogram of solid) may apply.[1] Consult your institution's EHS for this determination.

2. Container Selection and Labeling:

  • Container: Use a designated, leak-proof, and chemically compatible container for waste collection.[2][5] Plastic containers are often preferred over glass to minimize the risk of breakage.[1] The container must have a secure, tight-fitting lid.[5]

  • Labeling: Clearly label the waste container with a hazardous waste tag provided by your institution's EHS department.[4] The label must include:

    • The full chemical name: "this compound" (avoid abbreviations or chemical formulas).[4][6]

    • The concentration and quantity of the waste.

    • The words "Hazardous Waste".[7]

    • The date when waste was first added to the container (accumulation start date).[4][7]

    • The location of origin (laboratory and room number) and the Principal Investigator's name.[4]

3. Waste Segregation and Storage:

  • Segregation: Do not mix this compound waste with other incompatible waste streams.[2][5][7] For instance, separate halogenated and non-halogenated solvents.[7] Keep solid and liquid waste in separate containers.[5]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1] The SAA should be equipped with secondary containment, such as a spill tray, to prevent environmental contamination in case of a leak.[2][5] Ensure the container remains closed except when adding waste.[1][7]

4. Disposal of Contaminated Materials and Empty Containers:

  • Contaminated Labware: Any materials contaminated with this compound, such as pipette tips, gloves, and vials, must be disposed of as hazardous solid waste.

  • Empty Containers: A chemical container is considered "empty" only after all contents have been removed using standard practices.[7] For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required.[6][8] The rinsate must be collected and disposed of as hazardous waste.[6][8] Once properly decontaminated, remove or deface the original label before disposing of the container according to institutional guidelines.[9]

5. Arranging for Waste Pickup:

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (often up to 12 months, provided accumulation limits are not exceeded), contact your institution's EHS department to schedule a pickup.[1]

  • Documentation: Complete any required waste disposal forms accurately and submit them to the EHS office.[4]

Data Presentation: Key Disposal Parameters

ParameterGuidelineSource
Waste Classification Hazardous Chemical WasteGeneral Practice
Container Type Chemically compatible, leak-proof, with a secure lid. Plastic is often preferred.[1][2][5]
Labeling Requirements Full chemical name, concentration, "Hazardous Waste" designation, accumulation start date, PI name, and location.[4][6][7]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.[1][2]
Segregation Separate from incompatible waste streams (e.g., acids, bases, oxidizers). Keep liquids and solids separate.[5][7]
Empty Containers Triple rinse with a suitable solvent; collect rinsate as hazardous waste. Deface original label before disposal.[6][8]
Disposal Method Collection by certified hazardous waste disposal service arranged through the institution's EHS department.[4]

Experimental Protocols

As this document pertains to disposal, no experimental protocols for the use of this compound are included. Researchers should refer to their specific experimental designs for methodologies related to the compound's application.

Mandatory Visualization

G cluster_prep Step 1: Preparation cluster_contain Step 2: Containment & Labeling cluster_storage Step 3: Segregation & Storage cluster_disposal Step 4: Final Disposal A Generate this compound Waste B Identify as Hazardous Chemical Waste A->B C Select Appropriate Waste Container B->C D Label Container with Hazardous Waste Tag C->D E Segregate from Incompatible Waste D->E F Store in Designated Satellite Accumulation Area E->F G Keep Container Securely Closed F->G H Container Full or Max Storage Time Reached? G->H I Contact Environmental Health & Safety (EHS) H->I Yes J Schedule Waste Pickup I->J

References

Essential Safety and Handling Guidance for JNJ-5207852

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of JNJ-5207852, a potent histamine H3 receptor antagonist. Given the absence of a specific Safety Data Sheet (SDS), these guidelines are based on best practices for handling potent pharmaceutical compounds in a research laboratory setting.[1][2] Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound in solid (powder) or solution form, a comprehensive PPE strategy is required to prevent dermal, ocular, and respiratory exposure.[3][4][5][6]

Standard Laboratory Attire:

  • Safety Goggles: Provide protection against splashes and airborne particles.[6]

  • Laboratory Coat: A buttoned lab coat should be worn to protect against spills.[6]

  • Closed-toe Shoes: Must be worn at all times in the laboratory.[6]

Specific PPE for Handling this compound:

  • Gloves: Nitrile gloves are recommended for handling both the solid compound and solutions.[6] Double gloving is advised when handling the pure solid or concentrated solutions. Gloves should be changed immediately if contaminated.

  • Respiratory Protection: When handling the powdered form of this compound, a fit-tested N95 respirator or higher is recommended to prevent inhalation of fine particles.[7] All manipulations of the powder should be performed in a certified chemical fume hood or a glove box.[6]

  • Disposable Gown/Coveralls: For larger quantities or when there is a significant risk of contamination, disposable "bunny suit" coveralls should be worn over laboratory clothing.[7]

Operational Plan for Handling

A systematic approach to handling this compound will minimize exposure risk and prevent contamination.

2.1. Preparation and Weighing:

  • All weighing and initial dilutions of powdered this compound must be conducted in a chemical fume hood or a containment glove box to control airborne particles.[1][6]

  • Use dedicated spatulas and weighing papers.

  • Clean the weighing area and any equipment thoroughly after use.

2.2. Dissolution and Aliquoting:

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Cap vials securely and label them clearly with the compound name, concentration, solvent, and date of preparation.[8]

  • Work on a disposable absorbent bench liner to contain any potential spills.

2.3. Experimental Use:

  • Handle all solutions of this compound with the same care as the solid form, using appropriate PPE.

  • Avoid the generation of aerosols.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.[3][9]

3.1. Waste Segregation:

  • Solid Waste: Contaminated solid waste, including gloves, weighing papers, disposable gowns, and absorbent liners, should be collected in a dedicated, clearly labeled hazardous waste bag.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Needles and syringes used for transferring solutions must be disposed of in a designated sharps container.

3.2. Decontamination:

  • All non-disposable equipment, such as glassware and spatulas, should be decontaminated after use. A thorough rinse with an appropriate solvent, followed by standard laboratory washing procedures, is recommended. The initial solvent rinse should be collected as hazardous waste.

3.3. Final Disposal:

  • All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[10][11]

Quantitative Data Summary

ParameterValueSource
Purity≥98%R&D Systems
Storage TemperatureRoom Temperature (Desiccate) or -20°CR&D Systems, TargetMol

Experimental Protocols

While specific experimental protocols will vary, the following general methodology should be followed for preparing stock solutions.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation: Don all required PPE (lab coat, safety goggles, double nitrile gloves, and N95 respirator). Perform all work in a chemical fume hood.

  • Weighing: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube to achieve a 10 mM concentration.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming may be required.

  • Storage: Store the stock solution at -20°C in a clearly labeled, sealed vial.

Visual Workflow for PPE Selection

PPE_Workflow start Start: Handling this compound is_solid Is the compound in solid (powder) form? start->is_solid solid_ppe Required PPE: - Safety Goggles - Lab Coat - Double Nitrile Gloves - N95 Respirator - Disposable Gown (optional) is_solid->solid_ppe Yes is_solution Is the compound in solution? is_solid->is_solution No location Work Location: Chemical Fume Hood or Glove Box solid_ppe->location solution_ppe Required PPE: - Safety Goggles - Lab Coat - Nitrile Gloves is_solution->solution_ppe Yes end_procedure Proceed with Experiment is_solution->end_procedure No solution_ppe->end_procedure location->end_procedure

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-5207852
Reactant of Route 2
Reactant of Route 2
JNJ-5207852

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.